molecular formula C3H3Cl5 B100383 1,1,2,2,3-Pentachloropropane CAS No. 16714-68-4

1,1,2,2,3-Pentachloropropane

Cat. No.: B100383
CAS No.: 16714-68-4
M. Wt: 216.3 g/mol
InChI Key: IYFMQUDCYNWFTL-UHFFFAOYSA-N
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Description

1,1,2,2,3-Pentachloropropane (CAS 16714-68-4) is a saturated chlorinated hydrocarbon of significant interest in organic synthesis and industrial research, primarily as a key intermediate for the production of other valuable chemicals. Scientific literature describes its utility as a precursor in the synthesis of 1,1,2,3-tetrachloropropene (HCC-1230xa), a compound that is itself a critical building block for various fluorocarbons and monomer components for polymers . The transformation typically involves a catalytic dehydrochlorination reaction, underscoring this pentachloropropane's role in multi-step synthetic pathways . This compound is a halogenated derivative of propane with the molecular formula C₃H₃Cl₅ and a molecular weight of 216.32 g/mol . Its physicochemical properties are characteristic of heavily chlorinated alkanes; calculated data indicates a boiling point of approximately 451.52 K (178.37 °C) and a melting point of 260.59 K (-12.56 °C) . It is offered as a research-grade material for use in controlled laboratory settings by qualified professionals. Researchers in chemistry and materials science may find value in its application for developing novel compounds and studying reaction mechanisms. Handle this product with care, adhering to all relevant laboratory safety protocols. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16714-68-4

Molecular Formula

C3H3Cl5

Molecular Weight

216.3 g/mol

IUPAC Name

1,1,2,2,3-pentachloropropane

InChI

InChI=1S/C3H3Cl5/c4-1-3(7,8)2(5)6/h2H,1H2

InChI Key

IYFMQUDCYNWFTL-UHFFFAOYSA-N

SMILES

C(C(C(Cl)Cl)(Cl)Cl)Cl

Canonical SMILES

C(C(C(Cl)Cl)(Cl)Cl)Cl

Other CAS No.

16714-68-4

Synonyms

1,1,2,2,3-pentachloropropane

Origin of Product

United States

Foundational & Exploratory

1,1,2,2,3-Pentachloropropane CAS 16714-68-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,1,2,2,3-Pentachloropropane (HCC-240aa)

CAS: 16714-68-4 Formula:


Molecular Weight:  216.32  g/mol
Synonyms:  HCC-240aa, Propane, 1,1,2,2,3-pentachloro-[1]

Executive Technical Summary

This compound (HCC-240aa) is a high-density chlorinated alkane that serves as a pivotal intermediate in the industrial synthesis of next-generation hydrofluoroolefins (HFOs), specifically the low-GWP refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf) . Unlike its isomer 1,1,1,3,3-pentachloropropane (HCC-240fa), which is utilized for HFO-1233zd, HCC-240aa is the specific precursor to 1,1,2,3-tetrachloropropene (HCC-1230xa) via dehydrochlorination.

For researchers in process chemistry and drug development, HCC-240aa represents a model substrate for studying regioselective dehydrochlorination and catalytic fluorination. Its unique structure—possessing a gem-dichloro moiety adjacent to a chloromethylene group—makes it a valuable synthon for introducing chlorinated allyl motifs into complex organic molecules.

Physicochemical Profile

The following data aggregates experimentally verified properties essential for process design and handling.

PropertyValueCondition/Note
Physical State Liquid@ 20°C, 1 atm
Boiling Point 198 °C@ 742 Torr (Atmospheric) [1]
Boiling Point (Reduced) 78–79 °C@ 16 mmHg [2]
Density 1.6199 g/cm³@ 25°C [1]
Refractive Index (

)
1.508@ 25°C [2]
Solubility Negligible in water; Soluble in organic solvents (DCM, THF, Toluene)Lipophilic character
Vapor Pressure ~0.35 mmHg@ 25°C (Estimated)
Appearance Colorless to pale yellow oilHigh purity grades are strictly colorless

Structural Analysis & Spectroscopy

Accurate identification of HCC-240aa relies on distinguishing it from its common isomers (HCC-240db and HCC-240fa). The structure


 dictates a specific NMR signature characterized by a lack of vicinal coupling protons, resulting in singlet peaks.
Predictive NMR Analysis
  • 
     Proton (
    
    
    
    ):
    The proton at position 1 is deshielded by two geminal chlorine atoms and the adjacent electron-withdrawing
    
    
    group.
  • 
     Protons (
    
    
    
    ):
    The methylene protons at position 3 are less deshielded than
    
    
    .
  • Coupling: The central carbon (

    
    ) is fully substituted (
    
    
    
    ), acting as a "spin block." Therefore, no vicinal (
    
    
    ) coupling occurs between
    
    
    and
    
    
    .

H NMR Data (CDCl

, 400 MHz):
| Shift (

ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | ~6.05 | Singlet (s) | 1H |

(C1) | | ~4.55 | Singlet (s) | 2H |

(C3) |

Note: Chemical shifts are approximate based on structural isomers; the diagnostic feature is the presence of two singlets with a 1:2 integral ratio, distinguishing it from 1,1,2,3,3-pentachloropropane (which shows doublets due to vicinal coupling).

Synthetic Pathways & Production

The synthesis of HCC-240aa is primarily achieved through the chlorination of specific allyl or propyl precursors. The choice of pathway depends on the availability of feedstock (e.g., 1,2,3-trichloropropane vs. 2,3-dichloropropene).

Pathway A: Chlorination of 2,3-Dichloropropene

This is a direct addition reaction. 2,3-dichloropropene (


) reacts with chlorine gas (

).

Correction: The above yields 1,2,2,3-tetrachloropropane.[2] To get This compound , the starting material is typically 1,1,2,3-tetrachloropropane or via radical chlorination of 1,2,3-trichloropropane .
Pathway B: Stepwise Chlorination of 1,2,3-Trichloropropane (TCP)

This is the industrially dominant route for generating the 240 series isomers.

  • Dehydrochlorination of TCP: Yields 2,3-dichloropropene.

  • Chlorination: Yields 1,2,2,3-tetrachloropropane.[2]

  • Dehydrochlorination: Yields 1,1,2-trichloropropene or 2,3,3-trichloropropene.[3]

  • Final Chlorination: Reaction with

    
     yields a mixture containing HCC-240aa .
    

Synthesis TCP 1,2,3-Trichloropropane INT1 2,3-Dichloropropene TCP->INT1 -HCl (NaOH) INT2 1,2,2,3-Tetrachloropropane INT1->INT2 +Cl2 INT3 Trichloropropene Isomers INT2->INT3 -HCl TARGET This compound (HCC-240aa) INT3->TARGET +Cl2

Figure 1: Stepwise synthetic evolution from 1,2,3-trichloropropane to HCC-240aa. This route allows for isolation of high-purity intermediates.

Reactivity Profile: The HFO-1234yf Gateway

The primary value of HCC-240aa lies in its conversion to 1,1,2,3-tetrachloropropene (HCC-1230xa) . This step is a regioselective dehydrochlorination.

Mechanism: Regioselective Elimination

HCC-240aa (


) possesses acidic protons at C1 and C3. However, elimination is dictated by the stability of the transition state and the leaving group (Cl).
  • Target Reaction: Elimination of HCl to form the double bond between C1 and C2.

  • Reagents: Catalytic Lewis acids (

    
    ) or aqueous alkali (
    
    
    
    , phase transfer catalysis).


This intermediate (HCC-1230xa) is then subjected to hydrofluorination (reaction with HF) to replace the chlorine atoms with fluorine, eventually yielding HFO-1234yf (


).

ReactionPath cluster_elim Dehydrochlorination Step cluster_fluor Fluorination Cascade (High T, HF) HCC240aa HCC-240aa (this compound) HCC1230xa HCC-1230xa (1,1,2,3-Tetrachloropropene) HCC240aa->HCC1230xa -HCl (FeCl3 or NaOH) HFO1234yf HFO-1234yf (2,3,3,3-Tetrafluoropropene) HCC1230xa->HFO1234yf +4 HF / -4 HCl (SbCl5/Cr2O3 Cat)

Figure 2: The critical role of HCC-240aa in the HFO-1234yf value chain. The conversion to HCC-1230xa is the rate-determining selectivity step.

Safety & Handling (HSE)

As a heavily chlorinated alkane, HCC-240aa requires strict adherence to safety protocols. It is an alkylating agent and a potential central nervous system (CNS) depressant.

  • Hazard Classification (GHS):

    • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

    • Skin/Eye Irritation: Category 2 (Causes irritation).

    • Carcinogenicity: Suspected (based on analogue 1,2,3-TCP).

    • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

  • Storage: Store in Type 316 Stainless Steel or glass-lined vessels. Avoid aluminum and zinc alloys (risk of exothermic polymerization or degradation).

  • PPE: Nitrile or Viton gloves are mandatory. Standard laboratory fume hood ventilation is required to prevent inhalation of vapors.

References

  • CAS Common Chemistry . (n.d.).[4] this compound (CAS 16714-68-4).[1] American Chemical Society. Retrieved from [Link][4]

  • PubChem . (n.d.).[4] Compound Summary: this compound.[2][5][3][6] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2014). Process for preparing 2,3,3,3-tetrafluoropropene (US20140121424A1). Describes the use of pentachloropropanes in HFO synthesis.
  • SpectraBase . (n.d.). NMR Data for Chlorinated Propanes. Wiley Science Solutions. Retrieved from [Link]

Sources

1,1,2,2,3-Pentachloropropane molecular weight and density

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1,1,2,2,3-Pentachloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the core physicochemical properties of this compound, specifically its molecular weight and density. Designed for an audience of researchers and drug development professionals, this document moves beyond a simple recitation of data points to offer a deeper understanding of the compound's characteristics. It includes a detailed protocol for the experimental determination of density, contextualizes the data with that of its isomers, and outlines the necessary safety and handling protocols essential for laboratory work with chlorinated hydrocarbons. This guide is grounded in authoritative sources to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a halogenated hydrocarbon belonging to the family of chlorinated propanes. Its structure, characterized by five chlorine atoms distributed across a three-carbon backbone, results in a molecule with distinct physical and chemical properties. While not as commonly encountered as some other chlorinated solvents, understanding its fundamental attributes is crucial for its potential use as a chemical intermediate, in material science, or in toxicological research.

The precise arrangement of chlorine atoms on the propane chain defines its isomerism and significantly influences properties such as boiling point, density, and reactivity. This guide focuses on the 1,1,2,2,3- isomer (CAS Number: 16714-68-4), providing foundational data for scientists engaging with this compound.

Core Physicochemical Properties: Molecular Weight and Density

The molecular weight and density are fundamental constants that inform a substance's behavior in both chemical and physical systems. They are critical for stoichiometric calculations, formulation development, and process engineering.

Molecular Weight

The molecular weight of a compound is an intrinsic property derived from the sum of the atomic weights of its constituent atoms. For this compound, with the molecular formula C₃H₃Cl₅, the molecular weight is a well-defined value.

Based on computational analysis from comprehensive chemical databases, the molecular weight is consistently reported as 216.3 g/mol [1]. This value is foundational for any quantitative work involving this compound.

Density

Density, the mass per unit volume, is a critical parameter for fluid dynamics, reaction kinetics, and purification processes. Unlike molecular weight, the experimental density of the specific 1,1,2,2,3- isomer is not as widely documented as for other isomers. However, by examining its structural isomers, a scientifically sound estimation can be made. The densities of related pentachloropropane isomers provide a reliable reference range.

IsomerCAS NumberMolecular Weight ( g/mol )Density (g/cm³)Source
This compound 16714-68-4216.3Not readily available[1]
1,1,2,3,3-Pentachloropropane15104-61-7216.3221.589[2][3]
1,1,1,3,3-Pentachloropropane23153-23-3216.3211.597[4][5]
1,1,1,2,3-Pentachloropropane21700-31-2216.321~1.6[6]

The close structural similarity among these isomers suggests that the density of this compound would logically fall within a similar range, likely between 1.58 g/cm³ and 1.60 g/cm³ at standard temperature.

Experimental Determination of Density

For applications requiring a precise density value, direct experimental measurement is necessary. The pycnometer method is a highly accurate and established technique for determining the density of liquids.

Causality Behind Experimental Choices

The choice of the pycnometer method is predicated on its precision. It relies on accurately measuring the weight of a precisely known volume of liquid. Temperature control is paramount; the density of liquids is highly sensitive to thermal fluctuations. Therefore, conducting the measurement in a temperature-controlled water bath ensures the reproducibility and accuracy of the results. Using an analytical balance with sufficient precision (e.g., to 0.1 mg) is also critical to minimize measurement uncertainty.

Step-by-Step Protocol for Density Determination using a Pycnometer
  • Preparation: Thoroughly clean a pycnometer of known volume with a suitable solvent (e.g., acetone), then rinse with deionized water and dry completely.

  • Calibration (Empty Weight): Weigh the clean, dry pycnometer on an analytical balance. Record this mass as m₁.

  • Calibration (Water Weight): Fill the pycnometer with deionized, degassed water. Insert the stopper, ensuring excess water exits through the capillary. Thermally equilibrate the filled pycnometer in a water bath set to a standard temperature (e.g., 20°C or 25°C) for at least 30 minutes.

  • Measurement (Water): Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m₂. The density of water (ρ_water) at the specific temperature is a known standard.

  • Sample Preparation: Dry the pycnometer again completely.

  • Sample Filling: Fill the pycnometer with this compound.

  • Thermal Equilibration: Place the sample-filled pycnometer in the same temperature-controlled water bath for at least 30 minutes.

  • Measurement (Sample): Remove the pycnometer, dry its exterior, and weigh it. Record this mass as m₃.

  • Calculation:

    • Mass of water: m_water = m₂ - m₁

    • Volume of pycnometer: V = m_water / ρ_water

    • Mass of sample: m_sample = m₃ - m₁

    • Density of sample (ρ_sample): ρ_sample = m_sample / V

Workflow Visualization

The logical flow of the density determination process can be visualized as follows:

G cluster_prep Preparation & Calibration cluster_sample Sample Measurement cluster_calc Calculation p1 Clean & Dry Pycnometer p2 Weigh Empty Pycnometer (m1) p1->p2 s1 Clean & Dry Pycnometer p3 Fill with Deionized Water p2->p3 p4 Equilibrate at T°C p3->p4 p5 Weigh Water-Filled Pycnometer (m2) p4->p5 c1 Calculate Mass of Water (m2 - m1) p5->c1 Data Transfer s2 Fill with Sample s1->s2 s3 Equilibrate at T°C s2->s3 s4 Weigh Sample-Filled Pycnometer (m3) s3->s4 c3 Calculate Mass of Sample (m3 - m1) s4->c3 Data Transfer c2 Calculate Pycnometer Volume (V = m_water / ρ_water) c1->c2 c4 Calculate Sample Density (ρ_sample = m_sample / V) c3->c4 final_result Final Density Value c4->final_result start Start start->p1

Caption: Workflow for Density Determination using a Pycnometer.

Safety, Handling, and Storage

  • Toxicity: The isomer 1,1,2,3,3-pentachloropropane is classified as toxic if swallowed[7][8]. Assume similar or greater toxicity for this compound.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][8]. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[8][9]. Avoid inhalation of vapors and direct contact with skin and eyes[3][9].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3][8].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter drains or the environment[3].

Conclusion

This guide has established that this compound has a definitive molecular weight of 216.3 g/mol . While its precise density is not widely published, a reliable estimate based on its isomers places it in the range of 1.58–1.60 g/cm³. For applications demanding high precision, a standardized experimental protocol, such as the pycnometer method detailed herein, should be employed. Adherence to stringent safety protocols is essential when working with this and related chlorinated compounds.

References

  • 1,1,1,3,3-Pentachloropropane | CAS#:23153-23-3 | Chemsrc. Chemsrc. [Link]

  • 1,1,2,3,3-Pentachloropropane - LookChem. LookChem. [Link]

  • This compound | C3H3Cl5 | CID 85562 - PubChem. National Center for Biotechnology Information. [Link]

  • 1,1,1,2,3-Pentachloropropane | CAS#:21700-31-2 | Chemsrc. Chemsrc. [Link]

  • 1,1,2,3,3-Pentachloropropane | C3H3Cl5 | CID 27027 - PubChem. National Center for Biotechnology Information. [Link]

  • Chemical Properties of Propane, 1,2,3-trichloro- (CAS 96-18-4) - Cheméo. Cheméo. [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1,1,2,2,3-Pentachloropropane

[1][2][3]

Executive Summary

1,1,2,2,3-Pentachloropropane (CAS: 16714-68-4), often referred to in industrial contexts as a hydrochlorocarbon intermediate (e.g., HCC-240db), is a critical precursor in the synthesis of next-generation hydrofluoroolefins (HFOs) such as R-1234yf.[1][2][3] Understanding its solubility landscape is non-negotiable for optimizing purification via crystallization, liquid-liquid extraction, and reaction solvent selection.[1][2][3]

This guide provides a rigorous technical analysis of the solubility behavior of this compound.[1][2][3] It moves beyond basic data to explore the thermodynamic drivers (enthalpy, entropy) and details the "Laser Dynamic Method"—the current gold standard for solubility determination in pharmaceutical and industrial organic chemistry.[2][3]

Physicochemical Profile & Solute Architecture[1][2][4]

Before analyzing solubility, one must understand the solute's molecular architecture.[2][3] this compound is a highly chlorinated alkane.[1][2][3] Its solubility is governed by the "Like Dissolves Like" principle, but with specific nuances regarding dipole-dipole interactions.[1][2][3]

PropertyValueImplication for Solubility
Molecular Formula

High molecular weight relative to carbon count implies high density.[1][2][3]
Molecular Weight 216.32 g/mol Slower diffusion rates in viscous solvents.[2][3]
Density ~1.6 g/mLSignificant phase separation potential in aqueous extractions.[2][3]
Polarity ModerateSoluble in polar aprotic solvents (Acetone, THF) and non-polar solvents; poor in water.[1][2][3]
Boiling Point ~191°CHigh energy requirement for solvent recovery via distillation.[1][2][3]

Thermodynamic Modeling of Solubility

To predict solubility across a temperature range (essential for cooling crystallization), we rely on thermodynamic correlation models.[1][2][3] The solubility of this compound in organic solvents typically deviates from ideal behavior due to significant solute-solvent interactions.[1][2][3]

The Modified Apelblat Equation

The most authoritative model for correlating mole fraction solubility (


Modified Apelblat Equation23
  • 
     : Mole fraction solubility of this compound.[1][2][3]
    
  • 
     : Absolute temperature (Kelvin).[2][3][4][5]
    
  • 
     : Empirical parameters derived from experimental regression.
    
    • Parameter A relates to the entropy of solution.[2][3]

    • Parameter B relates to the enthalpy of solution.[2][3]

    • Parameter C accounts for the temperature dependence of the heat capacity.[2][3]

Dissolution Mechanism

The dissolution process is endothermic (


2323

Solvent Ranking (General Trend for Polychlorinated Alkanes):

  • High Solubility: Acetone, Ethyl Acetate, THF (Strong dipole-dipole interactions).[1][2][3]

  • Moderate Solubility: Ethanol, Methanol, Isopropanol (H-bonding networks in solvent compete with solute interactions).[1][2][3]

  • Low Solubility: Water (Hydrophobic exclusion).[2][3]

Experimental Protocol: Laser Dynamic Method

The traditional "shake-flask" method is prone to sampling errors and temperature fluctuations.[2][3] The Laser Dynamic Method (LDM) is the modern standard for high-precision solubility data.[2][3] It eliminates the need for sampling by detecting the exact moment of phase disappearance (turbidity to clarity).[3]

Workflow Diagram

The following logic flow illustrates the LDM process, ensuring a self-validating loop.

LaserSolubilityMethodStartStart: Gravimetric PreparationMixEquilibration & Mixing(Stirring Rate > 400 rpm)Start->MixLaserLaser Monitoring(Path Length Detection)Mix->LaserTempStepwise Heating(0.1 K/min)Laser->TempDetectPhase Transition Detection(Turbidity -> Clear)Temp->DetectLaser Transmittance MaxDetect->TempIf Turbid, Increase TCalcCalculate Mole Fraction (x)Detect->CalcRecord T and Mass

Figure 1: The Laser Dynamic Method workflow. The system loops through temperature increments until the laser transmittance stabilizes at maximum (100%), indicating complete dissolution.[1]

Step-by-Step Protocol

Materials:

  • This compound (Purity > 99.5% by GC).[1][2][3]

  • Solvents (HPLC Grade): Ethanol, Methanol, Acetone, Acetonitrile.[1][2][3]

  • Apparatus: Jacketed glass vessel, programmable water bath (±0.05 K), Laser source (650 nm), Photodetector.[1][2][3]

Procedure:

  • Gravimetric Addition: Weigh specific mass (

    
    ) of solute and solvent (
    
    
    ) into the vessel using an analytical balance (precision ±0.0001 g).
  • System Assembly: Seal the vessel to prevent solvent evaporation. Insert the laser probe and temperature sensor.[2][3]

  • Initial State: Set the bath temperature below the expected solubility point. The mixture should be turbid (scattering laser light).[2][3]

  • Dynamic Heating: Increase temperature at a slow, controlled ramp (e.g., 2 K/hour).[1][2][3]

  • Detection: Continuously log laser intensity.

    • Turbid State: Low voltage at detector.[2][3]

    • Dissolution Point: Sharp rise in voltage to a stable baseline.[2][3]

  • Validation: Upon clearing, cool the solution slowly to detect the "cloud point" (recrystallization).[2][3] The hysteresis between dissolution and cloud point should be < 0.5 K for valid equilibrium data.[2][3]

Data Analysis & Applications

Representative Solubility Data Structure

When conducting this experiment, organize your data as follows to facilitate Apelblat regression.

Temperature (K)Mass Solute (g)Mass Solvent (g)Mole Fraction (

)
Calculated (

)
Relative Error (%)
283.152.150050.0000.04520.04500.44
293.153.240050.0000.06800.0682-0.29
303.154.890050.0000.10200.10150.49
..................

(Note: Values above are illustrative of typical chlorinated alkane behavior in alcohols).

Industrial Implications[1][2][3][7]
  • Crystallization Yield: The steep solubility curve in alcohols (like Ethanol) makes them ideal for cooling crystallization.[2][3] You can dissolve at 50°C and cool to 10°C to recover high-purity this compound.[1][2][3]

  • Solvent Swap: In synthesis, if the reaction occurs in Acetone (high solubility), a solvent swap to Water/Methanol mixtures can force precipitation for isolation.[2][3]

  • Process Safety: Understanding the vapor pressure contributions of the solvent mixtures (via Raoult’s Law using these mole fractions) is critical for reactor pressure ratings.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85562, this compound.[1][2][3] Retrieved from [Link][1][2][3]

  • NIST Mass Spectrometry Data Center. this compound - Gas Chromatography.[1][2][3] National Institute of Standards and Technology.[2][3] Retrieved from [Link][1][2][3]

  • Jouyban, A., & Acree, W. E. (2024). Mathematical derivation of the Apelblat equation regarding solubility prediction.[1][2][3] (Contextual reference for Equation 3.1).

  • Skov Kjær, K., et al. (2013). Introducing a standard method for experimental determination of the solvent response in laser pump X-ray probe.[2][3] Physical Chemistry Chemical Physics.[2][3] (Methodology reference for Laser Monitoring). Retrieved from [Link]

Navigating the Unseen: A Technical Safety Guide to 1,1,2,2,3-Pentachloropropane for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the introduction of novel or lesser-known chemical entities into a workflow is a common occurrence. 1,1,2,2,3-Pentachloropropane (CAS No. 16714-68-4) is one such compound. While its structural analogues have been characterized, specific, comprehensive safety data for this particular isomer is not widely disseminated. This guide, therefore, serves as an in-depth technical resource, synthesizing available data for this compound with established safety protocols for halogenated hydrocarbons. It is designed to empower the user with the knowledge to handle this compound with the highest degree of safety and scientific integrity.

Section 1: Hazard Identification and Mechanistic Insights

A thorough understanding of a chemical's hazard profile is the bedrock of a safe experimental design. For this compound, we can infer a significant hazard profile based on its structure and the known toxicology of similar chlorinated alkanes.

GHS Hazard Classification (Anticipated)

Based on data for the target compound and its isomers, the following Globally Harmonized System (GHS) classifications should be anticipated for this compound[1][2][3][4]:

  • Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[2][3][4] The high chlorine content can lead to significant gastrointestinal irritation and systemic toxicity.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3] Halogenated solvents are known to be defatting to the skin, leading to irritation and dermatitis with prolonged contact.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3] Direct contact with the eyes is likely to cause significant irritation and potential damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3] Inhalation of vapors can irritate the mucous membranes and respiratory tract.

Toxicological Rationale

The toxicity of chlorinated hydrocarbons is often linked to their metabolism in the liver. Cytochrome P450 enzymes can metabolize these compounds into reactive intermediates, such as phosgene or other electrophilic species. These intermediates can then form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction and cytotoxicity. While specific metabolic pathways for this compound are not well-documented, it is prudent to assume a similar mechanism of toxicity to other polychlorinated alkanes.

Section 2: Prudent Laboratory Practice: A Step-by-Step Protocol

The following protocol is designed as a self-validating system, where each step is a checkpoint to ensure safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review SDS and Technical Guide prep_ppe Don Appropriate PPE: - Nitrile Gloves - Chemical Goggles - Lab Coat prep_sds->prep_ppe prep_hood Verify Chemical Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transport Transport in Secondary Containment prep_spill->handle_transport handle_aliquot Aliquot/Weigh in Fume Hood handle_transport->handle_aliquot handle_reaction Perform Reaction in Closed System if Possible handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE and Wash Hands cleanup_waste->cleanup_ppe cleanup_storage Return to Secure Storage cleanup_ppe->cleanup_storage cluster_spill Spill cluster_exposure Personal Exposure start Emergency Event spill_small Small Spill (<100 mL) start->spill_small spill_large Large Spill (>100 mL) start->spill_large exp_type Type of Exposure? start->exp_type spill_absorb Absorb with Inert Material spill_small->spill_absorb spill_evacuate Evacuate Area, Call Emergency Services spill_large->spill_evacuate spill_collect Collect in Waste Container spill_absorb->spill_collect exp_skin Skin Contact: Flush with Water for 15 min exp_type->exp_skin Skin exp_eye Eye Contact: Flush with Eyewash for 15 min exp_type->exp_eye Eye exp_inhale Inhalation: Move to Fresh Air exp_type->exp_inhale Inhalation exp_medical Seek Medical Attention exp_skin->exp_medical exp_eye->exp_medical exp_inhale->exp_medical

Caption: Decision Tree for Emergency Response to a this compound Incident.

First Aid Measures

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. [2]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [2]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2]* Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention. [2]

Section 5: Responsible Disposal

All waste containing this compound is considered hazardous.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container designated for halogenated organic waste. [5]* Disposal Procedure: Disposal should be carried out by a licensed chemical waste disposal company. [2]This typically involves high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases.

Section 6: Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its isomers is provided below for reference.

PropertyThis compound1,1,1,2,3-Pentachloropropane (Isomer)1,1,2,3,3-Pentachloropropane (Isomer)
CAS Number 16714-68-4 [3][6]21700-31-2 [1]15104-61-7 [2][4]
Molecular Formula C₃H₃Cl₅ [3][6]C₃H₃Cl₅ [7]C₃H₃Cl₅ [2][4]
Molecular Weight 216.31 g/mol [3]216.321 g/mol [7]216.32 g/mol [2]
Boiling Point 78-79 °C @ 16 mmHg [3]196.1±8.0 °C at 760 mmHg [7]205.8°C at 760mmHg [2]
Density 1.6199 g/mL @ 25 °C [3]1.6±0.1 g/cm³ [7]1.589g/cm³ [2]
Refractive Index 1.508 @ 25 °C [3]1.504 [7]N/A
Flash Point N/A72.8±15.8 °C [7]79.9°C [2]
Vapor Pressure N/A0.6±0.4 mmHg at 25°C [7]0.351mmHg at 25°C [2]

Note: "N/A" indicates that the data was not available in the searched resources.

References

  • Wikipedia. (2025, September 14). 1,1,2,2,3,3-Hexachloropropane. Retrieved February 9, 2026, from [Link]

  • Chemsrc. (2025, September 6). 1,1,1,3,3-Pentachloropropane. Retrieved February 9, 2026, from [Link]

  • Chemsrc. (2025, August 20). 1,1,1,2,3-Pentachloropropane. Retrieved February 9, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 1,2,3-Trichloropropane. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 1,1,2,3,3-Pentachloropropane. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 9, 2026, from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved February 9, 2026, from [Link]

  • University of Chicago. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved February 9, 2026, from [Link]

  • College of Science. (n.d.). Safety Guide in the laboratories. Retrieved February 9, 2026, from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 9, 2026, from [Link]

Sources

Environmental fate and biodegradation of pentachloropropane isomers

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Fate and Biodegradation of Pentachloropropane Isomers

Content Type: In-depth Technical Guide Audience: Researchers, Environmental Scientists, and Drug/Chemical Development Professionals

Executive Summary

Pentachloropropanes (PCPs), specifically the isomers 1,1,1,2,3-pentachloropropane (HCC-240db) and 1,1,2,2,3-pentachloropropane , are emerging anthropogenic contaminants. Their environmental relevance has surged due to their role as critical intermediates in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants, such as 2,3,3,3-tetrafluoropropene (R-1234yf) . Unlike historical polychlorinated alkanes, the fate of these specific isomers is governed by a competition between abiotic dehydrochlorination and biotic reductive dechlorination. This guide synthesizes the physicochemical behavior, degradation pathways, and experimental protocols required to assess their environmental persistence.

Chemical Identity and Industrial Relevance

Understanding the structural nuance of PCP isomers is prerequisite to predicting their reactivity.[1] The two primary isomers of concern are:

Isomer NameCAS NumberStructureIndustrial Context
1,1,1,2,3-Pentachloropropane 21700-31-2

Precursor to R-1234yf; byproduct of R-245fa manufacturing.[1]
This compound 16714-68-4

Isomeric byproduct in chlorination of propylene/propane.

Relevance: The global shift toward low-GWP (Global Warming Potential) refrigerants has industrialized the production of these intermediates. Environmental release occurs primarily through industrial wastewater discharge and fugitive emissions, necessitating robust biodegradation models.[1]

Abiotic Environmental Fate

Before biological systems intervene, PCPs undergo chemical transformation driven by pH and temperature.[1]

Hydrolysis vs. Elimination[1][2]
  • Hydrolysis: Spontaneous nucleophilic substitution of chlorine by water (

    
     or 
    
    
    
    ) is kinetically hindered for highly chlorinated alkanes under neutral conditions.[1] The half-life (
    
    
    ) is estimated in the order of years to decades .
  • Dehydrochlorination (Elimination): This is the dominant abiotic pathway.[1] Under basic conditions (pH > 8) or elevated temperatures, PCPs undergo

    
    -elimination to form tetrachloropropenes.[1]
    


Key Insight: 1,1,1,2,3-PCP is particularly prone to dehydrochlorination to form 1,1,2,3-tetrachloropropene , a compound that is more toxic but also more susceptible to subsequent aerobic attack than the parent alkane.

Biotic Degradation Mechanisms

Biodegradation of highly chlorinated propanes is almost exclusively an anaerobic process driven by organohalide-respiring bacteria (OHRB).[1]

Microbiology
  • Dehalogenimonas spp.: Specialized in vicinal dichloroelimination .[1] They attack adjacent chlorine atoms, removing them simultaneously to form a double bond.[1]

  • Dehalococcoides mccartyi: Renowned for hydrogenolysis (replacing Cl with H).[1] Strains expressing specific reductive dehalogenases (RDases) like PceA or TceA analogs are implicated in propane dechlorination.[1]

Degradation Pathways

The degradation is a stepwise reduction.[1] The pathway bifurcates based on the dominant mechanism (Hydrogenolysis vs. Elimination).[1]

Pathway Diagram (DOT Visualization):

PCP_Degradation cluster_legend Legend PCP 1,1,1,2,3-Pentachloropropane (C3H3Cl5) TeCP_ene 1,1,2,3-Tetrachloropropene (C3H2Cl4) PCP->TeCP_ene Abiotic Dehydrochlorination (-HCl) TeCP_ane 1,1,2,3-Tetrachloropropane (C3H4Cl4) PCP->TeCP_ane Biotic Hydrogenolysis (+2H, -HCl) TCP 1,2,3-Trichloropropane (TCP) TeCP_ene->TCP Biotic Hydrogenolysis TeCP_ane->TCP Biotic Hydrogenolysis DCP 1,2-Dichloropropane (DCP) TCP->DCP Hydrogenolysis AllylCl Allyl Chloride TCP->AllylCl Dichloroelimination (Dehalogenimonas) Propene Propene (C3H6) DCP->Propene Dichloroelimination AllylCl->Propene Hydrogenolysis key1 Red: Parent Compound key2 Yellow: Intermediate key3 Green: Degradable Intermediate key4 Blue: End Product

Caption: Anaerobic degradation network of 1,1,1,2,3-pentachloropropane showing competing abiotic elimination and biotic reductive pathways.

Experimental Protocols

To validate these pathways in a research setting, the following self-validating protocols are recommended.

Protocol A: Anaerobic Microcosm Assay

Objective: Determine biotic degradation rates (


) distinct from abiotic losses.
  • Matrix Preparation:

    • Collect aquifer sediment and groundwater anoxically.[1]

    • Sieve sediment (<2 mm) inside an anaerobic chamber (

      
       atmosphere).[1]
      
    • Prepare mineral salts medium (MSM) reduced with

      
       and L-cysteine.[1]
      
  • Microcosm Setup:

    • Use 160 mL serum bottles with crimp-sealed butyl rubber stoppers.

    • Live Treatments: 10g Sediment + 50 mL Groundwater + Electron Donor (Lactate/Formate mixture, 5 mM).[1]

    • Abiotic Controls: Autoclave sediment (3x over 3 days) + 50 mM Sodium Azide (

      
      ) to inhibit microbial activity.
      
    • Spiking: Inject 1,1,1,2,3-PCP stock (in methanol) to achieve final concentration of ~50

      
      .
      
  • Incubation: Static incubation at groundwater temperature (e.g., 15°C) in the dark.

  • Sampling:

    • Headspace sampling (100

      
      ) every 7–14 days.[1]
      
    • Analyze for parent PCP and daughter products (Propene, DCP).[1][2]

Protocol B: Analytical Detection (GC-MS)

Objective: Quantify isomers and identify transient intermediates.

  • Instrument: Agilent 7890B GC with 5977A MSD (or equivalent).

  • Column: DB-624 or DB-VRX (specialized for volatiles), 30m x 0.25mm x 1.4

    
    .[1]
    
  • Parameters:

    • Injector: Splitless, 220°C.[1]

    • Oven: 35°C (hold 5 min)

      
       8°C/min 
      
      
      
      200°C.[1]
    • SIM Mode: Target ions for PCP (m/z 215, 217), TCP (m/z 147), and Propene (m/z 41).

  • Calibration: Internal standard method using 1-Bromo-2-chloroethane.[1]

Data Synthesis & Kinetic Constants

When analyzing results, use the following framework to categorize degradation efficiency.

ParameterDescriptionTypical Range (Anaerobic)

Observed First-Order Rate Constant


Half-Life14 days - 1 year (highly site-specific)

Isotopic Enrichment Factor (CSIA)-2.0‰ to -5.0‰ (indicative of C-Cl bond cleavage)

Causality Note: If


 in live bottles 


in abiotic controls, the pathway is driven by abiotic dehydrochlorination . If live bottles show rapid propene accumulation, Dehalogenimonas activity is the likely driver.[1]

References

  • Field, J. A., & Sierra-Alvarez, R. (2004).[1][3] Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds.[1][4] Reviews in Environmental Science and Bio/Technology. Link

  • Moe, W. M., et al. (2009).[1] Dehalogenimonas lykanthroporepellens gen.[1] nov., sp.[1][3] nov., a mesophilic, strictly anaerobic, organhalide-respiring bacterium. International Journal of Systematic and Evolutionary Microbiology. Link

  • Löffler, F. E., et al. (2013).[1] Dehalococcoides mccartyi gen.[1] nov., sp.[1][3] nov., obligate organohalide-respiring anaerobic bacteria relevant to halogen cycling and bioremediation.[1] International Journal of Systematic and Evolutionary Microbiology. Link

  • U.S. EPA. (2017).[1] Technical Fact Sheet – 1,2,3-Trichloropropane (TCP).[1] (Provides analog data for chlorinated propanes). Link

  • Henneberry, Y. K., et al. (2011).[1] Kinetic and product distribution analysis of 1,2,3-trichloropropane degradation by Dehalogenimonas-containing microcosms. Environmental Science & Technology.[1] Link

Sources

Methodological & Application

Synthesis of 1,1,2,2,3-pentachloropropane from 1,2,3-trichloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 1,1,2,2,3-Pentachloropropane (HCFC-240aa) from 1,2,3-Trichloropropane

Executive Summary

This application note details the protocol for the synthesis of This compound (HCFC-240aa) utilizing 1,2,3-trichloropropane (TCP) as the starting feedstock. While direct radical chlorination of TCP yields a complex mixture of isomers (favoring 1,1,2,3-tetrachloropropane and 1,1,1,2,3-pentachloropropane), this guide prioritizes a Dehydrochlorination-Chlorination (Elimination-Addition) sequence. This pathway leverages the specific reactivity of intermediate trichloropropenes to maximize selectivity for the 1,1,2,2,3-isomer, a critical intermediate in the production of hydrofluoroolefins (HFOs) such as HFO-1234yf.

Safety & Hazards (Critical)

  • 1,2,3-Trichloropropane (TCP): Classified as a carcinogen (NTP: Reasonably Anticipated).[1] Potent alkylating agent.[1] Use strictly in a fume hood with double-gloving (Nitrile/Laminate).[1]

  • Chlorine Gas (

    
    ):  Highly toxic and corrosive.[1] Requires a dedicated gas handling system with a caustic scrubber trap.[1]
    
  • Sodium Hydroxide (NaOH): Corrosive.[1] Exothermic reaction with acids/water.[1]

  • Process Safety: The dehydrochlorination step is exothermic.[1] Controlled addition is required to prevent thermal runaway.[1]

Reaction Mechanism & Strategic Pathway

Direct chlorination of 1,2,3-TCP is non-selective due to the competing reactivities of C1, C2, and C3 hydrogens. The "Beta-Chlorine Effect" deactivates the C2 position, making the direct formation of the symmetric 1,2,2,3-tetrachloropropane difficult.

The Optimized Route:

  • Step 1 (Chlorination): Radical chlorination of 1,2,3-TCP to 1,1,2,3-tetrachloropropane (Major Isomer).

  • Step 2 (Elimination): Dehydrochlorination of 1,1,2,3-tetrachloropropane to a mixture of trichloropropenes (1,2,3-TCPe and 2,3,3-TCPe).[2]

  • Step 3 (Addition): Chlorination of the trichloropropene mixture.[1] Both isomers converge to the target This compound .

SynthesisPathway TCP 1,2,3-Trichloropropane (Start) TeCP_Mix Mixture: 1,1,2,3-TeCP (Major) 1,2,2,3-TeCP (Minor) TCP->TeCP_Mix Cl2, hν (Radical Chlorination) TriPropene Trichloropropenes (1,2,3-TCPe & 2,3,3-TCPe) TeCP_Mix->TriPropene NaOH (aq) (Dehydrochlorination) Target This compound (HCFC-240aa) TriPropene->Target Cl2, FeCl3 (cat) (Electrophilic Addition)

Figure 1: Convergent synthetic pathway ensuring high selectivity for the 1,1,2,2,3-isomer.

Detailed Experimental Protocols

Stage 1: Radical Chlorination of 1,2,3-TCP

Objective: Convert 1,2,3-TCP primarily to 1,1,2,3-tetrachloropropane.

Materials:

  • 1,2,3-Trichloropropane (>98%)

  • Chlorine gas cylinder with mass flow controller[1]

  • Photochemical reactor (Quartz immersion well with medium-pressure Hg lamp) OR Thermal reactor (with AIBN initiator).[1]

Protocol:

  • Setup: Charge the reactor with 1,2,3-TCP. Equip with a reflux condenser (

    
    ) to retain TCP while allowing HCl gas to escape to a scrubber (10% NaOH).[1]
    
  • Initiation:

    • Photochemical:[1] Turn on the UV lamp.[1]

    • Thermal: Heat to

      
       and add AIBN (0.1 mol%).
      
  • Chlorination: Sparge

    
     gas through the liquid.[1] Maintain a molar ratio of 
    
    
    
    :TCP of 0.8:1.0 .[1]
    • Note: Keeping conversion below 100% minimizes the formation of hexachloropropanes.[1]

  • Monitoring: Monitor reaction by GC-FID. Stop when 1,2,3-TCP content drops to ~15%.[1]

  • Workup: Purge with

    
     to remove dissolved 
    
    
    
    /HCl.[1] Wash with 5%
    
    
    , then water.[1] Dry over
    
    
    .[1]
  • Purification: Fractionally distill. Collect the fraction boiling at 178–180°C (1,1,2,3-tetrachloropropane).

Stage 2: Dehydrochlorination to Trichloropropenes

Objective: Convert 1,1,2,3-TeCP into reactive trichloropropene intermediates.[2]

Materials:

  • 1,1,2,3-Tetrachloropropane (from Stage 1)[2][3]

  • 20% Aqueous NaOH[1]

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

Protocol:

  • Setup: 3-neck round bottom flask with mechanical stirrer, dropping funnel, and reflux condenser.

  • Reaction: Charge flask with 1,1,2,3-TeCP and 1 mol% TBAB. Heat to

    
    .
    
  • Addition: Dropwise add NaOH (1.1 equivalents) over 2 hours. The reaction is exothermic; maintain temp

    
    .[1]
    
  • Completion: Stir for an additional 2 hours at

    
    .
    
  • Workup: Cool, separate the organic layer (bottom).[1] The aqueous layer can be extracted with dichloromethane.[1] Combine organics, dry, and concentrate.[1][4]

  • Product: The resulting oil contains a mixture of 2,3,3-trichloropropene and 1,2,3-trichloropropene . Do not separate these isomers; both yield the target in the next step.

Stage 3: Catalytic Chlorination to this compound

Objective: Selective addition of chlorine across the double bond.[2]

Materials:

  • Trichloropropene mixture (from Stage 2)[1]

  • Chlorine gas[1][5][6]

  • Catalyst:

    
     (anhydrous, 0.5 wt%)
    

Protocol:

  • Setup: Shielded reactor with cooling jacket (reaction is highly exothermic).

  • Catalyst: Dissolve

    
     in the trichloropropene mixture.
    
  • Chlorination: Introduce

    
     gas slowly at 
    
    
    
    .[1] The reaction is rapid.
    • Mechanism:[1][3][6][7] Electrophilic addition.[1]

    • 2,3,3-TCPe (

      
      ) + 
      
      
      
      (1,1,2,2,3-PCP)
    • 1,2,3-TCPe (

      
      ) + 
      
      
      
      (1,1,2,2,3-PCP)
  • Endpoint: Stop when the exotherm ceases and a slight yellow color (

    
     excess) persists.
    
  • Purification: Wash with dilute HCl (to remove Fe), then water. Distill under reduced pressure.

    • Target Boiling Point: ~190–192°C (at atm), or ~85°C at 20 mmHg.[1]

Data Presentation & Analytics

Table 1: Physicochemical Properties of Key Species

CompoundStructureCAS No.[1][6][8][9]Boiling Point (

C)
Role
1,2,3-TCP

96-18-4156Starting Material
1,1,2,3-TeCP

13116-58-0179Intermediate
1,2,2,3-TeCP

13116-53-5164Minor Intermediate
1,1,2,2,3-PCP

15104-61-7 191 Target Product
1,1,1,2,3-PCP

21700-31-2196Isomeric Impurity

Analytical Validation (GC-MS):

  • Column: DB-5 or ZB-624 (30m x 0.25mm).[1]

  • Identification:

    • 1,1,2,2,3-PCP: Distinctive fragmentation showing loss of

      
       (M-49).[1]
      
    • 1,1,1,2,3-PCP: Fragmentation showing loss of

      
       (M-117).[1]
      
  • NMR (

    
    ): 
    
    • 1,1,2,2,3-PCP: Shows two signals.[3][10] A singlet (or tight multiplet) for the terminal

      
       proton and a singlet for the 
      
      
      
      protons.[1] The absence of coupling between them (separated by quaternary
      
      
      ) is diagnostic.[1]

References

  • Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane. US Patent 3,823,195. (1974).[1] Describes the dehydrochlorination/chlorination cycle to convert "useless" isomers into useful intermediates.[1][2] Link

  • Process for the manufacture of 1,1,1,3,3-pentachloropropane. US Patent Application 2008/0091053. Discusses catalyst systems for chlorination of chlorinated propanes. Link

  • 1,2,3-Trichloropropane. National Toxicology Program (NTP) Report on Carcinogens. Detailed toxicity and physical property data.[1] Link

  • Synthesis of 1,1,2,3-tetrachloropropene. World Patent WO2014121173A1.[1] Provides industrial context for the dehydrochlorination of pentachloropropanes.[1][2][5] Link

  • PubChem Compound Summary for CID 85562 (this compound). National Center for Biotechnology Information.[1] Link

Sources

Application Note: High-Selectivity Chlorination of 1,2,3-Trichloropropane to Pentachloropropanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1,2,3-Trichloropropane (TCP) is a persistent, toxic byproduct frequently generated during the manufacture of epichlorohydrin and other chlorinated derivatives.[1] Historically considered a waste stream requiring expensive incineration, TCP has emerged as a potential feedstock for the synthesis of high-value hydrofluoroolefins (HFOs).

This Application Note details the free-radical chlorination of 1,2,3-TCP to produce pentachloropropanes (PCPs), specifically targeting 1,1,1,2,3-pentachloropropane (HCC-240db) . HCC-240db is a critical intermediate in the synthesis of HFO-1234yf (2,3,3,3-tetrafluoropropene), a next-generation refrigerant with low Global Warming Potential (GWP).

The protocol focuses on a liquid-phase photochemical chlorination process. Unlike catalytic routes that may suffer from catalyst deactivation due to coking, UV-initiated chlorination offers a metal-free pathway with tunable selectivity based on photon flux, temperature, and chlorine residence time.

Reaction Chemistry & Mechanism

The transformation of 1,2,3-TCP (


) to pentachloropropanes (

) proceeds via a free-radical substitution mechanism. The reaction is sequential, passing through tetrachloropropane (TeCP) intermediates.
Mechanism of Action
  • Initiation: Chlorine gas (

    
    ) absorbs UV light (typically 300–400 nm) to undergo homolytic cleavage, generating two chlorine radicals (
    
    
    
    ).
  • Propagation:

    • The

      
       radical abstracts a hydrogen atom from the TCP backbone, forming a carbon-centered radical (
      
      
      
      ) and HCl.
    • The carbon radical attacks a

      
       molecule, regenerating 
      
      
      
      and forming a tetrachloropropane isomer.
  • Termination: Radical recombination (rare in steady-state operation) ends the chain.

Regioselectivity and Isomer Distribution

The chlorination of 1,2,3-TCP is non-selective without process control. The hydrogen abstraction rate depends on bond dissociation energy (BDE) and steric factors.

  • Secondary Hydrogens (

    
    ):  Lower BDE, kinetically favored, but sterically hindered.
    
  • Primary Hydrogens (

    
    ):  Higher BDE, but statistically more abundant (4 vs 1).
    

Critical Pathway: The reaction produces a mixture of isomers. The target HCC-240db (1,1,1,2,3-pentachloropropane) competes with the symmetric isomer HCC-240aa (1,1,2,2,3-pentachloropropane).

ReactionPathway TCP 1,2,3-Trichloropropane (Start) TeCP_Mix Tetrachloropropanes (Intermediates) 1,1,2,3-TeCP & 1,2,2,3-TeCP TCP->TeCP_Mix + Cl2 / UV - HCl PCP_240db HCC-240db (1,1,1,2,3-PCP) TARGET TeCP_Mix->PCP_240db + Cl2 / UV Major Path PCP_240aa HCC-240aa (1,1,2,2,3-PCP) Isomer TeCP_Mix->PCP_240aa + Cl2 / UV Minor Path Hexa Hexachloropropanes (Over-chlorination) PCP_240db->Hexa Over-reaction PCP_240aa->Hexa

Figure 1: Reaction pathway from 1,2,3-TCP to Pentachloropropanes. Control of residence time is vital to prevent over-chlorination to Hexachloropropanes.

Experimental Protocol: Photochemical Chlorination

Safety Warning: Chlorine gas (


) is highly toxic and corrosive. Hydrogen chloride (HCl) is a byproduct.[2] All operations must be performed in a functioning fume hood with appropriate scrubbing systems. UV radiation can damage eyes/skin; use proper shielding.
Equipment Setup
  • Reactor: 500 mL borosilicate glass jacketed reactor with a central well for the UV lamp.

  • Light Source: 450W Medium Pressure Mercury Lamp (immersion type) with quartz cooling jacket.

  • Gas Feed: Mass Flow Controllers (MFC) for

    
     and 
    
    
    
    (purge).
  • Temperature Control: Circulating oil bath connected to the reactor jacket.

  • Off-gas Treatment: Series of two scrubbers:

    • Water trap (to absorb HCl).

    • 10% NaOH/Sodium Thiosulfate solution (to neutralize unreacted

      
      ).
      
Step-by-Step Procedure
  • Feed Preparation: Charge the reactor with 250 g (1.69 mol) of 1,2,3-trichloropropane (>99% purity).

  • System Purge: Sparge with

    
     for 15 minutes to remove dissolved oxygen (oxygen inhibits radical chains).
    
  • Thermal Equilibration: Heat the reactor contents to 70°C .

    • Note: Higher temperatures increase reaction rate but decrease

      
       solubility and may promote polymerization byproducts.
      
  • Initiation: Turn on the UV lamp. Allow 5 minutes for arc stabilization.

  • Chlorination:

    • Introduce

      
       gas at a rate of 200 mL/min .
      
    • Maintain vigorous stirring (500 RPM) to ensure the reaction is kinetically limited, not mass-transfer limited.

    • Monitoring: The solution will turn slightly yellow due to dissolved

      
      . If the solution becomes dark yellow/green, the reaction rate is too slow (photon limited); reduce 
      
      
      
      flow.
  • Reaction Endpoint: Monitor reaction progress via GC-FID every 30 minutes.

    • Stop reaction when TCP conversion reaches 95% . Pushing to 100% conversion significantly increases hexachloropropane formation.

  • Quenching:

    • Stop

      
       flow. Switch to 
      
      
      
      sparge for 20 minutes to strip residual
      
      
      and HCl.
    • Turn off UV lamp. Cool reactor to room temperature.

Purification
  • Wash: Wash the crude organic mixture with 5%

    
     solution to remove residual acidity, followed by a brine wash.
    
  • Drying: Dry over anhydrous

    
    .
    
  • Fractional Distillation:

    • Use a vacuum jacketed Vigreux column or packed column (minimum 10 theoretical plates).

    • Fraction 1: Unreacted TCP and Tetrachloropropanes (recycle to reactor).

    • Fraction 2: Pentachloropropanes (Target).[2] Boiling point approx. 190-195°C (atmospheric), collect at reduced pressure (e.g., 80-85°C at 20 mmHg).

Process Optimization & Data Analysis

The selectivity of the reaction is highly sensitive to the Chlorine-to-Organic molar ratio and Temperature .

Critical Process Parameters (CPP)
ParameterRange TestedOptimal SettingImpact
Temperature 30°C – 100°C65°C – 75°C High T increases rate but degrades selectivity. Low T limits radical formation.

Flow Rate
50 – 500 mL/min200 mL/min Excess

leads to over-chlorination (Hexas).
UV Power 100W – 450W450W High photon flux ensures rapid initiation, minimizing residence time.
Representative Data (Simulated)

Table 1: Effect of Conversion on Product Distribution (at 70°C)

TCP Conversion (%)Tetrachloropropanes (%)Pentachloropropanes (Target) (%) Hexachloropropanes (Waste) (%)
30655 < 0.1
604055 5
901075 15
98265 33

Insight: The optimal stop point is between 85-90% conversion. Beyond this, the concentration of PCPs is high enough that they statistically compete with TCP for


 radicals, leading to rapid formation of hexachloropropanes.

Analytical Validation (GC-MS)

To validate the protocol, use Gas Chromatography with Mass Spectrometry.

  • Column: DB-5 or ZB-5 (30m x 0.25mm x 0.25µm).

  • Carrier: Helium @ 1.0 mL/min.

  • Oven: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Identification:

    • 1,2,3-TCP: m/z 110, 75 (Retention Time: ~6.5 min)

    • HCC-240db (Target): m/z 178, 180, 143 (Retention Time: ~12.2 min)

    • HCC-240aa (Isomer): m/z 178, 167 (Retention Time: ~12.5 min)

Experimental Workflow Diagram

Workflow Start Start: 1,2,3-TCP Feed PreTreat N2 Degassing (Remove O2) Start->PreTreat Reactor Photochemical Reactor (UV Lamp, 70°C, Cl2 Feed) PreTreat->Reactor Scrubber Off-Gas Scrubber (NaOH + Thiosulfate) Reactor->Scrubber HCl/Cl2 Gas Quench N2 Strip & Quench Reactor->Quench Crude Liquid Distillation Fractional Distillation (Vacuum) Quench->Distillation Distillation->Reactor Recycle TeCP/TCP Analysis GC-MS Analysis (Purity Check) Distillation->Analysis

Figure 2: Complete experimental workflow for the synthesis and isolation of Pentachloropropanes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Reaction Rate Oxygen inhibition or UV lamp degradation.Increase

purge time; Check UV bulb hours; Clean quartz well (fouling blocks UV).
High Hexa- Formation Over-conversion or poor mixing.Stop reaction earlier (lower conversion); Increase stirring speed to prevent localized high

.
Dark Product Color Polymerization/Carbonization.Temperature too high (>100°C); Presence of metal contaminants (Fe). Use glass-lined equipment.[3]

References

  • Honeywell International Inc. (2014). Synthesis of 1,1,2,3-tetrachloropropene. US Patent 8,907,147 B2. Link

  • Sinochem Lantian Co Ltd. (2014). Continuous preparation method of 1,1,1,2,3-pentachloropropane. CN Patent 104058925A. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992).[1] Toxicological Profile for 1,2,3-Trichloropropane. U.S. Public Health Service. Link

  • U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). EPA 505-F-14-007. Link

  • Monsanto Co. (1974). Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane. US Patent 3,823,195.[4] Link

Sources

Application Notes and Protocols for the Synthesis of 1,1,2,3-Tetrachloropropene via Dehydrochlorination

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and materials science.

Abstract

This document provides a comprehensive technical guide for the synthesis of 1,1,2,3-tetrachloropropene, a valuable chemical intermediate, through the dehydrochlorination of 1,1,2,2,3-pentachloropropane. The guide delves into the underlying reaction mechanism, presents detailed, field-proven experimental protocols, and outlines robust analytical methods for product characterization. Causality behind experimental choices, self-validating system designs, and safety considerations are emphasized to ensure reproducibility, safety, and high-purity yields.

Introduction and Mechanistic Overview

The elimination of hydrogen chloride (HCl) from polychlorinated alkanes is a fundamental and industrially significant reaction for the production of unsaturated chlorinated hydrocarbons. 1,1,2,3-Tetrachloropropene serves as a key building block in the synthesis of various agrochemicals, pharmaceuticals, and polymers.[1] A common and effective route to this compound is the base-mediated dehydrochlorination of this compound.[1]

The reaction proceeds via an E2 (elimination, bimolecular) mechanism, a single concerted step wherein a base abstracts a proton while a leaving group departs simultaneously, leading to the formation of a double bond.[2]

Reaction: CHCl2-CCl2-CH2Cl + Base → CCl2=CCl-CH2Cl + H-Base+ + Cl- (this compound) → (1,1,2,3-Tetrachloropropene)

The regioselectivity of this elimination is critical. For the substrate this compound (Cl-CH2-C(Cl)2-CH(Cl)2), there are two types of abstractable protons: those on Carbon-1 and Carbon-3. The acidity of the proton on C-1 is significantly higher due to the electron-withdrawing effect of the two adjacent chlorine atoms. However, the formation of the thermodynamically more stable, more substituted alkene drives the abstraction of a proton from C-3 and elimination of a chlorine atom from C-2, yielding the desired 1,1,2,3-tetrachloropropene isomer. The choice of base, solvent, and temperature are pivotal in controlling this selectivity and minimizing side reactions.

Caption: Generalized E2 dehydrochlorination mechanism.

Experimental Protocols

Two primary methodologies are presented, differing in their catalytic approach. Protocol A employs a conventional aqueous base, while Protocol B utilizes phase-transfer catalysis for potentially milder conditions and enhanced efficiency.

Materials and Equipment
Reagents & Chemicals Equipment
This compound (CAS: 16714-68-4)[3]500 mL three-neck round-bottom flask with magnetic stirrer
Sodium Hydroxide (NaOH), pellets or 50% solutionHeating mantle with temperature controller and probe
Tetrabutylammonium Bromide (TBAB) (for Protocol B)Reflux condenser
Diethyl Ether or Dichloromethane (DCM), ACS gradeAddition funnel
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Separatory funnel
Deionized WaterRotary evaporator
Gas chromatograph with FID or MS detector

Safety Precaution: Polychlorinated propanes and propenes are toxic and should be handled with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles. Sodium hydroxide is highly corrosive.

Protocol A: Aqueous Caustic Dehydrochlorination

This protocol is a robust method relying on a strong aqueous base to drive the elimination.[4]

Step-by-Step Procedure:

  • Reactor Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser, a temperature probe, and an addition funnel.

  • Reagent Charging: Charge the flask with 108.15 g (0.5 mol) of this compound.

  • Heating: Begin stirring and heat the pentachloropropane to 90-95°C using a heating mantle.

  • Base Preparation: In a separate beaker, carefully prepare a 25% (w/w) sodium hydroxide solution by dissolving 30 g (0.75 mol) of NaOH in 90 g of deionized water. Allow the solution to cool.

  • Addition of Base: Slowly add the NaOH solution to the heated, stirring pentachloropropane via the addition funnel over a period of 2 to 2.5 hours. Maintain the reaction temperature at approximately 95°C. The reaction is exothermic; control the addition rate to prevent a temperature surge.[4]

  • Reaction & Monitoring: After the addition is complete, continue stirring the mixture at 95°C for an additional 2-3 hours to ensure the reaction goes to completion.[4] Monitor the reaction progress by taking small aliquots, quenching with water, extracting with a small amount of diethyl ether, and analyzing by GC.

  • Work-up - Quenching and Separation: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel. Add 100 mL of cold water and 100 mL of diethyl ether. Shake vigorously and allow the layers to separate.

  • Extraction and Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with 50 mL of 1M HCl and 50 mL of brine (saturated NaCl solution).

  • Drying and Filtration: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal and Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,1,2,3-tetrachloropropene.

Protocol B: Phase-Transfer Catalyzed (PTC) Dehydrochlorination

Phase-transfer catalysis can accelerate the reaction and often allows for lower reaction temperatures by facilitating the transport of the hydroxide reactant into the organic phase.[5][6]

Step-by-Step Procedure:

  • Reactor Setup: Use the same reactor setup as in Protocol A.

  • Reagent Charging: Charge the flask with 108.15 g (0.5 mol) of this compound and 1.61 g (0.005 mol, 1 mol%) of tetrabutylammonium bromide (TBAB).

  • Heating: Begin stirring and heat the organic mixture to 70-75°C.

  • Addition of Base: Slowly add 60 g of 50% (w/w) aqueous sodium hydroxide solution (0.75 mol NaOH) via the addition funnel over 1.5-2 hours. Maintain the reaction temperature at 70-75°C.

  • Reaction & Monitoring: After the addition, continue stirring at 70-75°C for an additional 3-4 hours. Monitor the reaction progress by GC as described in Protocol A.

  • Work-up and Purification: Follow steps 7-10 from Protocol A for the work-up and purification of the final product.

Parameter Protocol A: Aqueous Caustic Protocol B: Phase-Transfer Catalysis
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Base 25% NaOH (aq)50% NaOH (aq)
Temperature 90-95°C70-75°C
Reaction Time 4-6 hours5-6 hours
Key Advantage Simple, inexpensive reagents.Milder reaction conditions, potentially higher selectivity.

Experimental Workflow and Data Analysis

A systematic workflow is essential for successful synthesis and characterization.

Experimental_Workflow A Reactor Setup (Flask, Condenser, Stirrer) B Charge Reagents (Substrate, Catalyst if PTC) A->B C Heat to Target Temperature B->C D Slow Addition of Aqueous Base C->D E Reaction Monitoring (GC Analysis) D->E Stir for 2-4h F Reaction Work-up (Quench, Extract, Wash) E->F Upon completion G Drying & Solvent Removal F->G H Purification (Fractional Distillation) G->H I Product Characterization (GC-MS, NMR) H->I

Caption: A typical experimental workflow for synthesis.

Analytical Characterization

Rigorous analytical techniques are required to confirm the identity, purity, and isomeric integrity of the synthesized 1,1,2,3-tetrachloropropene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight.[7][8]

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Analysis: The mass spectrum should show the correct molecular ion peak (m/z 178 for C₃H₂Cl₄) and a characteristic isotopic pattern due to the four chlorine atoms. The GC chromatogram will indicate the percentage purity and the presence of any isomers or unreacted starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.

    • ¹H NMR (in CDCl₃): Expect a singlet corresponding to the two protons of the -CH₂Cl group. The chemical shift will be informative of the surrounding electronic environment.

    • ¹³C NMR (in CDCl₃): Expect three distinct signals corresponding to the three carbon atoms of the propene backbone (CCl₂=, =CCl-, and -CH₂Cl).

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A characteristic absorption band in the region of 1600-1650 cm⁻¹ will confirm the presence of the C=C double bond.

Conclusion

The dehydrochlorination of this compound is an effective method for producing 1,1,2,3-tetrachloropropene. Both direct caustic-mediated and phase-transfer catalyzed protocols can yield the desired product. The choice between methods may depend on available equipment, desired reaction scale, and sensitivity to reaction temperature. Careful execution of the experimental procedure and rigorous analytical characterization are paramount to obtaining a high-purity product suitable for further applications in research and development.

References

  • WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene.
  • Dehydrochlorination of 1,1,1,3,3-Pentachlopropane Promoted by Fluoride.
  • Determination of kinetic parameters of dehydrochlorination of dichloropropanol in a microreactor.
  • EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene.
  • SYNTHESIS OF 1,1,3-TRICHLORO-1-PROPENE.
  • Synthesis of 1,1,1,3,3-pentachloropropane.
  • CN103524296B - Preparation method of 1,1,2,3-tetrachloropropene.
  • EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene.
  • PROCESSES FOR PREPARING PENTACHLOROPROPANE AND TETRACHLOROPROPENE FROM DICHLOROPROPENE.
  • US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane.
  • 1,1,2,3,3-Pentachloropropane | C3H3Cl5 | CID 27027. PubChem.
  • This compound | C3H3Cl5 | CID 85562. PubChem.
  • 1,1,1,2,3-Pentachloropropane | 21700-31-2. ChemicalBook.
  • 2,3,4,6-TETRACHLOROPHENOL Method no.
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Dehydrohalogen
  • Confirming Stereochemistry of 1,1,3,3-Tetrachloroprop-1-ene Reaction Products: A Compar
  • Industrial Phase-Transfer Catalysis.
  • 1,1,2,3,3-PENTACHLOROPROPANE(15104-61-7) 1H NMR spectrum. ChemicalBook.
  • ANALYTICAL METHODS - Toxicological Profile for Tetrachloroethylene. NCBI Bookshelf.
  • III Analytical Methods.
  • Continuous conversion of alcohols into alkyl halides by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1.
  • Preparation of chlorofluoro compounds from 1, 1, 2, 3-tetrachloropropene.
  • Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC.
  • PTC “Hydrolysis” of Alkyl Chloride to Alcohol Through Acet

Sources

Using 1,1,2,2,3-pentachloropropane as a precursor for HCC-1230xa

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for converting 1,1,2,2,3-pentachloropropane (an isomer of HCC-240db) into 1,1,2,3-tetrachloropropene (HCC-1230xa) . HCC-1230xa is a critical intermediate in the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a next-generation low-GWP refrigerant. While industrial routes often focus on the 1,1,1,2,3-pentachloropropane isomer, the 1,1,2,2,3-isomer frequently appears as a coproduct or specific feedstock that requires distinct processing conditions to maximize regioselectivity. This note provides a validated Phase Transfer Catalysis (PTC) protocol and a Lewis Acid catalytic route, emphasizing the mechanistic control required to favor the formation of the 1,1,2,3-alkene over thermodynamically competitive byproducts.

Part 1: Chemical Pathway & Mechanistic Logic

The Challenge of Regioselectivity

The dehydrochlorination of this compound (


) involves the elimination of one equivalent of HCl. The asymmetry of the molecule presents two distinct elimination pathways based on which proton is abstracted:
  • Pathway A (Target): Abstraction of the proton from

    
     (
    
    
    
    ).
    • Mechanism: The

      
       proton is significantly more acidic due to the inductive effect of two geminal chlorine atoms. Base attack here, followed by chloride elimination from 
      
      
      
      , yields 1,1,2,3-tetrachloropropene (HCC-1230xa) .
    • Structure:

      
      .[1][2]
      
  • Pathway B (Byproduct): Abstraction of the proton from

    
     (
    
    
    
    ).
    • Mechanism: The

      
       proton is less acidic (only one adjacent chlorine). Elimination yields 1,1,3,3-tetrachloropropene .
      
    • Structure:

      
      .[2]
      

Scientific Insight: To maximize HCC-1230xa yield, the reaction conditions must exploit the acidity difference (


) between the 

and

protons. Mild alkaline conditions with a Phase Transfer Catalyst (PTC) strongly favor Pathway A due to the kinetic control afforded by the higher acidity of the dichloromethyl group.
Reaction Pathway Diagram

ReactionPathway Precursor This compound (CHCl2-CCl2-CH2Cl) TransitionA Transition State A (C1 Deprotonation) Precursor->TransitionA Base Attack on C1-H (More Acidic) TransitionB Transition State B (C3 Deprotonation) Precursor->TransitionB Base Attack on C3-H (Less Acidic) Target HCC-1230xa (1,1,2,3-Tetrachloropropene) TARGET TransitionA->Target -Cl (from C2) Byproduct 1,1,3,3-Tetrachloropropene BYPRODUCT TransitionB->Byproduct -Cl (from C2)

Figure 1: Mechanistic divergence in the dehydrochlorination of this compound. Pathway A is kinetically favored by the higher acidity of the C1 proton.

Part 2: Experimental Protocols

Method A: Phase Transfer Catalyzed Alkaline Dehydrochlorination (Preferred)

Best for: High selectivity, laboratory to pilot scale, moderate temperatures.

Reagents:

  • Substrate: this compound (>98% purity recommended).[3]

  • Base: Sodium Hydroxide (NaOH), 20-50% wt aqueous solution.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-3 mol%).

  • Solvent: None (neat) or Dichloromethane if viscosity is an issue.

Protocol Steps:

  • Reactor Setup: Equip a jacketed glass reactor or Hastelloy autoclave with a mechanical stirrer (high shear impeller), reflux condenser, and internal temperature probe.

  • Charging: Charge this compound and the PTC (TBAB) into the reactor.

  • Temperature Control: Heat the organic phase to 50°C .

  • Reaction Initiation: Slowly feed the NaOH solution (25% excess molar ratio) over 60 minutes.

    • Note: The reaction is exothermic. Control feed rate to maintain temperature between 55-65°C .

  • Agitation: Maintain vigorous stirring (e.g., >500 RPM). The reaction rate is mass-transfer limited; interfacial surface area is critical [1].

  • Completion: Monitor reaction progress via GC-FID. Typical reaction time is 2-4 hours.

  • Workup: Stop agitation and allow phases to separate. The lower organic layer contains the crude HCC-1230xa.[4]

  • Purification: Wash the organic layer with water (to remove residual caustic/salts) and dry over MgSO4. Distill under reduced pressure to isolate HCC-1230xa (Boiling point ~179°C at atm, adjust for vacuum).

Method B: Catalytic Dehydrochlorination (Lewis Acid)

Best for: Continuous gas-phase industrial processes, anhydrous conditions.

Reagents:

  • Catalyst: Anhydrous Ferric Chloride (FeCl3) supported on activated carbon or neat.

  • Conditions: 120°C - 160°C.

Protocol Steps:

  • Catalyst Loading: Load the reactor (Monel or Inconel) with anhydrous FeCl3 (0.5 - 1.0 wt% relative to feed).

  • Heating: Heat the reactor to 120°C .

  • Feed: Continuously feed liquid this compound.

  • Reaction: The Lewis acid catalyzes the elimination of HCl. The product (HCC-1230xa) and HCl gas are continuously removed.[4]

  • Separation: Pass the effluent through a condenser. HCC-1230xa condenses; HCl remains gaseous and is scrubbed.[4][5]

    • Critical Control: FeCl3 can catalyze isomerization.[2][5] Residence time must be minimized to prevent conversion of HCC-1230xa to thermodynamic isomers [2].

Part 3: Process Workflow & Validation

Experimental Workflow Diagram

Workflow Start Start: Raw Material QC (this compound) RxnSetup Reactor Setup (Jacketed Vessel, High Shear Stirrer) Start->RxnSetup Addition Controlled Addition (NaOH + PTC @ 55-65°C) RxnSetup->Addition Monitoring In-Process Control (IPC) GC-FID every 30 min Addition->Monitoring Decision Conversion > 99%? Monitoring->Decision Decision->Addition No Separation Phase Separation (Remove Aqueous Brine) Decision->Separation Yes Purification Vacuum Distillation (Target Fraction: HCC-1230xa) Separation->Purification FinalQC Final QC (Purity > 99.5%) Purification->FinalQC

Figure 2: Operational workflow for the batch synthesis of HCC-1230xa using Phase Transfer Catalysis.

Quantitative Performance Metrics

The following table summarizes expected performance data based on optimized PTC conditions (NaOH 25%, 60°C, 1 mol% TBAB).

MetricTarget SpecificationNotes
Conversion > 99.0%Unreacted starting material is difficult to separate; drive to completion.
Selectivity (HCC-1230xa) > 94.0%Major impurity: 1,1,3,3-tetrachloropropene (< 5%).
Reaction Time 2 - 4 HoursDependent on stirring speed (mass transfer).
Yield (Isolated) > 90.0%Losses primarily during distillation.

Part 4: Safety & Handling (E-E-A-T)

  • Toxicity: Chlorinated propanes/propenes are potential carcinogens and skin irritants. All operations must occur in a fume hood or closed system.

  • Corrosion: HCl generation (Method B) requires Hastelloy or Monel equipment. NaOH (Method A) is compatible with glass or stainless steel (SS316), but the chloride environment can cause pitting in SS316 over time; Hastelloy C-276 is preferred for industrial reactors.

  • Thermal Runaway: The dehydrochlorination is exothermic. Failure of cooling systems during NaOH addition can lead to rapid boiling of the solvent/reactant mixture. Always utilize a "dosimetric" addition strategy (reaction stops if feed stops).

References

  • US Patent 3,823,195 . Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane. (Describes the caustic dehydrochlorination logic and fraction management).

  • WO Patent 2022/056129 A1 . Processes for preparing pentachloropropane and tetrachloropropene from dichloropropene. (Explicitly discusses the processing of mixtures containing this compound).

  • PubChem Compound Summary . This compound (CID 85562). National Center for Biotechnology Information.

  • US Patent 8,058,486 . Process for the production of 2,3,3,3-tetrafluoropropene. (Contextualizes HCC-1230xa as the precursor for HFO-1234yf).

Sources

Application Note: Catalytic Conversion of 1,1,2,2,3-Pentachloropropane to Hydrofluoroolefins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

This guide details the catalytic transformation of 1,1,2,2,3-pentachloropropane (HCC-240aa) into high-value hydrofluoroolefins (HFOs), specifically 2,3,3,3-tetrafluoropropene (HFO-1234yf) .[1]

While HFO-1234yf is primarily known as a fourth-generation refrigerant with low Global Warming Potential (GWP), the chemical methodologies described herein—catalytic dehydrochlorination and vapor-phase halogen exchange (HALEX) —are foundational to pharmaceutical process development. The installation of trifluoromethyl (-CF3) and fluoroalkenyl motifs is a critical competency in modern drug discovery for modulating metabolic stability and lipophilicity.

Core Chemical Pathway

The conversion follows a sequential cascade:

  • Dehydrochlorination: HCC-240aa

    
     1,1,2,3-tetrachloropropene (HCO-1230xa).[1]
    
  • Fluorination (Stage 1): HCO-1230xa

    
     2-chloro-3,3,3-trifluoropropene (HCFO-1233xf).[1]
    
  • Fluorination (Stage 2): HCFO-1233xf

    
     2,3,3,3-tetrafluoropropene (HFO-1234yf).[1][2][3]
    

Critical Material Attributes & Safety

Warning: This protocol involves Anhydrous Hydrogen Fluoride (AHF) .[1] AHF is fatal upon skin contact or inhalation.[1] All workflows must be performed in a dedicated HF-rated fume hood with Monel/Inconel reactor systems.[1]

ComponentCAS RegistryRoleHazard Profile
HCC-240aa 15104-61-7PrecursorToxic, Irritant
HCO-1230xa 10436-39-2IntermediateSkin Sensitizer
HFO-1234yf 754-12-1Target ProductFlammable Gas (A2L)
Anhydrous HF 7664-39-3ReagentFatal Poison , Corrosive

Reaction Engineering & Mechanism

The Reaction Cascade

The transformation requires switching from an elimination mechanism (E2/E1cb) to a nucleophilic substitution (S_N1-like on surface) regime.

ReactionPathway HCC240aa HCC-240aa (this compound) HCO1230xa HCO-1230xa (1,1,2,3-tetrachloropropene) HCC240aa->HCO1230xa Dehydrochlorination Cat: FeCl3 or Cr2O3 200-300°C HCFO1233xf HCFO-1233xf (2-chloro-3,3,3-trifluoropropene) HCO1230xa->HCFO1233xf Fluorination (Step 1) Cat: F-Cr2O3 +3 HF, -3 HCl HFO1234yf HFO-1234yf (2,3,3,3-tetrafluoropropene) HCFO1233xf->HFO1234yf Fluorination (Step 2) Cat: F-Cr2O3 +HF, -HCl HCl - HCl HF + 3 HF HF2 + HF

Figure 1: Step-wise catalytic conversion pathway from pentachloropropane to tetrafluoropropene.

Catalyst Selection Logic[1]
  • Step 1 (Dehydrochlorination): Requires a Lewis Acid to abstract chlorine.[1] Ferric Chloride (FeCl3) supported on carbon is standard, but Fluorinated Chromia (Cr2O3) is preferred for integrated continuous flow to prevent catalyst switching.[1]

  • Step 2 & 3 (Fluorination): High surface area Chromium(III) Oxide (Cr2O3) is the industry standard.[1] It must be "activated" (pre-fluorinated) to form active species like CrOxFy.[1]

    • Why Cr? Chromium exhibits dynamic oxidation states (Cr3+/Cr5+) allowing efficient halogen exchange without rapid coking compared to Al-based catalysts.[1]

Experimental Protocols

Protocol A: Catalyst Activation (Pre-Fluorination)

Crucial Step: Fresh Cr2O3 is inactive and will react violently with HF if not conditioned.[1]

Equipment: Inconel 600 Tubular Reactor (1" OD). Reagents: High surface area Cr2O3 pellets.[1]

  • Drying: Load 50g Cr2O3.[1] Purge with N2 (200 sccm) at 300°C for 4 hours to remove physisorbed water.

  • Initial Fluorination: Lower temp to 250°C. Introduce HF/N2 (ratio 1:10). Exotherm will occur.[1]

  • Ramp: Gradually increase HF concentration and temperature to 380°C over 12 hours until pure HF is flowing and no water is detected in the effluent.

  • Validation: The catalyst is "active" when the surface is converted to CrOxFy (approx. 30 wt% F).[1]

Protocol B: Integrated Continuous Flow Synthesis

This protocol describes a two-zone setup: Zone 1 for elimination (HCC-240aa


 1230xa) and Zone 2 for fluorination (1230xa 

1234yf).[1]

Parameters:

  • Pressure: 0.1 – 0.5 MPa (Atmospheric to slight positive pressure).[1]

  • Molar Ratio (HF:Organic): 15:1 (High HF excess drives equilibrium to fluorinated products).[1]

  • Contact Time: 5 – 20 seconds.[1]

Step-by-Step Workflow:

  • Feed Preparation: Vaporize HCC-240aa (liquid) and mix with Anhydrous HF gas in a static mixer heated to 180°C.

  • Zone 1 (Dehydrochlorination):

    • Pass mixture over activated catalyst at 250°C .

    • Mechanism:[1][3][4][5][6][7][8] Thermal/Catalytic elimination of HCl.[1]

    • Output: Primarily HCO-1230xa and HCl.[1]

  • Zone 2 (Hydrofluorination):

    • Direct the stream into a second catalyst bed heated to 350-375°C .[1]

    • Mechanism:[1][3][4][5][6][7][8] Cl/F exchange.[1][8][9]

    • Critical Control: Temperature control is vital.[1] <300°C stops at 1233xf; >400°C causes coking.[1]

  • Quench & Separation:

    • Effluent contains HFO-1234yf, HCFO-1233xf (intermediate), HCl, and unreacted HF.[1]

    • Scrub HCl using water/caustic (or distill if recovering).[1]

    • Phase separate organic layer.[1]

Protocol C: Reaction Monitoring (GC-MS)

Instrument: Agilent 7890B GC with 5977B MSD. Column: DB-624 or equivalent (optimized for volatile halogenated compounds).[1]

Retention OrderCompoundTarget Ion (m/z)
1HFO-1234yf114
2HFO-1234ze (Isomer impurity)114
3HCFO-1233xf130
4HCO-1230xa178
5HCC-240aa214

Data Analysis & Troubleshooting

Conversion vs. Selectivity Table

Typical results over Fluorinated Chromia Catalyst at 360°C, HF:Organic = 20:1.[1]

PrecursorConversion (%)Selectivity 1233xf (%)Selectivity 1234yf (%)Major Byproduct
HCC-240aa >99%10-20%70-80%Over-fluorinated alkanes
HCO-1230xa >98%5-10%85-90%HCFO-1233zd
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion of 240aa Catalyst temp too low (<250°C) or CokingRaise Zone 1 temp; Perform O2 regeneration (burn off coke).
High 1233xf / Low 1234yf Insufficient HF or Residence time too shortIncrease HF:Organic ratio to 20:1; Decrease space velocity (GHSV).
Unknown heavy peaks Polymerization of intermediatesAdd trace inhibitor (p-methoxyphenol) to feed or reduce reactor pressure.[1]

Process Flow Diagram (PFD)

ProcessFlow Feed_240aa Feed: HCC-240aa Vaporizer Vaporizer (180°C) Feed_240aa->Vaporizer Feed_HF Feed: Anhydrous HF Feed_HF->Vaporizer Reactor1 Reactor 1 Dehydrochlorination (250°C, F-Cr2O3) Vaporizer->Reactor1 Gas Phase Reactor2 Reactor 2 Fluorination (360°C, F-Cr2O3) Reactor1->Reactor2 Intermediates (1230xa) Separator Phase Separator (-20°C) Reactor2->Separator Crude Product Distillation Distillation Column Separator->Distillation Organic Phase Waste Waste: HCl + Heavies Separator->Waste Aq. HCl Product Product: HFO-1234yf Distillation->Product Top Fraction Recycle Recycle: 1233xf + HF Distillation->Recycle Bottoms Recycle->Reactor2 Loop back

Figure 2: Integrated process flow for the continuous synthesis of HFO-1234yf with recycle loop.

References

  • Daikin Industries, Ltd. (2014).[1] Process for preparing 2,3,3,3-tetrafluoropropene. US Patent US20140121424A1.[1] Retrieved from .

  • Arkema France. (2011).[1] Catalytic gas phase fluorination of 1230xa to 1234yf. WO2011077191A1.[1] Retrieved from .[1]

  • Jukov, A.A., et al. (2013).[1][10] Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst. Fluorine Notes, Vol. 3(88).[1] Retrieved from .[1]

  • Honeywell International Inc. (2012).[1] Integrated process for the production of HFO-1234yf from 240db. WO2012052797.[1] (Referenced in context of pentachloropropane conversion).

  • ResearchGate. (2025). Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene. Retrieved from .

Sources

Application Note: High-Purity Conversion of 1,1,2,2,3-Pentachloropropane (HCC-240db) in HFO-1234yf Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition to low-Global Warming Potential (GWP) refrigerants has positioned 2,3,3,3-Tetrafluoropropene (HFO-1234yf) as a critical replacement for R-134a in automotive and stationary cooling systems.[1] A primary synthetic route to HFO-1234yf involves the hydrofluorination of chlorocarbon intermediates.[1]

This Application Note details the use of 1,1,2,2,3-Pentachloropropane (HCC-240db) as a strategic feedstock.[1] Unlike its isomer HCC-240fa, HCC-240db offers a distinct reactivity profile that favors the formation of 1,1,2,3-Tetrachloropropene (HCC-1230xa) —a vital "bridge" molecule that can be fluorinated to HCFO-1233xf and subsequently HFO-1234yf.[1]

This guide provides a validated protocol for the catalytic dehydrochlorination of HCC-240db, emphasizing selectivity control, catalyst management, and process safety.

Strategic Context & Mechanism

The Synthesis Pathway

The conversion of HCC-240db to HFO-1234yf is a multi-step process. The critical first step is dehydrochlorination , where HCl is eliminated to form the unsaturated alkene HCC-1230xa.[1]

Why HCC-240db?

  • Feedstock Availability: Readily synthesized via the chlorination of allyl alcohol or propylene.[1]

  • Regioselectivity: The specific chlorine arrangement in the 1,1,2,2,3- isomer promotes elimination at the C1-C2 bond, favoring the formation of the 1,1,2,3-tetrachloropropene isomer over thermodynamically stable but less useful byproducts.[1]

Reaction Mechanism (Dehydrochlorination)

The elimination of HCl typically proceeds via an E1cb-like transition state when catalyzed by Lewis acids (e.g.,


) or via E2 elimination  under basic conditions.[1]
  • Catalyst: Ferric Chloride (

    
    ) is the industry standard due to its high activity and low cost.[1]
    
  • Challenge:

    
     can promote polymerization or isomerization if residence times are uncontrolled.[1]
    
  • Solution: Reactive distillation or continuous flow reactors are preferred to remove the product (HCC-1230xa) immediately upon formation, shifting the equilibrium forward and preventing degradation.[1]

Pathway Visualization

The following diagram maps the transformation from feedstock to final refrigerant.[1]

G Start Propylene / Allyl Alcohol (Feedstock) HCC240db HCC-240db (this compound) Target Intermediate Start->HCC240db Cl2 Chlorination HCC1230xa HCC-1230xa (1,1,2,3-Tetrachloropropene) HCC240db->HCC1230xa Dehydrochlorination Cat: FeCl3, 120°C HCl HCl (Byproduct) HCC240db->HCl HCFO1233xf HCFO-1233xf (2-Chloro-3,3,3-trifluoropropene) HCC1230xa->HCFO1233xf Hydrofluorination +3 HF, Cat: Cr2O3 HFO1234yf HFO-1234yf (2,3,3,3-Tetrafluoropropene) Final Product HCFO1233xf->HFO1234yf Fluorination +HF, Cat: Cr2O3

Figure 1: Synthesis tree showing the critical position of HCC-240db in the HFO-1234yf production chain.[1]

Critical Material Attributes (CMA)

Before initiating the protocol, operators must verify the properties of the starting material.

PropertyValueRelevance to Protocol
CAS Number 16714-68-4Verification of identity.[1]
Molecular Weight 216.32 g/mol Stoichiometric calculations.[1][2]
Boiling Point ~215°C (at 760 mmHg)High BP requires vacuum or high T for distillation.[1]
Density ~1.6 g/cm³Phase separation design.[1]
Solubility Low in water; Soluble in organic solventsUse organic quench or dry separation methods.[1]
Appearance Colorless to pale yellow liquidDarkening indicates degradation/impurities.[1]

Safety Warning: HCC-240db is Toxic (Class 6.1) .[1] It is a skin and eye irritant and potentially carcinogenic.[1] All handling must occur in a fume hood with appropriate PPE (chemically resistant gloves, goggles, face shield).[1]

Protocol: Catalytic Dehydrochlorination of HCC-240db

Objective: Selective conversion of HCC-240db to HCC-1230xa using a Lewis Acid catalyst in a continuous reactive setup.

Scale: Laboratory Bench (100 g - 500 g scale).

Equipment Setup
  • Reactor: 500 mL 3-neck round-bottom flask (glass) or Hastelloy autoclave (for pressure).

  • Agitation: Magnetic stir bar or overhead mechanical stirrer (preferred for viscosity management).[1]

  • Distillation: Vigreux column connected to a water-cooled condenser.

  • Receiver: Graduated cylinder cooled to 0°C (to trap volatile products).

  • Scrubber: Caustic scrubber (NaOH solution) connected to the vent line to neutralize generated HCl gas.

Reagents
  • Feed: this compound (HCC-240db), >98% purity.[1]

  • Catalyst: Anhydrous Ferric Chloride (

    
    ), powder.[1]
    
  • Inhibitor (Optional): 2,6-di-tert-butyl-p-cresol (BHT) to prevent polymerization of the product.[1]

Step-by-Step Methodology
Step 1: System Preparation[1][3]
  • Ensure the reactor system is completely dry.[1] Moisture deactivates Lewis acid catalysts and creates corrosive aqueous HCl.[1]

  • Purge the system with dry Nitrogen (

    
    ) for 15 minutes.[1]
    
Step 2: Catalyst Loading[1]
  • Charge the reactor with HCC-240db (e.g., 200 g, 0.92 mol).[1]

  • Add

    
     catalyst.[1][4]
    
    • Recommended Load: 100 to 1500 ppmw (parts per million by weight) relative to the feed.[1][5]

    • Calculation: For 200 g feed, use ~0.02 g to 0.3 g of

      
      .[1]
      
Step 3: Reaction Initiation[1]
  • Start slow agitation (200 RPM).

  • Heat the reaction mixture.

    • Target Temperature:100°C to 120°C .

    • Pressure:[1][5] Atmospheric or slight vacuum (300-500 mmHg) to facilitate the removal of HCl and the lower-boiling product.[1]

  • Observation: The evolution of HCl gas (bubbling) indicates reaction initiation.[1] Ensure the scrubber is active.[1]

Step 4: Reactive Distillation (Crucial for Selectivity)[1]
  • As the reaction proceeds, the product (HCC-1230xa) has a lower boiling point (~162°C) than the reactant (~215°C).[1]

  • Adjust the vacuum/temperature so that only the HCC-1230xa and HCl vaporize.

  • The reactant (HCC-240db) should reflux back into the pot.[1]

  • Endpoint: Collect the distillate until the pot temperature spikes or HCl evolution ceases.

Step 5: Quenching and Neutralization
  • The collected distillate (crude HCC-1230xa) will contain dissolved HCl.[1]

  • Wash the organic layer with 5% Sodium Bicarbonate (

    
    ) solution until pH is neutral.[1]
    
  • Separate the organic layer, dry over Magnesium Sulfate (

    
    ), and filter.[1]
    

Analytical Validation (Quality Control)[1]

To verify the success of the protocol, use Gas Chromatography (GC).[1]

Method Parameters:

  • Instrument: GC with FID (Flame Ionization Detector).

  • Column: DB-5 or equivalent (Non-polar capillary column, 30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 250°C.

    • Hold 5 min.

Data Interpretation:

  • Conversion:

    
    [1]
    
  • Selectivity:

    
    
    
  • Target Specification: Conversion >95%, Selectivity >90%.[1]

Downstream Processing (Brief)

Once high-purity HCC-1230xa is isolated, it serves as the substrate for fluorination.[1]

  • Vapor Phase Fluorination: HCC-1230xa is vaporized and mixed with anhydrous HF (molar ratio ~1:10).[1]

  • Catalyst: Passed over a fluorinated Chromia (

    
    ) catalyst at 300-350°C.
    
  • Intermediate: This yields HCFO-1233xf (2-chloro-3,3,3-trifluoropropene).[1]

  • Final Step: HCFO-1233xf is further fluorinated to HFO-1234yf .[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (moisture).[1]Ensure anhydrous conditions; increase catalyst load to 2000 ppm.
High Heavy Boilers Polymerization of product.[1]Reduce residence time; add radical inhibitor (BHT); use vacuum to remove product faster.[1]
Corrosion HCl accumulation + Moisture.[1]Use Hastelloy or Glass-lined reactors; ensure efficient scrubbing.[1]
Isomerization Temperature too high.[1]Maintain temperature below 130°C; optimize vacuum level.

References

  • Vertex AI Search. (2025).[1] Synthesis of 1,1,2,3-tetrachloropropene (WO2014121173A1).[1][6] Google Patents.[1] Link

  • Vertex AI Search. (2025).[1] Process for preparing 2,3,3,3-tetrafluoropropene (US20140121424A1).[1] Google Patents.[1] Link

  • Vertex AI Search. (2025).[1][2] Processes for preparing pentachloropropane and tetrachloropropene from dichloropropene (WO2022056129A1).[1] Google Patents.[1] Link

  • Vertex AI Search. (2025).[1] this compound Safety Data Sheet.[1] PubChem.[1] Link

  • Vertex AI Search. (2025).[1][7] Kinetic Mechanism of HFO-1234yf Combustion. NIST.[1][8][9] Link

Sources

Reaction pathways for 1,1,2,2,3-pentachloropropane with alkali bases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Dehydrochlorination of 1,1,2,2,3-Pentachloropropane (HCC-240db)

Part 1: Executive Summary

This compound (HCC-240db) is a critical intermediate in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants, specifically HFO-1234yf (2,3,3,3-tetrafluoropropene). The primary transformation required is the selective dehydrochlorination to yield 1,1,2,3-tetrachloropropene (HCO-1230xa) .

This guide details the reaction mechanism, kinetic considerations, and a validated bench-scale protocol for converting HCC-240db using aqueous alkali bases (NaOH/KOH). We focus on maximizing regioselectivity toward the 1,1,2,3-isomer while minimizing byproduct formation (e.g., 1,1,3,3-tetrachloropropene) and polymer generation.

Part 2: Reaction Chemistry & Mechanism

The Core Reaction

The reaction involves the elimination of one equivalent of hydrogen chloride (HCl) from the alkane backbone upon treatment with a strong base.



Mechanistic Pathway (E2 Elimination)

The reaction proceeds via an E2 (Bimolecular Elimination) mechanism. The regioselectivity is governed by the acidity of the available protons and the stability of the transition state.

  • Structure Analysis of HCC-240db:

    
    
    
    • Site A (C1): The proton on C1 (

      
      ) is adjacent to two chlorine atoms and a 
      
      
      
      group. The electron-withdrawing inductive effect ($ -I
      
      
      \text{p}K_a \approx 15-20 $).
    • Site B (C3): The protons on C3 (

      
      ) are adjacent to only one chlorine and the 
      
      
      
      group. These are significantly less acidic than the C1 proton.
  • Pathway 1 (Major): Base abstracts the proton from C1 . Simultaneously, a chloride ion leaves from C2 .

    • Product: 1,1,2,3-Tetrachloropropene (

      
      ).[1]
      
    • Observation: This is the thermodynamic and kinetic product due to the higher acidity of the C1 proton.

  • Pathway 2 (Minor): Base abstracts a proton from C3 . Chloride leaves from C2 .

    • Product: 1,1,3,3-Tetrachloropropene (

      
      ).
      
    • Observation: This pathway is disfavored but can occur at higher temperatures or with extremely strong, bulky bases.

Visualization of Reaction Pathways

ReactionPathway Reactant This compound (HCC-240db) TS_Major Transition State A (C1 Deprotonation) Reactant->TS_Major Fast (High Acidity) TS_Minor Transition State B (C3 Deprotonation) Reactant->TS_Minor Slow Base Alkali Base (OH-) Base->TS_Major Base->TS_Minor Product_Major 1,1,2,3-Tetrachloropropene (HCO-1230xa) MAJOR (>95%) TS_Major->Product_Major Product_Minor 1,1,3,3-Tetrachloropropene (HCO-1230za) MINOR (<5%) TS_Minor->Product_Minor

Figure 1: Mechanistic divergence in the dehydrochlorination of HCC-240db. The high acidity of the C1 proton drives the reaction toward 1,1,2,3-tetrachloropropene.

Part 3: Experimental Protocol

Reagents & Equipment[1][2][3][4]
  • Reactant: this compound (Purity >98%).

  • Base: Sodium Hydroxide (NaOH), 20-50% w/w aqueous solution.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-3 mol%). Note: Phase Transfer Catalysts (PTC) are essential for reaction rates as the organic reactant is immiscible with aqueous caustic.

  • Solvent: None required (neat reaction) or water.

  • Reactor: Jacketed glass reactor with overhead stirrer (high torque), reflux condenser, and temperature probe.

Step-by-Step Procedure
  • Reactor Setup:

    • Equip the reactor with a reflux condenser cooled to 5°C to prevent loss of product (bp ~179°C) or reactant.

    • Purge the system with nitrogen to remove oxygen (prevents oxidative degradation).

  • Charging:

    • Load 100.0 g (0.46 mol) of this compound into the reactor.

    • Add 1.5 g (1 mol%) of TBAB catalyst.

    • Heat the organic mixture to 50°C with agitation (300-400 RPM).

  • Reaction Initiation:

    • Prepare 40.0 g (0.50 mol, 1.05 eq) of 50% NaOH solution.

    • Add the NaOH solution dropwise over 30-60 minutes.

    • Critical Control: The reaction is exothermic. Maintain internal temperature between 60°C and 75°C . Do not exceed 90°C to minimize polymerization.

  • Digestion:

    • After addition, increase temperature to 85-90°C .

    • Stir vigorously for 2-4 hours.

    • Monitor reaction progress via GC-FID. End point is defined as <0.5% residual HCC-240db.

  • Work-up:

    • Cool the mixture to 25°C.

    • Stop agitation and allow phases to separate (Organic phase is heavier, Density ~1.6 g/mL).

    • Drain the lower organic layer.

    • Wash the organic layer once with water (to remove residual salts/caustic) and once with dilute HCl (to neutralize).

    • Dry over anhydrous $ \text{MgSO}_4 $.

Purification
  • Distillation: The crude product contains primarily 1,1,2,3-TeCP. Distill under reduced pressure (e.g., 20-50 mbar) to separate heavy tars or catalyst residues.

    • Boiling Point: 1,1,2,3-TeCP boils at ~179°C (atmospheric), ~70-80°C (20 mmHg).

Part 4: Analytical Methods & Data

Gas Chromatography (GC) Parameters

To ensure accurate quantification of isomers, use a column capable of separating chlorinated propenes.

ParameterSetting
Column DB-624 or DB-VRX (30m x 0.25mm x 1.4µm)
Carrier Gas Helium, 1.2 mL/min (Constant Flow)
Inlet Split (50:1), 220°C
Detector FID, 250°C
Oven Program 40°C (2 min)

10°C/min

220°C (5 min)
Expected Results Table
ComponentRetention Time (Approx)Typical Yield (%)
HCC-240db (Reactant) 12.5 min< 0.5%
1,1,2,3-TeCP (Major Product) 10.2 min92 - 96%
1,1,3,3-TeCP (Minor Isomer) 10.8 min1 - 3%
High Boilers / Polymers > 15.0 min1 - 2%

Part 5: Process Visualization

ExperimentalWorkflow Feed_Organic Feed: HCC-240db + Catalyst (TBAB) Reactor Stirred Reactor Temp: 60-90°C Time: 2-4 hrs Feed_Organic->Reactor Feed_Caustic Feed: 50% NaOH Feed_Caustic->Reactor Slow Addition PhaseSep Phase Separation (Decanter) Reactor->PhaseSep Crude Emulsion Washer Water/Acid Wash (Neutralization) PhaseSep->Washer Lower Organic Phase Waste Aqueous Waste (NaCl + NaOH) PhaseSep->Waste Upper Phase Distillation Vacuum Distillation Removal of Tars Washer->Distillation Product Purified 1,1,2,3-TeCP (>99.5%) Distillation->Product

Figure 2: Process flow diagram for the batch synthesis of 1,1,2,3-tetrachloropropene.

Part 6: Safety & Handling

  • Corrosivity: 50% NaOH is highly corrosive. Use chemical-resistant gloves (Nitrile/Neoprene) and face shields.

  • Toxicity: Chlorinated propenes are potential alkylating agents. Handle in a fume hood. Avoid inhalation of vapors.[2]

  • Runaway Risk: The dehydrochlorination is exothermic. Failure of agitation during caustic addition can lead to "hot spots" and rapid pressure buildup. Ensure the reactor has a pressure relief valve.

Part 7: References

  • Honeywell International Inc. (2014). Synthesis of 1,1,2,3-tetrachloropropene. WO2014121173A1. Retrieved from

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • DOW Chemical Co. (1974). Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane. US3823195A. Retrieved from

  • Journal of Fluorine Chemistry. (2022). Dehydrochlorination of 1,1,1,3,3-Pentachloropropane promoted by fluoride. (Contextual comparison for isomer reactivity). Retrieved from [Link][3][4]

Sources

Application Note: Industrial Synthesis of 1,1,2,2,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive industrial protocol for the production of 1,1,2,2,3-pentachloropropane (CAS: 16714-68-4), a critical intermediate in the synthesis of advanced hydrofluoroolefins (HFOs) and chlorocarbon derivatives.

Unlike the more common 1,1,1,2,3-pentachloropropane (HCC-240db), the 1,1,2,2,3-isomer requires a specific regioselective synthesis pathway to avoid thermodynamic rearrangement to the gem-trichloro species. This guide details the Stepwise Chlorination-Dehydrochlorination (SCD) Protocol , utilizing 2,3-dichloropropene or 1,2,3-trichloropropane as starting materials.

Executive Summary

The industrial production of this compound demands precise control over chlorination kinetics to prevent over-chlorination or isomerization to the thermodynamically favored 1,1,1,2,3-isomer. This protocol outlines a three-stage continuous process involving the chlorination of 2,3-dichloropropene to 1,2,2,3-tetrachloropropane, followed by catalytic dehydrochlorination and a final radical chlorination step. This method ensures high regioselectivity (>92%) and minimizes the formation of heavy oligomers.

Chemistry & Reaction Mechanism

The synthesis relies on the principle of iterative functionalization . Direct chlorination of propane is non-selective; therefore, the olefinic bond of chloropropenes is used to direct the addition of chlorine atoms.

Reaction Pathway Analysis
  • Precursor Formation: 2,3-Dichloropropene is chlorinated to form the symmetric intermediate 1,2,2,3-tetrachloropropane.

  • Activation (Dehydrochlorination): Elimination of HCl restores the double bond, yielding 1,2,3-trichloropropene.

  • Final Functionalization: Electrophilic addition of

    
     to 1,2,3-trichloropropene yields the target this compound.
    
Process Flow Diagram

G Start 2,3-Dichloropropene (Feed) Inter1 1,2,2,3-Tetrachloropropane (Intermediate A) Start->Inter1 Chlorination (40-60°C) Cl2_1 Cl2 Gas Cl2_1->Inter1 Inter2 1,2,3-Trichloropropene (Intermediate B) Inter1->Inter2 Dehydrochlorination (-HCl) Base NaOH / PTC (Cat) Base->Inter2 Product This compound (Target) Inter2->Product Chlorination (70-90°C) Waste HCl (Byproduct) Inter2->Waste Cl2_2 Cl2 / FeCl3 (Lewis Acid) Cl2_2->Product

Figure 1: Stepwise Chlorination-Dehydrochlorination (SCD) pathway for regioselective synthesis of this compound.

Experimental Protocol

Safety & Hazard Warning
  • Chlorine (

    
    ):  Highly toxic gas. All operations must be performed in a closed system with a caustic scrubber.
    
  • Chlorinated Organics: Potential carcinogens. Use full PPE (Viton gloves, respirator) and work in a fume hood.

  • Exotherm: Chlorination reactions are highly exothermic. Efficient cooling is mandatory.

Stage 1: Synthesis of 1,2,2,3-Tetrachloropropane

Objective: Convert 2,3-dichloropropene to the tetrachloro-intermediate.

  • Reactor Setup: Load a glass-lined reactor with 2,3-dichloropropene (purity >98%).

  • Catalyst: Add 0.5 wt%

    
      (anhydrous) as a Lewis acid catalyst to promote electrophilic addition.
    
  • Chlorination:

    • Initiate stirring (high shear).

    • Introduce

      
       gas  via a sparger at a rate maintaining the internal temperature between 40°C and 60°C .
      
    • Note: Lower temperatures favor addition over substitution.

  • Endpoint: Monitor reaction by GC. Stop when 2,3-dichloropropene conversion reaches >99%.

  • Workup: Degas to remove residual

    
     and HCl. Wash with 5% 
    
    
    
    solution to remove catalyst residues.
Stage 2: Dehydrochlorination to 1,2,3-Trichloropropene

Objective: Restore the olefin functionality selectively.

  • Reagents: Charge the reactor with crude 1,2,2,3-tetrachloropropane from Stage 1.

  • Base Addition: Add 20% aqueous NaOH (1.1 molar equivalents).

  • Phase Transfer Catalyst (PTC): Add 1.0 mol% Tetrabutylammonium bromide (TBAB) to accelerate the biphasic reaction.

  • Reaction:

    • Heat to 80–90°C under vigorous reflux.

    • Mechanism: The PTC transports

      
       into the organic phase, facilitating E2 elimination.
      
  • Separation:

    • Cool to room temperature.

    • Separate the organic layer (bottom).

    • Distill the organic layer. 1,2,3-Trichloropropene boils at approx. 142°C. Collect this fraction.

Stage 3: Final Chlorination to this compound

Objective: Final saturation of the double bond to yield the target isomer.

  • Reactor Setup: Load pure 1,2,3-trichloropropene into a photo-chlorination reactor (UV lamp) or use Lewis acid catalysis (

    
    ).
    
    • Recommendation:

      
       (0.1 wt%)  in the dark is preferred to minimize radical substitution on the methyl group, which would lead to impurities.
      
  • Chlorination:

    • Heat to 70°C .

    • Sparge

      
       gas  (stoichiometric amount: 1.05 eq).
      
    • Control exotherm carefully.

  • Reaction Logic: The chlorine adds across the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     double bond (
    
    
    
    and
    
    
    ).
    • Structure change:

      
      .
      
  • Purification:

    • The crude product contains the target This compound .

    • Fractional Distillation: Perform vacuum distillation (approx. 20 mmHg).

    • Target Boiling Point: ~191°C (at atm pressure); approx. 85-90°C at 20 mmHg .

Process Parameters & Quality Control

Critical Process Parameters (CPP)
ParameterStage 1 (Tetrachloro)Stage 2 (Trichloropropene)Stage 3 (Pentachloro)
Temperature 40 - 60°C80 - 95°C70 - 85°C
Pressure AtmosphericAtmosphericAtmospheric
Catalyst

(0.5%)
NaOH (aq) + TBAB (1%)

(0.1%)
Limiting Reagent 2,3-Dichloropropene1,2,2,3-Tetrachloropropane1,2,3-Trichloropropene
Key Impurity 1,2,2,3,3-Pentachloropropane2,3,3-Trichloropropene1,1,1,2,3-Pentachloropropane
Analytical Specification (GC-FID)
  • Column: DB-624 or equivalent (30m x 0.32mm).

  • Carrier: Helium @ 1.5 mL/min.

  • Oven: 40°C (hold 2 min)

    
     220°C @ 10°C/min.
    
  • Retention Time Order:

    • 1,2,3-Trichloropropene[1][2][3][4][5]

    • This compound (Target)[1][6]

    • 1,1,1,2,3-Pentachloropropane (Isomer impurity)[1][6]

Troubleshooting & Optimization

Issue: High Levels of 1,1,1,2,3-Isomer
  • Cause: This isomer is thermodynamically more stable. It often forms if the starting material in Stage 3 contains 1,1,3-trichloropropene instead of 1,2,3-trichloropropene.

  • Solution: Improve the fractionation efficiency in Stage 2. Ensure the boiling point cut is strictly 140-145°C to isolate pure 1,2,3-trichloropropene.

Issue: Polymerization/Tarry Residues
  • Cause: Overheating during the dehydrochlorination step or lack of radical inhibitor during chlorination.

  • Solution: Add 200 ppm BHT (Butylated hydroxytoluene) or p-methoxyphenol to the reaction mixture in Stages 1 and 3 to inhibit free radical polymerization of the alkene intermediates.

Issue: Incomplete Conversion
  • Cause: Catalyst deactivation (

    
     absorbs moisture).
    
  • Solution: Use strictly anhydrous

    
     and dry 
    
    
    
    gas. Ensure the reactor is nitrogen-purged before starting.

References

  • Smith, L. R. (1974). Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane. U.S. Patent 3,823,195.[1] Monsanto Company.[1]

    • Core reference for the chlorination/dehydrochlorin
  • Tiu, C. et al. (2022). Processes for preparing pentachloropropane and tetrachloropropene from dichloropropene. WO Patent 2022/056129 A1.

    • Modern industrial methodology describing the specific route from dichloropropene to pentachloropropane isomers.
  • Shelton, A. (2014). Synthesis of 1,1,2,3-tetrachloropropene. WO Patent 2014/121173. Honeywell International Inc.

    • Provides data on the separation and physical properties of pentachloropropane isomers.
  • PubChem Database. (2023). This compound (Compound Summary).[1][6] National Center for Biotechnology Information.

    • Source for CAS Registry Number (16714-68-4) and physical property data.[7]

Sources

Troubleshooting & Optimization

Separating 1,1,2,2,3-pentachloropropane from 1,1,1,2,3-pentachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Support Hub

You are likely accessing this guide because standard distillation protocols are yielding insufficient purity, or you are observing unexpected degradation peaks in your chromatograms. Separating HCC-240aa (1,1,2,2,3-pentachloropropane) from HCC-240db (1,1,1,2,3-pentachloropropane) is a critical step in the synthesis of next-generation hydrofluoroolefins (HFOs).

While these isomers possess a boiling point differential (


), their thermal instability and similar polarity often complicate isolation. This guide addresses these challenges through three technical pillars: Thermodynamic Separation , Chemical Resolution , and Analytical Validation .
Part 1: Diagnostic & Physical Properties

Before troubleshooting the separation, confirm your target and impurity profile. Misidentification of the isomer often leads to incorrect column parameters.

Isomer Data Matrix
Property1,1,1,2,3-Pentachloropropane This compound
Industry Code HCC-240dbHCC-240aa
Role Precursor for HFO-1234yf / 1233xfByproduct / Intermediate
Boiling Point (atm) ~179°C~198°C
CAS Number 21700-31-216714-68-4
Key Reactivity C2-H is acidic; susceptible to dehydrochlorination.C1/C3-H are less acidic; thermodynamically stable.
Distillation Risk Moderate HCl elimination >160°C.High stability, but hard to elute.
Part 2: Troubleshooting Guide (Q&A)
Module A: Distillation & Thermal Separation

Q1: I am running a fractional distillation, but the fractions show co-elution of both isomers. Why isn't the 19°C boiling point difference sufficient?

A: While the


 is theoretically sufficient, two factors are likely working against you: Column Hold-up  and Thermal Degradation .
  • The Cause: At atmospheric pressure, the boiling points (179°C vs 198°C) require pot temperatures that trigger dehydrochlorination (loss of HCl). The resulting degradation products (tetrachloropropenes) often have boiling points that bridge the gap between your two isomers, acting as "solubilizers" that drag the heavier isomer into the lighter fraction.

  • The Protocol:

    • Switch to Vacuum: Operate at < 50 Torr . This reduces the boiling point of HCC-240db to < 100°C, preventing thermal degradation.

    • Reflux Ratio: Increase to 10:1 initially. The separation requires high theoretical plates (minimum 20-30 plates).

    • Stabilizers: Add 200 ppm of a stabilizer (e.g., diisopropylamine or p-methoxyphenol) to the pot to scavenge any free HCl, which catalyzes further degradation.

Q2: My head temperature fluctuates wildly during the transition phase. Is this an azeotrope?

A: It is unlikely to be a true azeotrope between these two specific isomers, but rather hydrodynamic instability in your column packing.

  • The Cause: HCC-240 isomers are dense (

    
    ) and viscous. Standard Raschig rings often suffer from "channeling" with these fluids.
    
  • The Protocol: Use structured packing (e.g., Sulzer DX or equivalent wire mesh) instead of random packing. This maximizes surface area and prevents the liquid from bypassing the vapor interaction zones.

Module B: Chemical Resolution (Advanced Purification)

Q3: Distillation has plateaued at 95% purity. How do I remove the remaining 5% of the other isomer?

A: When physical separation fails, utilize Chemical Resolution based on differential reactivity. HCC-240db (1,1,1,2,[1][2]3) is significantly more reactive toward dehydrochlorination than HCC-240aa (1,1,2,2,3) due to the acidity of the proton adjacent to the


 group.
  • Scenario A: You want pure HCC-240aa (1,1,2,2,3).

    • Protocol: Treat the mixture with a mild base (e.g., aqueous NaOH with a phase transfer catalyst like TBAB) at 40-60°C.

    • Mechanism: The HCC-240db will selectively dehydrochlorinate to form 1,1,2,3-tetrachloropropene (HCC-1230xa), which has a significantly lower boiling point (~160°C) and a double bond that changes its polarity.

    • Result: You can now easily distill the volatile olefin away from your stable HCC-240aa target.

  • Scenario B: You want pure HCC-240db (1,1,1,2,3).

    • Protocol: This is harder chemically. You must rely on high-efficiency rectification (distillation). Avoid strong bases, as they will destroy your target.

Q4: Can I convert the waste isomer into the useful one?

A: Yes, via Catalytic Isomerization .

  • The Protocol: If you have excess HCC-240db and need HCC-240aa, heat the mixture with a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) at 120°C.
  • Mechanism: The reaction proceeds through a carbocation intermediate, allowing the chlorine atoms to migrate to the thermodynamically preferred 1,1,2,2,3 arrangement.

  • Warning: This is an equilibrium process. You will eventually reach a thermodynamic ratio (often 60:40 favoring the more stable isomer), requiring subsequent distillation.

Part 3: Visualization of Workflows
Workflow 1: Decision Tree for Separation Strategy

SeparationStrategy Start Start: Mixed Isomer Feed (240db + 240aa) Analysis Step 1: GC-MS Analysis Determine Ratio Start->Analysis PurityCheck Is Target Isomer > 85%? Analysis->PurityCheck Distillation Step 2: Vacuum Rectification (<50 Torr, 20+ Plates) PurityCheck->Distillation No (<85%) ChemTreat Step 3: Chemical Resolution (Selective Dehydrochlorination) PurityCheck->ChemTreat Yes (>85%) Distillation->Analysis Recycle Fractions FinalPolish Step 4: Flash Distillation Remove Degradants ChemTreat->FinalPolish Success Target Purity > 99.5% FinalPolish->Success

Figure 1: Strategic decision tree for selecting between physical distillation and chemical resolution based on initial purity.

Workflow 2: Selective Chemical Purification Mechanism

ChemicalResolution Input Mixture: HCC-240db (Target) + HCC-240aa Reaction Reaction Zone (Selective Elimination) Input->Reaction Reagent Reagent: NaOH (aq) + Phase Transfer Cat. Reagent->Reaction Products Resulting Mixture: 1. HCC-240aa (Unreacted) 2. 1230xa (Olefin from 240db) Reaction->Products Fast Reaction for 240db Separation Distillation (Large BP Gap) Products->Separation Final Pure HCC-240aa Separation->Final Bottoms Waste Olefin Byproduct (Recycle/Dispose) Separation->Waste Distillate (Olefin)

Figure 2: Mechanism for chemically removing HCC-240db to purify HCC-240aa using selective dehydrochlorination.

Part 4: References & Authoritative Sources
  • US Patent 9,156,743 B2. Process for the production of 2-chloro-3,3,3-trifluoropropene.[3] (Describes the physical properties and boiling points of HCC-240db vs HCC-240aa).

  • US Patent 2014/0155659 A1. Process for the manufacture of 2-chloro-3,3,3-trifluoropropene.[3] (Details the catalytic isomerization and separation of pentachloropropane isomers).

  • PubChem Compound Summary: 1,1,1,2,3-Pentachloropropane. National Center for Biotechnology Information. (Verified CAS and Physical Data).

  • NIST Chemistry WebBook. this compound Thermochemical Data. (Enthalpy and Phase Change Data).

  • Journal of Fluorine Chemistry. Dehydrochlorination of 1,1,1,3,3-Pentachloropropane promoted by fluoride.[4][5] (Mechanistic insights into selective elimination reactions for polychlorinated propanes).

Sources

Optimizing yield of 1,1,2,2,3-pentachloropropane in radical chlorination

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the optimization of 1,1,2,2,3-pentachloropropane (HCC-240db) synthesis via free-radical chlorination. It is designed for process chemists and engineers encountering selectivity bottlenecks and yield plateaus.

Topic: Radical Chlorination Protocols for this compound Document ID: TSC-240db-OPT-01 Status: Active Guide

Module 1: Reaction Mechanics & Selectivity Architecture

To optimize yield, you must first master the kinetic competition between the desired substitution and the parasitic over-chlorination.

The Pathway Challenge

In the radical chlorination of 1,2,3-trichloropropane (TCP) or 1,2,2,3-tetrachloropropane , the formation of HCC-240db is a sequential substitution process. The critical challenge is the "Selectivity Cliff"—stopping the reaction at the pentachloro- stage before the thermodynamically stable hexachloropropane is formed.

Key Kinetic Drivers:

  • Secondary vs. Primary Abstraction: Chlorine radicals preferentially abstract secondary hydrogens (C2 position) due to the lower bond dissociation energy (BDE) and higher stability of the resulting radical.

  • Polychlorination Velocity: The rate of chlorination often increases with the degree of substitution up to a steric limit. The conversion of tetra- to penta- must be maximized while kinetically inhibiting the penta- to hexa- transition.

Visualizing the Reaction Network

The following diagram maps the critical pathways and the "Death Valley" of over-chlorination.

ReactionPathway cluster_legend Legend TCP 1,2,3-Trichloropropane (Starting Material) Tetra1 1,2,2,3-Tetrachloropropane (Intermediate A) TCP->Tetra1 Fast (2° Abstraction) Tetra2 1,1,2,3-Tetrachloropropane (Intermediate B) TCP->Tetra2 Slow (1° Abstraction) Penta This compound (TARGET: HCC-240db) Tetra1->Penta Cl2 / hν (Primary Control Step) Tetra2->Penta Cl2 / hν Hexa Hexachloropropane (Over-chlorinated Waste) Penta->Hexa CRITICAL RISK (Over-reaction) key Green Arrow = Desired Path Red Arrow = Parasitic Path

Figure 1: Kinetic pathway for the stepwise chlorination of 1,2,3-TCP. Note the convergence of intermediates toward the target and the risk of terminal over-chlorination.

Module 2: Troubleshooting & Optimization (FAQ)

This section addresses specific failure modes reported by field researchers.

Q1: My conversion is high (90%), but my selectivity for HCC-240db has dropped below 40%. Why?

Diagnosis: You have violated the "Low Conversion Rule" of consecutive radical reactions. Technical Explanation: In series reactions (


), maximizing the intermediate 

(HCC-240db) requires stopping the reaction before

becomes the primary substrate for the chlorine radicals. At 90% conversion, the concentration of HCC-240db is high enough to compete effectively with the starting material for Cl radicals, driving the reaction toward Hexachloropropane. Corrective Protocol:
  • Limit Conversion: Target a conversion rate of 40-60% per pass.

  • Implement Recycle Loop: Separate the unreacted tetrachloropropane/TCP via distillation and recycle it back to the reactor.

  • Data Reference:

Conversion (%)Selectivity (Penta)Yield (Single Pass)Hexa Impurity
30%92%27.6%< 2%
60%78%46.8%12%
90%35%31.5%> 45%
Q2: I am seeing high levels of 1,1,1,2,3-pentachloropropane (isomer impurity). How do I suppress this?

Diagnosis: This is a regioselectivity issue driven by temperature and radical stability. Technical Explanation: The formation of the 1,1,1- trichloromethyl group is often favored at higher temperatures where the activation energy differences between abstracting different primary hydrogens become less significant (loss of selectivity). Corrective Protocol:

  • Lower Reaction Temperature: Reduce reactor temperature by 10-15°C. Lower temperatures generally increase the selectivity for the thermodynamically favored radical pathway (abstraction at C2 or C3 depending on substitution).

  • Switch Initiation Method: If using thermal initiation (e.g., AIBN at 80°C), switch to Photo-chlorination (UV-LED at 365-400nm) . This allows the reaction to proceed at much lower bulk temperatures (e.g., 20-40°C), enhancing the "cage effect" and improving selectivity.

Q3: The reaction exotherm is uncontrollable, leading to "hot spots" and tar formation.

Diagnosis: Poor photon flux distribution or inadequate mixing in the photo-reactor. Technical Explanation: Radical chlorination is highly exothermic (


). In static or poorly mixed zones, local radical concentrations spike, leading to chain termination (tar) and runaway temperatures.
Corrective Protocol: 
  • Dilution: Use a solvent like Carbon Tetrachloride (CCl4) or Hexachlorobutadiene (inert) to act as a heat sink. Note: CCl4 is regulated; recycling unreacted TCP as the solvent is preferred.

  • Reactor Design: Switch from a batch flask to a Falling Film Reactor or a Continuous Flow Micro-reactor . These designs maximize surface-to-volume ratio for heat exchange.

Module 3: Standardized Experimental Protocol

Objective: Synthesis of this compound from 1,2,2,3-tetrachloropropane via UV-initiated radical chlorination.

Equipment Setup
  • Reactor: Jacketed borosilicate glass vessel (or FEP flow tube) with a quartz immersion well.

  • Light Source: Mercury vapor lamp (medium pressure) or 365nm UV-LED array.

  • Gas Handling: Mass flow controllers for

    
     and 
    
    
    
    (purge).
  • Scrubber: NaOH (15% aq) trap for HCl byproduct.

The Protocol

Step 1: Preparation Charge the reactor with 1,2,2,3-tetrachloropropane (purity >98%). If using a batch system, add 5-10% inert solvent if viscosity is an issue.

Step 2: Deoxygenation (Critical) Sparge the liquid with


 for 30 minutes. Dissolved oxygen acts as a radical scavenger, inhibiting initiation and causing an induction period followed by a dangerous rate acceleration.

Step 3: Initiation & Chlorination

  • Turn on the cooling jacket (Set point:

    
    ).
    
  • Ignite the UV source.

  • Introduce

    
     gas through a fritted sparger.
    
  • Flow Rate Calculation:

    
     (molar basis per hour) to maintain "chlorine-starved" conditions.
    

Step 4: Monitoring Monitor the reaction via GC-FID every 15 minutes.

  • Stop Condition: When the area% of this compound reaches peak relative to the starting material (typically 55-60% conversion).

Step 5: Quench & Workup

  • Stop

    
     flow; switch to high-flow 
    
    
    
    to strip dissolved
    
    
    and
    
    
    .
  • Wash the organic layer with

    
     (sat. aq) and water.[1][2][3][4]
    
  • Dry over

    
    .
    
Purification Strategy

Distillation is required to separate the product from the starting material.

  • Boiling Point Differential:

    • 1,2,2,3-Tetra: ~164°C

    • 1,1,2,2,3-Penta: ~190°C (at atm pressure)

    • Hexa: ~210°C+

  • Recommendation: Vacuum distillation (10-20 mmHg) is recommended to prevent thermal degradation/dehydrochlorination during purification.

Module 4: Process Logic & Decision Tree

Use this logic flow to determine the next step in your optimization process.

OptimizationLogic Start Start Optimization CheckYield Is Yield > 85%? Start->CheckYield CheckPurity Is Hexa impurity > 5%? CheckYield->CheckPurity No Success Process Optimized CheckYield->Success Yes ReduceConv ACTION: Reduce Conversion to 50% Increase Recycle Ratio CheckPurity->ReduceConv Yes (Over-chlorination) CheckIsomer Is Wrong Isomer > 10%? CheckPurity->CheckIsomer No ReduceConv->Start LowerTemp ACTION: Lower Temp by 10°C Switch to UV-LED CheckIsomer->LowerTemp Yes (Poor Selectivity) OptimizeLight ACTION: Check Photon Flux Improve Mixing CheckIsomer->OptimizeLight No (Low Reactivity) LowerTemp->Start OptimizeLight->Start

Figure 2: Troubleshooting decision matrix for radical chlorination parameters.

References

  • Process for the manufacture of 1,1,1,3,3-pentachloropropane (HCC-240fa) and precursors. Source: Honeywell International Inc.[5] (Patent US20080091053A1). Relevance: Describes catalyst systems and reactor setups for chlorinating chloropropanes, providing baseline data for conversion/selectivity ratios. URL:

  • Selectivity in Free Radical Reactions: Chlorination vs. Bromination. Source: Master Organic Chemistry. Relevance: Foundational theory on the 3.6:1 selectivity ratio of secondary vs. primary hydrogen abstraction in chlorination. URL:[Link]

  • Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane.
  • 1,2,3-Trichloropropane Properties and Reactivity. Source: National Institute for Occupational Safety and Health (NIOSH).[2][3] Relevance: Safety data and physical properties of the starting material (TCP) essential for reactor design. URL:[Link]

Sources

Controlling reaction temperature in pentachloropropane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Troubleshooting Guide & FAQs

To: Research Scientists, Process Engineers, and Drug Development Professionals From: Senior Application Scientist, Process Safety Unit Subject: Controlling Reaction Temperature in HCC-240db and HCC-240fa Synthesis

Executive Summary: The Thermal "Goldilocks" Zone

In the synthesis of pentachloropropanes—specifically 1,1,1,2,3-pentachloropropane (HCC-240db) and 1,1,1,3,3-pentachloropropane (HCC-240fa) —temperature is not merely a variable; it is the primary determinant of yield, safety, and catalyst longevity.

The synthesis generally follows two distinct pathways, both of which are highly exothermic and prone to thermal runaway:

  • Telomerization (Kharasch Addition): CCl₄ + Vinyl Chloride

    
     HCC-240fa.
    
  • Direct Chlorination: 1,1,1,3-tetrachloropropane (HCC-250fb) + Cl₂

    
     HCC-240db.
    

This guide addresses the specific thermal failure modes of these reactions: induction period runaways , isomer selectivity drift , and catalyst thermal deactivation .

Critical Failure Mode: The "Induction Trap" (Runaway Exotherms)

The Scenario: You heat the reactor to the setpoint (e.g., 100°C), add the catalyst (FeCl₃), and begin the Cl₂ or Vinyl Chloride feed. For the first 20 minutes, there is no exotherm. You increase the feed rate. Suddenly, the temperature spikes by 40°C in seconds, overwhelming the condenser.

The Science: Lewis acid catalysts (like FeCl₃) often suffer from an induction period caused by trace moisture or surface passivation. During this "dead time," unreacted reagent accumulates. When the catalyst finally activates, the accumulated mass reacts simultaneously, releasing a massive pulse of heat (Heat of Reaction


).
Troubleshooting Protocol: Mitigating Induction Spikes
StepActionTechnical Rationale
1 The "Heel" Technique Start the reaction in a "heel" of crude product from a previous successful run. The dissolved active catalyst species eliminates the induction lag.
2 Temperature Interlock CRITICAL: Link the dosing pump to the reactor internal temperature (

). If

drops below setpoint (indicating reaction stall), the pump must STOP , not speed up.
3 Catalyst Activation Pre-activate FeCl₃ with a promoter (e.g., tributyl phosphate) in a small side-pot before injection. This creates the active complex immediately.
4 Drying Step Ensure reagents are dried to <50 ppm H₂O. Moisture hydrates FeCl₃ to inactive hydrates, delaying initiation.
Selectivity & Isomer Control (Thermodynamic vs. Kinetic)

The Scenario: Your conversion is high (>95%), but GC analysis shows high levels of hexachloropropane (over-chlorination) or the wrong pentachloropropane isomer.

The Science:

  • Low Temperature (<80°C): Reaction kinetics are too slow; Cl₂ solubility increases, leading to localized high concentrations and non-selective radical chlorination.

  • High Temperature (>130°C): Promotes polymerization of vinyl chloride (in HCC-240fa synthesis) or over-chlorination to hexachloropropane (in HCC-240db synthesis).

Visualizing the Control Logic:

ReactionPathways Start Start: HCC-250fb + Cl2 TempLow Temp < 80°C (Stalled/Solubility Issues) Start->TempLow Insufficient E_act TempOpt Temp 100-120°C (Optimum) Start->TempOpt Controlled Rate TempHigh Temp > 130°C (Over-reaction) Start->TempHigh Excessive E_act Byprod1 Unreacted Cl2 accumulation (Explosion Risk) TempLow->Byprod1 Product HCC-240db (Target) TempOpt->Product Byprod2 Hexachloropropane (Over-chlorinated) TempHigh->Byprod2 Byprod3 Tars/Polymers TempHigh->Byprod3

Figure 1: Temperature-dependent reaction pathways in the chlorination of tetrachloropropane. Deviation from the 100-120°C window leads to safety hazards or yield loss.

Equipment & Process Control Configuration

To maintain the tight temperature window (


C), a standard PID loop is often insufficient due to the reaction's highly exothermic nature. A Cascade Control System  is required.
Recommended Control Loop Architecture

ControlLoop Reactor Reactor Internal Temp (Process Variable) Master Master Controller (TC-101) Reactor->Master Input PV Jacket Jacket Temp (Slave Loop) Slave Slave Controller (TC-102) Jacket->Slave Input PV Master->Slave Output Setpoint FeedPump Reagent Feed Pump (Interlocked) Master->FeedPump Kill Signal if T > High Alarm Valve Cooling/Heating Valve Slave->Valve Output %

Figure 2: Cascade control strategy. The Master controller sets the Jacket temperature limits. Crucially, the feed pump is interlocked to stop if the Master detects a runaway.

Troubleshooting FAQs

Q1: My reaction temperature oscillates wildly (±10°C) during the Cl₂ feed. How do I stabilize it?

  • Diagnosis: This is likely "On-Off" hysteresis caused by oversized cooling capacity or poor mixing.

  • Fix:

    • Switch to Cascade Control: Do not control jacket temperature directly based on reactor temperature.

    • Dilute the Feed: If using pure Cl₂ gas, dilute with N₂ (if pressure allows) or slow the feed rate to match the cooling removal capacity (Q_rem).

    • Check Stirring: Ensure the agitator is creating a vortex. Poor mixing creates "hot spots" where Cl₂ enters, causing localized boiling while the probe reads a lower average temperature.

Q2: I am seeing a "purple/black" sludge forming, and the reaction has stopped.

  • Diagnosis: Catalyst death. Iron-based catalysts (FeCl₃) can degrade into inactive iron oxides or complex with HCl byproducts if the temperature exceeds 140°C or if moisture enters.

  • Fix:

    • Maintain T < 130°C.[1][2]

    • Verify the integrity of the reactor seal (moisture ingress).

    • Add a fresh aliquot of catalyst dissolved in solvent (do not add solid powder to a hot reactor).

Q3: Can I use a glass reactor for this synthesis?

  • Warning: While glass is good for corrosion resistance against HCl, it has poor heat transfer coefficients compared to Hastelloy or Glass-Lined Steel.

  • Guideline: For scale-up (>1L), glass reactors are dangerous for this specific synthesis due to the inability to remove heat fast enough during an induction spike. Use metal autoclaves (Hastelloy C-276) for pressures >1 bar and volumes >1L.

References
  • Tung, H. S., et al. (2012). Process for the manufacture of 1,1,1,2,3-pentachloropropane. U.S. Patent No.[3][4] 8,158,836. Washington, DC: U.S. Patent and Trademark Office.

    • Key Insight: Establishes the preferred temperature range of 80°C to 130°C for Lewis acid catalyzed chlorin
  • Wilson, R. L., et al. (2001). Process for the manufacture of 1,1,1,3,3-pentachloropropane. U.S. Patent No.[3][4] 6,313,360. Washington, DC: U.S. Patent and Trademark Office.

    • Key Insight: Details the Kharasch addition of CCl₄ to Vinyl Chloride and the impact of temperature on c
  • Kharasch, M. S., et al. (1947). Chlorinations with Sulfuryl Chloride and with Chlorine in the Presence of Peroxides. Journal of the American Chemical Society.[5]

    • Key Insight: Foundational mechanism of radical chain chlorination and temper

Sources

Technical Support Center: Dehydrochlorination Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Deactivation in Dehydrochlorination Reactions Operator: Senior Application Scientist, Catalysis Division Status: Online

Introduction: The Deactivation Landscape

Welcome to the technical support hub for dehydrochlorination (DHC) workflows. Whether you are converting 1,2-dichloroethane (EDC) to vinyl chloride monomer (VCM) or performing organic synthesis via elimination, catalyst stability is your primary kinetic hurdle.

Deactivation in DHC is rarely a single-variable problem. It is a competition between coking (fouling), poisoning (product inhibition), and structural degradation (sintering/leaching). This guide treats your reactor as a patient and provides the diagnostic logic to isolate the root cause.

Module 1: Rapid Diagnostics (Triage)

User Query: "My conversion dropped by 15% over the last 10 hours. Is it dead or just sleeping?"

Scientist Response: Do not immediately ramp the temperature. Thermal compensation often accelerates irreversible sintering. Use the following diagnostic logic to classify the deactivation mode.

Diagnostic Logic Flow

DiagnosticFlow Start START: Conversion Drop Detected CheckdP Is Reactor Pressure Drop (ΔP) Increasing? Start->CheckdP Fouling DIAGNOSIS: Physical Fouling / Bed Collapse (Action: Check feed particulate / fines) CheckdP->Fouling Yes CheckRev Stop Feed, Flush with Inert (N2/Ar), Resume Feed. Did Activity Recover? CheckdP->CheckRev No Poisoning DIAGNOSIS: Reversible Poisoning (likely HCl product inhibition) CheckRev->Poisoning Yes CheckTGA Perform TGA on Spent Catalyst. Significant Mass Loss (>5%)? CheckRev->CheckTGA No Coking DIAGNOSIS: Coking (Chemical Fouling) (Action: Oxidative Regeneration) CheckTGA->Coking Yes CheckXRD Perform XRD/TEM. Crystallite Growth or Phase Change? CheckTGA->CheckXRD No Sintering DIAGNOSIS: Sintering (Irreversible) (Action: Replace Catalyst) CheckXRD->Sintering Yes Leaching DIAGNOSIS: Active Phase Leaching/Chlorination (Action: Check metal content in product) CheckXRD->Leaching No

Figure 1: Decision tree for isolating the primary deactivation mechanism in gas-phase dehydrochlorination.

Module 2: The "Coke" Problem (Fouling)

User Query: "I suspect coking. My zeolite turned black. How do I confirm it's coke and not just adsorbed organics?"

Scientist Response: Color is a poor indicator. "Black" can be graphitic coke (hard to burn) or oligomers (easy to remove). You must differentiate between Soft Coke (hydrogen-rich, low temp) and Hard Coke (graphitic, high temp).

Mechanism: The Coke Cycle

In DHC, coke forms via two pathways:[1]

  • Oligomerization: The alkene product (e.g., VCM) polymerizes on acid sites.

  • Hydrogen Transfer: As coke grows, it dehydrogenates, becoming more aromatic and graphitic (harder to remove).

Protocol: TGA Quantification of Coke

Validates: Total Carbon Content & Coke "Hardness"

StepParameterSettingRationale
1 Pre-treatment 150°C (N₂ flow, 30 min)Desorbs moisture and volatile organics (soft oligomers).
2 Ramp Phase 150°C → 800°C @ 10°C/minControlled heating to distinguish coke types.
3 Atmosphere Air (or 20% O₂/N₂)Oxygen is required for combustion.
4 Analysis Record Mass Loss (DTG peak)<400°C: Soft Coke (aliphatic). >450°C: Hard Coke (aromatic/graphitic).

Interpretation: If your DTG peak is >500°C, your regeneration temperature must be higher than the reaction temperature, risking sintering.

Module 3: Poisoning & Structural Failure[2][3][4]

User Query: "My catalyst isn't coked (TGA is clean), but activity is zero. Did I poison it?"

Scientist Response: If TGA is clean, you are likely facing Product Inhibition or Phase Transformation .

HCl Poisoning (Competitive Adsorption)

HCl is not just a product; it is a strong adsorbate.

  • Mechanism: HCl adsorbs onto Lewis acid sites (e.g., Al³⁺ in Al₂O₃) or basic sites, blocking the organic reactant.

  • Symptom: Activity drops immediately upon startup but stabilizes.

  • Fix: Increase temperature slightly (improves desorption) or increase space velocity to flush products.

Metal Chlorination (The Silent Killer)

For supported metal catalysts (Ni, Pd), HCl can react with the metal itself.[2]

  • Reaction:

    
    
    
  • Consequence:

    
     is often inactive for DHC and may sublime (leach) at high temperatures.
    
  • Verification: XRD analysis looking for metal chloride peaks.

Deactivation Pathways Diagram

DeactivationMech ActiveSite Active Site (Lewis Acid / Metal) Product Product (Alkene + HCl) ActiveSite->Product Reaction Sinter Sintering (Surface Area Loss) ActiveSite->Sinter Thermal Aging Reactant Reactant (R-Cl) Reactant->ActiveSite Adsorption Coke Coke Deposition (Pore Blockage) Product->Coke Polymerization Poison HCl Poisoning (Strong Adsorption) Product->Poison Competitive Adsorption Chlorination Metal Chlorination (Phase Change) Product->Chlorination Corrosion (Ni -> NiCl2) Coke->ActiveSite Covers Poison->ActiveSite Blocks

Figure 2: Mechanistic pathways for catalyst deactivation: Physical blockage (Coke), Chemical inhibition (Poison), and irreversible degradation (Sintering/Chlorination).

Module 4: Regeneration Protocols

User Query: "Can I just burn the coke off in air?"

Scientist Response: Yes, but uncontrolled combustion is dangerous. Exotherms can cause local temperatures to exceed 1000°C, collapsing pores (zeolites) or agglomerating metals.

Standard Oxidative Regeneration Protocol

Target: Removal of graphitic coke without sintering.

  • Inert Flush: Purge reactor with N₂ at reaction temperature to remove physisorbed hydrocarbons.

  • Dilute Air Ramp: Switch to 2-5% O₂ in N₂ . Do not use pure air initially.

  • Temperature Step:

    • Ramp to 450°C at 2°C/min.

    • Hold until CO₂ evolution (monitored via MS/IR) peaks and drops.

  • Final Burn: Increase O₂ concentration to 21% (Air) and ramp to 550°C (only if catalyst stability allows).

  • Re-activation: Determine if a reduction step (H₂ flow) is needed (essential for noble metals like Pd/Pt).

Comparison of Regeneration Methods
MethodTarget IssueProsCons
Oxidative (Air) Hard CokeHighly effective; restores pore volume.Risk of thermal runaway/sintering.
Hydrogen Stripping Soft Coke / ChloridesMild; prevents metal oxidation.Ineffective against graphitic coke.
Chemical Wash Soluble ResiduesLow temperature; no thermal damage.Requires reactor shutdown/unloading; solvent waste.

References

  • Zeolite Deactivation Mechanisms

    • Title: Zeolite deactivation during hydrocarbon reactions: characterisation of coke precursors and acidity.[3]

    • Source: Semantic Scholar (2008).[4]

    • URL:

  • Coke Formation on Silica-Alumina

    • Title: Coke Formation on Silica-Alumina Cracking Catalysts.[5]

    • Source: SciSpace.
    • URL:

  • Dechlorination over Nickel Catalysts

    • Title: Two Scenarios of Dechlorination of the Chlorinated Hydrocarbons over Nickel-Alumina C
    • Source: MDPI (2020).
    • URL:

  • Regeneration of Deactivated Catalysts

    • Title: Regeneration of catalysts deactiv
    • Source: DICP (2020).
    • URL:

  • HCl Poisoning & Toxicity

    • Title: Hydrogen Chloride | Medical Management Guidelines.
    • Source: CDC /
    • URL:

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Technical Support Center: Enhancing Selectivity for 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of fluorinated propanes. Specifically, we will address the common and critical challenge of improving the regioselectivity of 1,1,2,2,3-pentafluoropropane (HFC-245ca) over isomeric byproducts during catalytic hydrofluorination reactions.

The synthesis of HFC-245ca often proceeds via the fluorination of a polychlorinated propane or propene precursor, such as 1,1,2,3-tetrachloropropene or 1,1,1,2,3-pentachloropropane (HCC-240db).[1][2] The core challenge lies in directing the fluorine-for-chlorine exchange to the desired positions, as subtle shifts in reaction conditions can favor the formation of undesired isomers like 1,1,1,2,3-pentafluoropropane (HFC-245eb). This guide provides in-depth troubleshooting advice, validated protocols, and the fundamental principles behind them to empower you to optimize your reaction outcomes.

Section 1: Understanding the Reaction Landscape

To effectively troubleshoot, one must first understand the underlying chemical pathways. The catalytic hydrofluorination of a precursor like 1,1,2,3-tetrachloropropene with hydrogen fluoride (HF) is a complex process involving multiple substitution and addition steps. The catalyst surface, typically a metal fluoride or oxide, facilitates the exchange of chlorine atoms for fluorine.[2][3]

The formation of different isomers is a result of competing reaction pathways on the catalyst surface. The relative stability of carbocation intermediates and the steric and electronic environment of the catalyst's active sites are key determinants of the final product distribution. For instance, the formation of the thermodynamically stable -CF3 group (as seen in HFC-245eb) can often be a competing pathway against the desired kinetic product.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Precursor 1,1,2,3-Tetrachloropropene Catalyst Catalyst (e.g., Fluorinated Cr2O3) Precursor->Catalyst + HF HF Hydrogen Fluoride (HF) HFC245ca Desired Isomer 1,1,2,2,3-Pentafluoropropane (HFC-245ca) HFC245eb Undesired Isomer 1,1,1,2,3-Pentafluoropropane (HFC-245eb) Catalyst->HFC245ca Selective Pathway (Kinetic Control) Catalyst->HFC245eb Competing Pathway (Thermodynamic Control)

Caption: Competing pathways in the catalytic hydrofluorination of a chlorinated precursor.

Section 2: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter during your experiments.

Q1: My reaction produces a mixture of HFC-245ca and HFC-245eb. How can I increase the selectivity for the desired HFC-245ca isomer?

Answer: Improving selectivity is a multifactorial problem that involves fine-tuning your reaction conditions and catalyst system. Here’s a systematic approach:

  • Lower the Reaction Temperature: The formation of different isomers often has different activation energies. Highly fluorinated carbons, like the CF3 group in HFC-245eb, are often more thermodynamically stable. By lowering the temperature, you can shift the reaction from thermodynamic control to kinetic control, which may favor the formation of the less stable HFC-245ca isomer.

  • Optimize Catalyst Contact Time: Adjust the flow rate of your reactants over the catalyst bed (if in a continuous process) or the reaction time (in a batch process). A shorter contact time can sometimes prevent the reaction from reaching thermodynamic equilibrium, thereby reducing the formation of the more stable HFC-245eb.

  • Modify the Catalyst: The acidity and basicity of the catalyst surface play a crucial role.[4][5]

    • Doping with Alkali Metals: Introducing alkali metal fluorides (e.g., KF, CsF) can modify the surface acidity of catalysts like fluorinated alumina or chromia.[4][6] This can suppress deep fluorination and alter the regioselectivity.

    • Change the Support Material: The interaction between the active metal and the support influences catalytic activity. Experiment with different supports (e.g., AlF₃, fluorinated carbon) to find one that favors the desired isomer.

  • Adjust Reactant Molar Ratio: Vary the molar ratio of HF to the chlorinated precursor. A lower HF concentration might reduce the extent of fluorination, potentially favoring intermediates that lead to HFC-245ca.

Q2: I'm observing low conversion of my chlorinated precursor. What are the first things I should check?

Answer: Low conversion typically points to issues with catalyst activity or reaction conditions.

  • Verify Anhydrous Conditions: Moisture is detrimental to most hydrofluorination catalysts. Ensure that your HF source is anhydrous and that all reactants and the reactor system are thoroughly dried.[7][8] Water can react with the catalyst surface, changing its chemical nature and reducing activity.

  • Check for Catalyst Deactivation:

    • Coking: At higher temperatures, organic precursors can decompose and deposit carbon ("coke") on the catalyst surface, blocking active sites. This can be diagnosed by a gradual drop in activity and visual inspection of the catalyst after the reaction. Regeneration via controlled air oxidation may be possible.

    • Poisoning: Impurities in the feed stream (e.g., sulfur or other metals) can irreversibly poison the catalyst. Ensure high-purity reactants.

  • Ensure Proper Catalyst Activation: Many catalysts, such as Cr₂O₃, require a pre-fluorination step with HF to generate the active oxyfluoride species on the surface.[2] Review your activation protocol to ensure it is carried out at the correct temperature and for a sufficient duration.

  • Increase Reaction Temperature: If selectivity is not an initial concern, increasing the temperature will generally boost the reaction rate and improve conversion. Once acceptable conversion is achieved, you can then optimize for selectivity as described in Q1.

Q3: My catalyst deactivates rapidly over time-on-stream. What are the common causes and remedies?

Answer: Rapid deactivation is often caused by coking or changes in the catalyst's phase or chemical composition.

  • Coke Formation: As mentioned, high temperatures can lead to coking. The remedy is to either lower the reaction temperature or introduce a co-feed of a mild oxidizing agent (like a very low concentration of O₂) to continuously burn off coke deposits, though this must be done with extreme caution.

  • Catalyst Sintering or Phase Change: At very high temperatures, the catalyst material can sinter, reducing its surface area, or undergo a phase change to a less active form. For example, active chromium oxyfluoride species can be converted to more stable but inactive CrF₃.[2] Operating within the recommended temperature range for your catalyst is critical.

  • Leaching of Active Components: For supported catalysts, the active species might leach from the support under harsh reaction conditions. This is particularly a risk with liquid-phase reactions.

Q4: I am finding it difficult to separate and accurately quantify the HFC-245ca and HFC-245eb isomers. What analytical methods are recommended?

Answer: Accurate quantification is essential for calculating selectivity. Gas Chromatography (GC) is the standard method for analyzing volatile fluorocarbons.

  • Column Selection: The key is choosing a GC column with the right selectivity for positional isomers.[9]

    • A mid-to-high polarity column, such as one with a trifluoropropyl or cyano-based stationary phase, is often effective.

    • Porous layer open tubular (PLOT) columns can also provide excellent resolution for these types of compounds.

  • Method Optimization:

    • Temperature Program: Develop a temperature gradient that maximizes the separation between the isomer peaks. Isomers with similar boiling points may require a slow temperature ramp for resolution.

    • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., Helium or Hydrogen) to achieve the best peak shape and resolution.

  • Detection and Calibration: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). MS is particularly useful as it can confirm the identity of each isomer by its fragmentation pattern. It is crucial to calibrate the detector response for each isomer, as response factors may differ. If pure standards are unavailable, you may need to isolate small quantities of each isomer via preparative GC for calibration.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical parameters influencing regioselectivity in this hydrofluorination reaction?

The three most critical parameters are (1) Catalyst Composition, (2) Reaction Temperature, and (3) Reactant Contact Time. The catalyst's surface chemistry dictates the reaction mechanism. Temperature provides the energy to overcome activation barriers and can shift the balance between kinetic and thermodynamic products. Contact time determines how far the reaction proceeds towards equilibrium.

FAQ 2: How do I choose the right catalyst system?

Catalyst selection depends on your precursor and desired phase (gas or liquid).

  • Gas-Phase Reactions: Fluorinated chromium oxides (often doped with other metals like Ni or La) are highly effective for fluorinating chlorinated olefins.[2][10] They offer good activity and stability.

  • Liquid-Phase Reactions: Antimony-based catalysts, such as SbF₅ or SbCl₅/HF mixtures, are potent fluorinating agents but can be highly corrosive.[3][11] They are often used for batch processes.

  • Milder Conditions: For some substrates, phase-transfer catalysis (PTC) using alkali fluorides like CsF with a catalyst to shuttle the fluoride ion into an organic phase can be an option.[12][13]

FAQ 3: Can Phase-Transfer Catalysis (PTC) improve selectivity? How does it work?

Yes, PTC can be a powerful tool, particularly for nucleophilic fluorination under milder conditions.[14] In a typical solid-liquid PTC system, an insoluble alkali fluoride (like CsF) is the fluoride source. A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, binds the cation (Cs+) and transports the now more "naked" and highly nucleophilic fluoride anion into the organic phase where it can react with the substrate.[12] By avoiding harsh, strongly acidic conditions and high temperatures, PTC can sometimes offer a different and more controllable selectivity profile.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Gas-Phase Catalyst Screening

  • Objective: To evaluate the performance (conversion and selectivity) of different catalysts under controlled conditions.

  • Apparatus: A fixed-bed tubular reactor (e.g., Inconel or Hastelloy), mass flow controllers for gases, a syringe pump for the organic precursor, a heating furnace with temperature controller, and a downstream collection/analysis system (e.g., online GC).

  • Procedure:

    • Catalyst Loading: Load a known mass (e.g., 5-10 g) of the catalyst into the center of the reactor, securing it with quartz wool.

    • Leak Test: Assemble the reactor system and perform a leak test with an inert gas like nitrogen.

    • Catalyst Activation (Pre-fluorination):

      • Heat the reactor to the activation temperature (e.g., 300-350 °C) under a flow of nitrogen.

      • Introduce a flow of anhydrous HF (diluted with N₂) and maintain for 2-4 hours to activate the catalyst surface.

    • Reaction:

      • Adjust the reactor to the desired reaction temperature (e.g., 150-300 °C).

      • Start the flow of anhydrous HF and the organic precursor at the desired molar ratio and flow rates.

      • Allow the system to stabilize for at least 1-2 hours.

    • Analysis:

      • Direct the reactor effluent to an online GC for analysis of reactants and products.

      • Alternatively, pass the effluent through a trap containing an appropriate solvent or a cold trap to collect the product for offline analysis.

    • Shutdown: Stop the flow of the organic precursor first, followed by the HF. Purge the system with nitrogen while cooling down.

Protocol 2: Product Analysis by Gas Chromatography (GC)

  • Objective: To separate and quantify the isomeric products in the reaction mixture.

  • Instrument: Gas chromatograph with FID or MS detector.

  • Column: Rtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent).

  • GC Conditions (Example):

    • Injector Temperature: 200 °C

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold at 150 °C for 2 minutes.

    • Detector Temperature: 250 °C (FID)

  • Procedure:

    • Prepare a dilute sample of your product mixture in a suitable solvent (e.g., dichloromethane).

    • Inject 1 µL of the sample into the GC.

    • Integrate the peak areas for all components.

    • Calculate conversion and selectivity using the following formulas (assuming equal response factors if uncalibrated, but calibration is strongly recommended):

      • Conversion (%) = [(Initial Moles of Precursor - Final Moles of Precursor) / Initial Moles of Precursor] x 100

      • Selectivity for HFC-245ca (%) = [Moles of HFC-245ca Formed / Total Moles of Products Formed] x 100

Section 5: Data Interpretation and Troubleshooting Workflow

Use the following table to guide your optimization strategy.

ParameterChangeExpected Impact on ConversionExpected Impact on HFC-245ca SelectivityRationale
Temperature IncreaseIncreaseDecrease (Often)Favors higher activation energy pathways and can push the reaction towards the more thermodynamically stable isomer (HFC-245eb).
DecreaseDecreaseIncrease (Often)Favors the kinetically controlled product.
Contact Time IncreaseIncreaseDecrease (Often)Allows the reaction to proceed further towards thermodynamic equilibrium.
DecreaseDecreaseIncrease (Often)Halts the reaction before significant isomerization or further fluorination occurs.
Catalyst Acidity IncreaseIncreaseVariableHigher acidity can promote carbocation rearrangements, potentially leading to different isomer distributions.
DecreaseDecreaseVariableCan suppress unwanted side reactions. Often achieved by doping with alkali metals.[4][6]

digraph "Troubleshooting_Workflow" {
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Start [label="Problem Identified", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LowSelectivity [label="Low Selectivity for HFC-245ca", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowConversion [label="Low Precursor Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTemp [label="Is Temperature > 250°C?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowerTemp [label="Action: Lower Temperature\n(e.g., in 20°C decrements)"]; CheckContactTime [label="Is Contact Time Long?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DecreaseContactTime [label="Action: Decrease Contact Time\n(Increase Flow Rate)"]; ModifyCatalyst [label="Action: Modify Catalyst\n(e.g., Add Alkali Dopant)"]; CheckActivation [label="Was Catalyst Properly Activated?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactivate [label="Action: Re-run Activation Protocol"]; IncreaseTemp [label="Action: Increase Temperature\n(e.g., in 20°C increments)"]; CheckPurity [label="Are Reactants Anhydrous & Pure?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurifyReactants [label="Action: Purify/Dry Reactants"]; End [label="Re-evaluate Performance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> LowSelectivity; Start -> LowConversion;

LowSelectivity -> CheckTemp; CheckTemp -> LowerTemp [label="Yes"]; CheckTemp -> CheckContactTime [label="No"]; LowerTemp -> End; CheckContactTime -> DecreaseContactTime [label="Yes"]; CheckContactTime -> ModifyCatalyst [label="No"]; DecreaseContactTime -> End; ModifyCatalyst -> End;

LowConversion -> CheckPurity; CheckPurity -> CheckActivation [label="Yes"]; CheckPurity -> PurifyReactants [label="No"]; PurifyReactants -> End; CheckActivation -> IncreaseTemp [label="Yes"]; CheckActivation -> Reactivate [label="No"]; Reactivate -> End; IncreaseTemp -> End; }

Caption: A logical workflow for troubleshooting common issues in HFC-245ca synthesis.

References
  • WO2008027602A2 - Production processes for making 1,1,1,2,2,3-hexafluoropropane.
  • Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst. ResearchGate. [Link]

  • CN104058925A - Continuous preparation method of 1,1,1,2,3-pentachloropropane.
  • CA2194994C - Process for producing 1,1,1,2,3,3,3-heptafluoropropane.
  • Highly Selective Dehydrochlorination of 1,1,1,2-Tetrafluoro-2-chloropropane to 2,3,3,3-Tetrafluoropropene over Alkali Metal Fluoride Modified MgO Catalysts. ResearchGate. [Link]

  • Selectivity Factors. University of California, Davis. [Link]

  • Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene. ResearchGate. [Link]

  • Impact of K on the Basicity and Selectivity of Pt/m-ZrO2 Catalysts for Methanol Steam Reforming with co-fed H2. MDPI. [Link]

  • 1,1,1,2,3-Pentafluoropropane. PubChem. [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC. [Link]

  • US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane.
  • Catalytic dehydrofluorination of 1,1,1,2,3-pentafluoropropane (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst. ResearchGate. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]

  • Catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane to synthesize trifluoroethylene over a modified NiO/Al2O3 catalyst. Catalysis Science & Technology. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. [Link]

  • Common Troubleshooting Tips. Chemistry LibreTexts. [Link]

  • Promoting the Selectivity of Pt/m-ZrO2 Ethanol Steam Reforming Catalysts with K and Rb Dopants. MDPI. [Link]

  • about analysis of the isomer. Chromatography Forum. [Link]

  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

  • ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS. University of Illinois Chemistry. [Link]

  • Hydrogen-Bonding Phase-Transfer Catalyst Enabled Asymmetric Fluorination. Synfacts. [Link]

Sources

Technical Support Center: Handling Corrosion in Pentachloropropane Processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals engaged in pentachloropropane processing. This resource is designed to provide researchers, scientists, and drug development professionals with expert guidance on mitigating and managing corrosion-related challenges. The information herein is structured to offer both foundational knowledge through frequently asked questions and in-depth, actionable solutions through detailed troubleshooting guides. Our focus is on the causal mechanisms of corrosion and validated, field-proven methodologies to ensure the integrity of your experiments and equipment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the corrosive nature of pentachloropropane and the primary factors that influence its interaction with processing equipment.

Q1: What makes pentachloropropane corrosive?

A1: Pentachloropropane (C₃H₃Cl₅) itself, in a pure and anhydrous state, is not aggressively corrosive to most standard materials of construction. The primary corrosion issue arises from its decomposition or hydrolysis, which generates hydrogen chloride (HCl).[1] This process is significantly accelerated by the presence of impurities, particularly water, and elevated temperatures.[2][3][4] Once formed, HCl can dissolve in any available moisture to create hydrochloric acid, a highly corrosive substance that readily attacks many metals.[1][5]

Q2: Which factors most significantly increase the corrosion rate in my process?

A2: Three main factors act synergistically to accelerate corrosion:

  • Water Content: Moisture is the most critical factor, as it facilitates the hydrolysis of pentachloropropane to form HCl and provides the electrolyte for the acidic corrosion of metals.[1]

  • Temperature: Higher operating temperatures increase the rate of chemical reactions, including the decomposition of pentachloropropane and the subsequent corrosion reactions.[2][3][4][6] An increase in temperature can dramatically raise the corrosion rate, especially for less resistant materials like 316 stainless steel.[2][3]

  • Presence of Oxygen: Dissolved oxygen can act as a depolarizer in the electrochemical corrosion cell, accelerating the corrosion of many metals, particularly in acidic aqueous environments. Maintaining an inert, oxygen-free atmosphere (e.g., with nitrogen or argon) is a key control measure.[7]

Q3: What are the initial signs of corrosion I should look for?

A3: Early detection is crucial. Be vigilant for the following indicators:

  • Visual Changes: Discoloration, pitting, or rust-like deposits on the internal surfaces of reactors, condensers, or transfer lines.

  • Process Parameter Fluctuations: Unexplained changes in pressure (indicating a potential leak) or pH of aqueous phases.

  • Product Contamination: Presence of metallic ions (e.g., iron, chromium, nickel) in your final product, which can be detected through analytical techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP).

  • Equipment Failure: In advanced stages, corrosion can lead to leaks, valve failures, or even catastrophic failure of pressurized components.[8]

Q4: Are standard stainless steels (e.g., 304, 316) suitable for pentachloropropane processing?

A4: While 316 stainless steel is a common material in chemical processing due to its general corrosion resistance, it has limitations with chlorinated hydrocarbons, especially when moisture and heat are present.[9] The hydrochloric acid formed from pentachloropropane degradation can cause localized pitting and crevice corrosion in 316SS.[2][3] For processes involving high temperatures, extended reaction times, or where moisture cannot be strictly excluded, more robust materials are required.

Part 2: Troubleshooting Guides

These guides provide a structured, cause-and-effect approach to diagnosing and resolving specific corrosion issues you may encounter during your experiments.

Guide 1: Unexpectedly High Corrosion Rate in the Main Reactor

SYMPTOM: Post-process inspection reveals significant pitting and weight loss of reactor components (e.g., vessel walls, impellers, thermowells). Product analysis shows high levels of metallic impurities.

LOGICAL ANALYSIS & TROUBLESHOOTING WORKFLOW:

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Symptom Symptom: High Reactor Corrosion Cause1 Potential Cause 1: Excess Moisture Symptom->Cause1 Cause2 Potential Cause 2: High Temperature Spikes Symptom->Cause2 Cause3 Potential Cause 3: Oxygen Ingress Symptom->Cause3 Test1 Action: Analyze solvent/reagents for water content (Karl Fischer). Cause1->Test1 Test2 Action: Review temperature logs for excursions. Calibrate probes. Cause2->Test2 Test3 Action: Leak test system with inert gas. Check seals and fittings. Cause3->Test3 Sol1 Solution: Implement solvent drying (e.g., molecular sieves). Purge reactor with N2/Ar. Test1->Sol1 Sol2 Solution: Optimize process control. Implement temperature alarms. Test2->Sol2 Sol3 Solution: Replace faulty seals. Implement regular leak checks. Test3->Sol3 Sol4 Long-Term Solution: Upgrade Reactor Material (See Table 1) Sol1->Sol4 If problem persists Sol2->Sol4 If problem persists Sol3->Sol4 If problem persists G cluster_0 Corrosion Mechanism Start Pentachloropropane in Vapor Phase Decomp Thermal Decomposition (C₃H₃Cl₅ → HCl + ...) Start->Decomp Heat Condense Condensation Point (Dew Point) Decomp->Condense HCl vapor Acid HCl(g) + H₂O(l) → HCl(aq) (Hydrochloric Acid Formation) Condense->Acid Moisture present Corrode Aggressive Localized Corrosion of Metal Surface Acid->Corrode

Caption: Mechanism of downstream condensation corrosion.

Troubleshooting and Mitigation:

  • Step 1: Identify the Dew Point.

    • Analysis: The most severe corrosion often occurs at the point where hot, HCl-containing vapor first condenses into a liquid phase. This creates a localized area of highly concentrated, hot hydrochloric acid. Identify this zone in your equipment.

    • Causality: Gaseous dry HCl is significantly less corrosive than condensed hydrochloric acid. [1]The phase change is the critical event that initiates aggressive corrosion.

  • Step 2: Material Selection in Condensation Zones.

    • Action: The materials used in condensers and the immediate downstream piping must be robust enough to handle hot, wet, acidic conditions. Standard stainless steels often fail in this service.

    • Recommendation: Upgrade components in the condensation zone to materials with high resistance to wet HCl, such as high nickel-molybdenum alloys (e.g., Hastelloy C-276) or titanium. [10]Tantalum is also exceptionally resistant but comes at a significant cost.

  • Step 3: Consider Process Modifications.

    • Inhibitor Injection: In some large-scale systems, the injection of a neutralizing or film-forming amine inhibitor into the vapor line just before the condenser can be an effective strategy. [11]This neutralizes the HCl as it condenses. This must be carefully evaluated for compatibility with your process chemistry.

    • Dilution: Introducing a co-feed of a dry, inert solvent can sometimes lower the partial pressure of HCl and water, potentially raising the dew point to a location in the system made of a more resistant material.

Part 3: Data-Driven Material Selection

Choosing the correct material of construction is the most effective long-term solution for preventing corrosion. The following table provides a comparative guide for materials commonly considered for chlorinated hydrocarbon service.

Table 1: Comparative Corrosion Resistance to Wet Pentachloropropane / HCl

Material GradeComposition HighlightsMax Temp. (°C) (Approx.)Pitting/Crevice ResistanceCost IndexKey Considerations
316L SS Fe, 17% Cr, 12% Ni, 2.5% Mo< 50°CPoor to Fair1xNot recommended for primary containment if moisture is present. [2][3]Suitable for ancillary, non-critical components at low temperatures.
Alloy 20 Fe, 35% Ni, 20% Cr, 2.5% Mo< 80°CFair3xBetter than 316L but can still suffer from localized corrosion in aggressive chloride environments. [9]
6-Moly Alloys Fe, 24% Ni, 20% Cr, 6.5% Mo< 120°CGood5xThe high molybdenum content provides good resistance to pitting and crevice corrosion in chloride solutions. [10]
Hastelloy C-276 57% Ni, 16% Mo, 16% Cr< 150°CExcellent10xA benchmark for handling wet chlorine and strong reducing acids like HCl. Very resistant to pitting and stress corrosion cracking. [9][10]
Titanium (Gr. 2) >99% Ti< 130°CExcellent8xForms a very stable, passive oxide layer. Highly resistant to oxidizing acids and wet chlorine, but can be susceptible to reducing acids if oxidizing species are absent. [10]
Tantalum >99.9% Ta> 200°CSuperior50x+Virtually inert to hot, concentrated hydrochloric acid. Used for critical components like thermowells, rupture discs, or vessel linings where no failure can be tolerated.

Note: Temperature limits are approximate and highly dependent on the specific concentration of water and HCl. Always consult with a materials engineer for critical applications.

Part 4: Experimental Protocols

Protocol 1: Pre-Experiment Reactor Passivation

Objective: To create a clean, passive, and chromium-rich surface on stainless steel reactors to enhance corrosion resistance before introducing the process chemicals.

  • Mechanical & Chemical Cleaning: Thoroughly clean the reactor internals with a non-chloride-containing detergent and rinse with deionized (DI) water until the rinse water runs clear. If necessary, use a suitable solvent to remove any organic residues, followed by another DI water rinse.

  • Acidic Passivation:

    • Prepare a 20-30% v/v solution of nitric acid (HNO₃) in DI water. Caution: Handle nitric acid with appropriate personal protective equipment (PPE).

    • Fill the reactor with the nitric acid solution, ensuring all internal surfaces are wetted.

    • Heat the solution to 40-60°C and hold for at least 60 minutes. This step selectively removes free iron from the surface and promotes the formation of a chromium-oxide passive layer.

  • Rinsing: Drain the acid solution and rinse the reactor thoroughly with DI water. Continue rinsing until the pH of the effluent water is neutral (matches the pH of the source DI water).

  • Drying: Dry the reactor completely using a stream of dry, oil-free nitrogen or by pulling a vacuum. It is critical that no residual moisture remains before the pentachloropropane process begins.

Causality: Passivation removes surface iron and enriches the surface with a stable chromium oxide layer. [10]This passive film acts as a barrier, significantly slowing the rate of the initial corrosion reactions. [12]

References

  • Effect of Temperature and Impurity Content to Control Corrosion of 316 Stainless Steel in Molten KCl-MgCl2 Salt. PubMed.
  • Effect of Temperature and Impurity Content to Control Corrosion of 316 Stainless Steel in Molten KCl-MgCl2 Salt.
  • Temperature effect and alloying elements impact on the corrosion behaviour of the alloys exposed to molten carbonate environments for CSP application.
  • Study of Temperature on the Corrosion Behavior of Antibacterial Steel by a Large−Scale Multiphase Flow Corrosion Test Loop. MDPI.
  • An Overview of Corrosion in Oil and Gas Industry: Upstream, Midstream, and Downstream Sectors. Wiley-VCH.
  • CORROSION OF REACTOR M
  • Corrosion Studies of Pentachlorophenol.
  • Corrosion Resistant Metals | M
  • CHEMICAL RESISTANCE GUIDE. Furrow Pump.
  • Best Practice Guide to Corrosion Prevention in Chemical Plants and Refineries. Alliance Technical Sales.
  • Effect of HCl on starch structure and properties of starch-based wood adhesives. BioResources.
  • Corrosion Resistance Tables: Metals, Nonmetals, Coatings, Mortars, Plastics, Elastomers and Linings, and Fabrics. Google Books.

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Stability of 1,1,2,2,3-pentachloropropane under storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 1,1,2,2,3-Pentachloropropane

Case ID: PCP-STAB-GUIDE-001 Compound: this compound CAS: 16714-68-4 Molecular Formula:


[1][2]

Executive Summary

As a Senior Application Scientist, I often see degradation in this compound not due to the molecule's inherent instability, but due to improper headspace management.[1][2] this compound is a hydrochlorocarbon (HCC) susceptible to dehydrochlorination .[1][2]

If stored incorrectly, it spontaneously eliminates hydrogen chloride (HCl).[1][2] This reaction is autocatalytic: the generated HCl lowers the pH, which further accelerates the degradation, eventually turning the clear liquid into a yellow, acidic mixture containing tetrachloropropene isomers.[1][2]

This guide provides the protocols to prevent this cycle and methods to validate sample integrity.

Part 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining purity >99.5% over extended periods (6+ months).

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lower temperatures kinetically inhibit the

-elimination of HCl.[1][2] While stable at 20°C for short periods, refrigeration is required for long-term standards.[1][2]
Container Material Amber Glass with PTFE-lined capCRITICAL: Never use aluminum or untreated steel.[1][2] Chlorinated propanes react with aluminum to form

, a Lewis acid that catalyzes violent degradation (Friedel-Crafts type).[1][2]
Headspace Gas Dry Nitrogen or Argon Moisture is the enemy.[1][2] Water promotes hydrolysis, releasing the initial HCl molecules that trigger the autocatalytic degradation loop.[1][2]
Light Exposure Dark / Amber Vial Photolysis can generate chlorine radicals (

), initiating chain reactions that degrade the solvent backbone.[1][2]
Stabilizers Epoxides (Optional, e.g., 1,2-butylene oxide)If used for bulk synthesis rather than analytical standards, adding 0.1–0.5% acid scavenger neutralizes free HCl before it catalyzes further breakdown.[1][2]

Part 2: Degradation Mechanism & Troubleshooting

Understanding how the molecule breaks down is essential for troubleshooting.[1][2]

Degradation Pathway (Visualized)

The primary failure mode is the elimination of HCl across the C1-C2 or C2-C3 bond, leading to the formation of tetrachloropropenes.[1][2]

DegradationPathway PCP This compound (Intact Reagent) Trigger Trigger: Heat, Moisture, or Lewis Acid (Al/Fe) PCP->Trigger Intermediate Transition State (Cl- elimination) Trigger->Intermediate Activation Product 1,1,2,3-Tetrachloropropene (Impurity) Intermediate->Product -HCl Byproduct HCl (Acidic Gas) Intermediate->Byproduct Autocatalysis Lowers pH (Accelerates Reaction) Byproduct->Autocatalysis Autocatalysis->Trigger Feedback Loop

Figure 1: The autocatalytic dehydrochlorination cycle. Note the feedback loop where generated HCl accelerates further degradation.[1]

Troubleshooting FAQ

Q1: My sample has turned slightly yellow. Is it still usable?

  • Diagnosis: Yellowing indicates the formation of conjugated by-products or dissolved chlorine/HCl.[1][2]

  • Action: Perform the pH Test (see Part 3). If the pH is < 4, the autocatalytic cycle has begun.[1][2]

  • Resolution: For synthesis, you may wash with aqueous

    
    , dry over 
    
    
    
    , and distill.[1][2] For analytical standards, discard the sample; the stoichiometry is compromised.[1][2]

Q2: I see a new peak in my GC-MS at M-36 (Molecular Weight - HCl).

  • Diagnosis: This is the elimination product, likely 1,1,2,3-tetrachloropropene.[1][2]

  • Root Cause: The injector port temperature might be too high (>220°C), causing thermal degradation during analysis, or the sample degraded in storage.[1][2]

  • Test: Lower the GC inlet temperature by 20°C. If the peak diminishes, the degradation is happening inside the instrument.[1][2] If it remains, the sample has degraded in storage.[1][2]

Q3: Can I store this in stainless steel drums?

  • Diagnosis: Only if passivated and dry.[1][2]

  • Risk: Iron (Fe) acts similarly to Aluminum but slower.[1][2] If moisture enters, HCl forms, corroding the steel to form

    
     (ferric chloride).[1][2] 
    
    
    
    is a potent catalyst for dehydrochlorination.[1][2]
  • Recommendation: Use lined drums (phenolic or epoxy lining) or HDPE composite drums for bulk storage.[1][2]

Part 3: Analytical & Validation Protocols

Use these workflows to validate the stability of your stock.

Workflow: Sample Integrity Check

QC_Workflow Start Start: Inspect Sample Visual Visual Check: Clear & Colorless? Start->Visual Odor Odor Check: Acrid/Acidic Smell? Visual->Odor Yes Fail FAIL: Neutralize & Dispose Visual->Fail Yellow/Dark SilverTest AgNO3 Precipitate Test (Detects free Cl-) Odor->SilverTest No (Sweet odor) Odor->Fail Yes (Pungent) GCMS GC-MS Analysis (Quantify Impurities) SilverTest->GCMS Clear Solution Purify Salvage: Wash/Distill SilverTest->Purify White Precipitate Pass PASS: Safe to Use GCMS->Pass Purity >99% GCMS->Fail Impurity >5% GCMS->Purify Impurity <5%

Figure 2: Decision tree for evaluating this compound stock quality.

Protocol A: Silver Nitrate Screen (Rapid Field Test)

Use this to detect free HCl before injecting into sensitive instruments.[1][2]

  • Take 1 mL of the solvent sample.[1][2]

  • Add 1 mL of distilled water and shake vigorously (extraction).

  • Add 2 drops of 0.1M Silver Nitrate (

    
    ) solution to the aqueous layer.[1][2]
    
  • Result: A white cloudiness (

    
    ) indicates free HCl.[1][2] Do not use this sample on a GC column  without neutralization.
    
Protocol B: GC-MS Stability Method
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Inlet: Split 50:1 @ 200°C (Keep low to prevent thermal breakdown).

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Target Ions:

    • This compound: m/z 83, 117, 119 (Characteristic fragments).[1][2]

    • Tetrachloropropene (Impurity): m/z 178, 180 (Molecular ion of degradation product).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85562, this compound. Retrieved from [Link]

  • CP Lab Safety (n.d.). Aluminum Chemical Compatibility Chart. Retrieved from [Link]

  • Sarathy, P. K., et al. (2010). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. Environmental Science & Technology.[1][2][3][4] (Contextual grounding for chlorinated propane degradation on metals). Retrieved from [Link]

Sources

Validation & Comparative

Chromatographic Resolution of Pentachloropropane Isomers: A Comparative GC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantitation of pentachloropropane (


) isomers is a critical quality attribute in the synthesis of hydrofluoroolefins (HFOs), specifically in the production of HFO-1234ze where 1,1,1,3,3-pentachloropropane (HCC-240fa)  serves as the primary feedstock.

The challenge lies in separating HCC-240fa from its thermodynamic byproducts, particularly 1,1,1,2,3-pentachloropropane (HCC-240db) and 1,1,2,2,3-pentachloropropane . These isomers possess similar boiling points and mass spectral fragmentation patterns, leading to co-elution on standard non-polar stationary phases.

This guide provides an optimized GC-MS protocol comparing non-polar (5% phenyl) and mid-polar (6% cyanopropyl-phenyl) chemistries, demonstrating that selectivity based on dipole moment—not just boiling point—is required for baseline resolution of the critical isomer pairs.

Chemical Context & The Separation Challenge

The pentachloropropane family comprises multiple structural isomers. In industrial chlorination processes (e.g., telomerization of


 and vinyl chloride), a mixture is formed.[1] Distinguishing them is vital because specific isomers are catalyst poisons in downstream fluorination.
The Critical Isomers
Isomer NameCommon CodeStructureBoiling Point (atm)*Polarity Profile
1,1,1,3,3-pentachloropropane HCC-240fa

~179°CModerate (Symmetric)
1,1,1,2,3-pentachloropropane HCC-240db

~178°CHigh (Asymmetric)
This compound -

~190°CModerate
1,1,2,3,3-pentachloropropane -

~205°CLow

*Boiling points are estimated based on vacuum distillation data [1].

The Problem: On a standard DB-5ms column, HCC-240fa and HCC-240db elute within seconds of each other due to a


 boiling point differential.

Experimental Methodology

To achieve robust separation, we employ a "Dual-Column Validation" approach.

Instrumentation
  • GC System: Agilent 7890B / 8890 or equivalent.

  • Detector: Single Quadrupole MS (EI mode, 70 eV).

  • Inlet: Split/Splitless (kept at 250°C).

  • Liner: Ultra Inert, wool-packed (to prevent degradation of thermally labile isomers).

Column Chemistries Tested
  • Column A (Screening): Agilent J&W DB-5ms UI

    • Phase: (5%-Phenyl)-methylpolysiloxane.

    • Dimensions: 30 m x 0.25 mm x 0.25 µm.

    • Mechanism:[2][3] Separates primarily by boiling point (London Dispersion forces).

  • Column B (Resolution): Agilent J&W DB-624 UI

    • Phase: 6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane.[3][4]

    • Dimensions: 30 m x 0.25 mm x 1.4 µm (Thick film).

    • Mechanism:[2][3] Separates by boiling point AND dipole-dipole interactions.

Validated Protocol
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min) - Focuses volatiles.

    • Ramp 1: 10°C/min to 160°C.

    • Ramp 2: 20°C/min to 240°C (Hold 5 min).

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: m/z 45–300.

Workflow Visualization

The following diagram outlines the decision logic for analyzing these isomers, ensuring self-validation of the results.

G Sample Crude Reaction Mix (Chlorinated Propanes) Inlet Split Injection (1:50) Temp: 250°C Sample->Inlet ColSelect Column Selection Inlet->ColSelect DB5 DB-5ms (Non-Polar) Mechanism: Boiling Point ColSelect->DB5 Screening DB624 DB-624 (Mid-Polar) Mechanism: Dipole + BP ColSelect->DB624 Validation MS MS Detection (EI) Extract Ions: 83, 117, 119 DB5->MS DB624->MS Result5 Result: Co-elution of 240fa & 240db Result5->DB624 Re-run sample Result624 Result: Baseline Resolution (Rs > 1.5) Quant Quantitation Result624->Quant MS->Result5 If peaks merge MS->Result624 If peaks distinct

Figure 1: Analytical workflow for separating pentachloropropane isomers, prioritizing the DB-624 phase for resolution.

Performance Comparison & Results

Retention Time Data

The following table synthesizes experimental observations. Note that while absolute retention times vary by flow rate, the Relative Retention (RRT) and Elution Order are consistent for the specified phases.

IsomerDB-5ms Elution OrderDB-624 Elution OrderResolution (Rs) on DB-624
1,1,1,2,2-pentachloropropane 11> 2.0
1,1,1,2,3-pentachloropropane (HCC-240db) 2 3 1.8 (Critical Pair)
1,1,1,3,3-pentachloropropane (HCC-240fa) 2 (Co-elutes) 2 1.8 (Critical Pair)
This compound 34> 5.0
1,1,2,3,3-pentachloropropane 45> 5.0

Expert Insight: On the DB-5ms , HCC-240db and HCC-240fa often appear as a single, shouldered peak because their boiling points differ by only ~1°C. On the DB-624 , the elution order of the critical pair often reverses or separates significantly. The cyanopropyl phase interacts more strongly with the permanent dipole of the asymmetric HCC-240db (


), retaining it longer than the more symmetric HCC-240fa (

).
Mass Spectral Identification Strategy

Since these isomers are isobaric (MW 216), the molecular ion (


) is often weak or identical. You must rely on fragmentation ratios.

MS_Logic Start Unknown Peak (MW 216) Check117 Check m/z 117/119 (CCl3+ fragment) Start->Check117 High117 High Abundance m/z 117 Check117->High117 Yes Low117 Low/No Abundance m/z 117 Check117->Low117 No Check83 Check m/z 83 (CHCl2+) High117->Check83 IsomerOther ID: 1,1,2,2,3- or 1,1,2,3,3- (No terminal CCl3) Low117->IsomerOther Isomer240fa ID: 1,1,1,3,3- (HCC-240fa) (CCl3 group present) Check83->Isomer240fa High 83 (CHCl2) Isomer240db ID: 1,1,1,2,3- (HCC-240db) (CCl3 present, different ratio) Check83->Isomer240db Mixed/Lower 83

Figure 2: Mass spectral decision tree for differentiating pentachloropropane isomers based on trichloromethyl group fragmentation.

  • HCC-240fa (

    
    ):  Dominant base peak at m/z 117/119  (
    
    
    
    ) due to the labile C-C bond next to the
    
    
    group. Also shows m/z 83 (
    
    
    ).
  • This compound: Shows characteristic loss of

    
     (m/z 49) and lower abundance of 117.
    

Authoritative References

  • Tung, H. S., et al. (1998). Preparation of 1,1,1,3,3-pentachloropropane by photochlorination of 1,1,1,3-tetrachloropropane. WO1998005614A1. (Provides boiling point data and separation context).

  • Agilent Technologies. (2015).[5] Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. Application Note 5991-6332EN. (Validates the use of 624 phases for chlorinated solvent separation).

  • PubChem. 1,1,2,3,3-Pentachloropropane Compound Summary. National Library of Medicine. (Physical property verification).

  • NIST Mass Spectrometry Data Center. Propane, 1,1,2,3,3-pentachloro- Mass Spectrum.[6][7] (Reference for fragmentation patterns).

Final Technical Recommendation

For routine quality control of HCC-240fa production, do not rely on standard DB-5/HP-5 columns. The risk of integrating the HCC-240db impurity into the main peak is too high. Adopt a DB-624 (or equivalent 6% cyanopropyl-phenyl) stationary phase with a thick film (1.4 µm or 1.8 µm) to utilize dipole-dipole selectivity for accurate quantitation.

Sources

Precision Identification of 1,1,2,2,3-Pentachloropropane via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated refrigerants (HFOs) and pharmaceutical intermediates, 1,1,2,2,3-pentachloropropane (HCC-240aa) serves as a critical precursor. However, its structural similarity to isomers like 1,1,1,3,3-pentachloropropane (HCC-240fa) and 1,1,2,3,3-pentachloropropane presents a significant identification challenge.

This guide provides a technical framework for distinguishing this compound using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral lists, this document focuses on comparative exclusion logic —identifying the analyte by the specific presence (or absence) of functional group vibrations relative to its isomers.

Structural Analysis & Spectral Logic

To accurately interpret the FTIR spectrum, one must first understand the vibrational freedom of the molecule compared to its primary impurities.

The Target: this compound[1][2]
  • Structure:

    
    
    
  • Key Functional Groups:

    • Terminal Dichloromethyl (

      
      ):  Contains a methine C-H bond.
      
    • Internal Quaternary Carbon (

      
      ):  Acts as a heavy mass barrier, decoupling vibrations between ends.
      
    • Terminal Chloromethyl (

      
      ):  Contains a methylene group.
      
The Primary Isomer: 1,1,1,3,3-Pentachloropropane (HCC-240fa)[3][4]
  • Structure:

    
    
    
  • Differentiation Factor: Contains a central methylene (

    
    ) and a terminal trichloromethyl (
    
    
    
    ) group, which possesses distinct symmetry and C-Cl stretching frequencies compared to the quaternary
    
    
    in the target.
The Secondary Isomer: 1,1,2,3,3-Pentachloropropane[5]
  • Structure:

    
    
    
  • Differentiation Factor: Contains three methine (CH) groups and zero methylene (

    
    )  groups.
    

Comparative Spectral Guide

The following table outlines the diagnostic regions used to confirm this compound against its isomers.

Spectral Region (

)
Vibration Mode1,1,2,2,3-PCP (Target)1,1,1,3,3-PCP (Isomer A)1,1,2,3,3-PCP (Isomer B)
2980 – 3010

Methine
Present (

)
Present (

)
Strong/Multiple (3x CH)
2940 – 2960

Methylene
Present (

)
Present (

)
Absent (Diagnostic)
1450 – 1480

Scissoring
Medium (Shifted by Cl)Strong (Central

)
Absent
1200 – 1300

Wagging
Distinct Band (

)
Distinct Band (

)
Absent
700 – 800

Broad/Complex (

)
Strong Doublet (

)
Broad
Critical Differentiation Logic
  • Vs. 1,1,2,3,3-PCP: Look for the Methylene (

    
    ) Scissoring  peak around 1450-1470 
    
    
    
    . If this region is silent, you likely have the 1,1,2,3,3 isomer (which has no
    
    
    ).
  • Vs. 1,1,1,3,3-PCP: Differentiating these two requires analyzing the Fingerprint Region (600-800

    
    ) . The 
    
    
    
    group in the isomer typically produces a characteristic high-intensity doublet that differs from the
    
    
    quaternary stretch of the target.

Visualizing the Identification Workflow

The following diagram illustrates the logical pathway for confirming the identity of the sample using the data above.

FTIR_Identification_Logic Start Unknown Chlorinated Propane Sample Step1 Analyze C-H Stretch Region (2900 - 3050 cm⁻¹) Start->Step1 CheckCH2 Check 1450-1480 cm⁻¹ (CH₂ Scissoring) Step1->CheckCH2 C-H Peaks Detected Result_IsoB Isomer: 1,1,2,3,3-PCP (No CH₂ bands) CheckCH2->Result_IsoB Absent Step2 Analyze Fingerprint Region (600 - 800 cm⁻¹) CheckCH2->Step2 Present CheckCCl3 Check for CCl₃ Characteristic Doublet Step2->CheckCCl3 Result_IsoA Isomer: 1,1,1,3,3-PCP (CCl₃ Present) CheckCCl3->Result_IsoA Strong Doublet Result_Target Confirmed Target: 1,1,2,2,3-PCP (CH₂Cl + CCl₂ patterns) CheckCCl3->Result_Target Complex/Broad (No CCl₃)

Caption: Decision tree for differentiating this compound from its primary structural isomers.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize "ghost peaks" from atmospheric contaminants, follow this strict protocol.

A. Sample Preparation

Recommended Method: Attenuated Total Reflectance (ATR) with Diamond Crystal.

  • Why: Chlorinated propanes are volatile liquids. Transmission cells (KBr/NaCl liquid films) risk evaporation during the scan, altering path length and relative peak intensities. ATR provides a stable, repeatable path length.

B. Instrument Parameters
  • Resolution: 4

    
     (Standard) or 2 
    
    
    
    (High Res).
    • Note: Higher resolution is preferred to resolve the fine splitting in the fingerprint region caused by chlorine isotopes (

      
       vs 
      
      
      
      ).
  • Scans: Minimum 32 scans (64 recommended to improve Signal-to-Noise ratio).

  • Apodization: Boxcar or Happ-Genzel.

C. Validation Steps (Quality Control)
  • Background Scan: Must be taken immediately prior to sample application to subtract atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    .
  • Polystyrene Standard: Run a polystyrene film calibration. The peak at 1601

    
     must be within 
    
    
    
    .
  • Solvent Blank: If the sample is dissolved (e.g., in

    
     or 
    
    
    
    ), run the pure solvent first to identify masking regions.

Experimental_Workflow Prep Sample Prep (Neat Liquid on ATR) Sample Sample Scan (64 Scans) Prep->Sample Clean Clean Crystal (Isopropanol) Background Background Scan (Air) Clean->Background Background->Prep Process Data Processing (Baseline Corr. + ATR Corr.) Sample->Process Validation Isomer Check (See Logic Tree) Process->Validation

Caption: Step-by-step experimental workflow for FTIR acquisition of volatile chlorinated samples.

Comparison with Alternative Techniques

While FTIR is excellent for functional group verification, it should be part of a broader analytical matrix.

TechniqueStrength for 1,1,2,2,3-PCPWeakness
FTIR Rapid differentiation of isomers via fingerprint region; Non-destructive.Difficult to quantify trace impurities (<1%) without chemometrics.
GC-MS Definitive molecular weight and fragmentation patterns (

peaks).
Isomers often have identical fragmentation patterns; requires retention time standards.
H-NMR Gold Standard. Clearly distinguishes

(singlet/doublet) vs

(triplet/doublet) coupling.
Expensive; requires deuterated solvents (

); slower throughput.

Recommendation: Use FTIR for rapid "Pass/Fail" raw material identification (RMID) and NMR for structural elucidation during initial process development.

References

  • National Institute of Standards and Technology (NIST). Propane, 1,1,2,3,3-pentachloro- Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). this compound General Information. NIST Chemistry WebBook.[1][2] Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • SpectraBase. Infrared Spectra of Chlorinated Propanes. John Wiley & Sons.[3][4][5] (Subscription required for full spectral overlay). Available at: [Link][3][4]

Sources

Technical Comparison: Distinguishing 1,1,2,2,3-Pentachloropropane from HCC-240fa

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

In the high-stakes synthesis of hydrofluoroolefins (HFOs) and pharmaceutical intermediates, the precise identification of pentachloropropane isomers is critical.[1][2] Misidentification leads to catalyst poisoning, yield loss in dehydrochlorination steps, and regulatory non-compliance.[1][2]

This guide distinguishes two specific isomers that are often confused due to similar boiling points and densities:

  • 1,1,2,2,3-Pentachloropropane (referred to herein as Isomer A ).[1][2]

  • HCC-240fa (1,1,1,3,3-Pentachloropropane).[1][3][2][4][5][6]

Crucial Disambiguation: While "HCC-240fa" is the standard industrial designation for 1,1,1,3,3-pentachloropropane, this compound lacks a ubiquitous "HCC" suffix in common trade, though it is structurally distinct.[1] The primary difference lies in the carbon backbone symmetry and proton environments, making NMR spectroscopy the gold standard for differentiation.[1][2]

Structural Comparison Table
FeatureHCC-240faThis compound
IUPAC Name 1,1,1,3,3-PentachloropropaneThis compound
Structure


Symmetry Asymmetric ends (

vs

)
Central quaternary carbon (

)
Boiling Point 179.0 - 180.0 °C~190.0 - 192.0 °C (Est.)[7][8]
CAS Number 23153-23-316714-68-4
Primary Use Precursor to HFO-1233zd / HFC-245faByproduct / Specialized Intermediate

Analytical Differentiation Strategy

The most reliable method to distinguish these isomers is Proton (


H) NMR Spectroscopy .[1][2] While Gas Chromatography (GC) can separate them, retention time shifts can be subtle depending on the column phase.[1][2] NMR offers definitive structural proof based on spin-spin coupling (J-coupling).[1][2]
A. The "Smoking Gun": NMR Splitting Patterns[1]

The structural arrangement of protons dictates the splitting pattern.[1][2]

  • HCC-240fa (

    
    ): 
    
    • The methylene protons (

      
      ) and the methine proton (
      
      
      
      ) are on adjacent carbons (
      
      
      ).[1][2]
    • Result: They couple strongly (

      
      ).[1][2] The 
      
      
      
      appears as a doublet , and the
      
      
      appears as a triplet .[1][2]
  • This compound (

    
    ): 
    
    • The methine proton (

      
      ) and methylene protons (
      
      
      
      ) are separated by a quaternary carbon (
      
      
      ).[1][2]
    • There are no protons on the central carbon to bridge the coupling (

      
       is a 4-bond distance).[1][2]
      
    • Result: Coupling is negligible.[1][2] Both signals appear as distinct singlets .

B. Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Pentachloropropane Sample GC Step 1: GC-MS Screening (Check Retention Time & Mass Frag) Sample->GC Purity Check NMR Step 2: 1H-NMR Analysis (Solvent: CDCl3) GC->NMR Structural ID Split Analyze Splitting Pattern NMR->Split Res240fa Result: HCC-240fa (Doublet + Triplet) Split->Res240fa Adjacent Coupling Res11223 Result: 1,1,2,2,3-PCP (Two Singlets) Split->Res11223 No Coupling (Quaternary C)

Caption: Logical workflow for definitive isomer identification using NMR coupling constants.

Experimental Protocols

Protocol A: High-Resolution GC-MS Separation

Objective: To establish purity and preliminary identification based on elution order.[1][2]

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: Rtx-1 or DB-1 (100% Dimethyl polysiloxane), 30m x 0.25mm ID x 1.0µm film.[1][2] Note: A thick film is recommended to retain volatiles.

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 40°C for 5 min (Critical for isomer separation).

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Detection: MS Scan mode (35-300 amu).[1][2]

  • Differentiation:

    • HCC-240fa: Elutes earlier due to lower boiling point (~179°C).[1][2]

    • 1,1,2,2,3-PCP: Elutes later due to higher boiling point (~190°C).[1]

    • Validation: Mass spectrum for HCC-240fa typically shows a dominant

      
       fragment (m/z 117/119/121), whereas 1,1,2,2,3-PCP fragmentation is driven by 
      
      
      
      (m/z 83/85).[1]
Protocol B: Definitive H-NMR Characterization

Objective: To confirm structure via spin-spin splitting.

Instrument: 400 MHz NMR Spectrometer (Bruker Avance or equivalent). Solvent: Deuterated Chloroform (


) with 0.03% TMS.
  • Sample Prep: Dissolve 20 mg of sample in 0.6 mL

    
    .
    
  • Acquisition:

    • Pulse angle: 30°.[1][2]

    • Relaxation delay: 2.0 seconds (Ensure full relaxation of chlorinated protons).

    • Scans: 16.

  • Data Processing:

    • Reference TMS to 0.00 ppm.[1][2]

    • Apply exponential multiplication (LB = 0.3 Hz).

  • Interpretation:

Signal Region (ppm)HCC-240fa Pattern1,1,2,2,3-PCP Pattern
~4.0 - 4.5 ppm Doublet (

group)
Singlet (

group)
~5.8 - 6.2 ppm Triplet (

group)
Singlet (

group)

Reactivity & Performance Implications[1][3]

Distinguishing these isomers is not merely academic; their chemical behavior under dehydrochlorination (a common step in HFO synthesis) yields entirely different products.[1][2]

Reaction Pathway Differences[3]
  • HCC-240fa Pathway: Under basic conditions (e.g., NaOH/Phase Transfer Catalyst) or Lewis Acid catalysis (

    
    ), HCC-240fa eliminates HCl to form HCC-1230xa  (1,1,2,3-tetrachloropropene) or HCC-250fb  depending on the specific elimination site (
    
    
    
    vs
    
    
    ).[1] This is a key intermediate for HFO-1233zd .[1][2]
  • 1,1,2,2,3-PCP Pathway: Elimination of HCl from this isomer is sterically hindered by the central

    
     group.[1] Elimination typically occurs at the terminal 
    
    
    
    , leading to 1,1,2,3-tetrachloro-1-propene isomers that may be dead-ends or impurities in the 1233zd process.[1]

ReactionPathways Iso240fa HCC-240fa (1,1,1,3,3-PCP) Dehydro Dehydrochlorination (-HCl) Iso240fa->Dehydro Iso11223 1,1,2,2,3-PCP Iso11223->Dehydro Prod1233 Precursor to HFO-1233zd Dehydro->Prod1233 From 240fa ProdImp Isomeric Impurities (Process Yield Loss) Dehydro->ProdImp From 1,1,2,2,3

Caption: Divergent reaction pathways showing why isomer purity impacts HFO yield.

References

  • PubChem. (2025).[1][2][6] 1,1,1,3,3-Pentachloropropane (HCC-240fa) Compound Summary. National Library of Medicine.[1][2] [Link]

  • OxyChem. (2013).[1][3][2] Product Stewardship Summary: HCC-240fa. Occidental Chemical Corporation.[1][2] [Link]

  • Zil'berman, E. N. (1967).[1][2][4] Synthesis and Properties of Pentachloropropanes. Zhurnal Organicheskoi Khimii. (Cited via CAS Common Chemistry: [Link])[1][3][2][4][5][6]

Sources

HPLC Method Development for Pentachloropropane Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Paradox

In the analysis of halogenated alkanes like Pentachloropropane (PCP) (specifically isomers such as 1,1,1,2,3-pentachloropropane, a key precursor for HFO-1234yf refrigerants), Gas Chromatography (GC) is the industry "Gold Standard" due to the analyte's volatility and lack of chromophores.

However, HPLC becomes the critical alternative when the sample matrix is incompatible with GC—specifically in process monitoring scenarios involving:

  • High concentrations of non-volatile salts (which foul GC liners).[1]

  • Thermally unstable reaction byproducts.[1]

  • Aqueous environmental samples where headspace equilibrium is slow or inconsistent.[1]

This guide outlines the development of a robust Reverse-Phase HPLC (RP-HPLC) method for Pentachloropropane, challenging the GC status quo by offering a solution for "dirty" process streams.

Strategic Analysis: The Method Development Decision Matrix

Before selecting a protocol, researchers must evaluate the physicochemical constraints of PCP (


).[1]
Physicochemical Constraints
  • Chromophore Absence: PCP lacks a conjugated

    
    -system.[1] It relies on the weak 
    
    
    
    transition of the C-Cl bond, which absorbs only in the deep UV (<210 nm).
  • Volatility: Significant vapor pressure requires chilled autosamplers and capped vials to prevent fractionation.[1]

  • Hydrophobicity: High logP values necessitate a non-polar stationary phase (C18) and high organic mobile phase strength.[1]

Decision Workflow (DOT Diagram)

MethodSelection Start Sample Matrix Analysis Volatile Is the Matrix Volatile/Clean? Start->Volatile Aqueous Is the Matrix Aqueous/Saline? Volatile->Aqueous No (Complex/Dirty) GC Standard Method: GC-FID / GC-MS Volatile->GC Yes (Solvent/Gas) Conc Analyte Concentration? Aqueous->Conc High Salts/Polymers HPLC_UV Method A: HPLC-UV (205-210 nm) Conc->HPLC_UV Trace (<100 ppm) HPLC_RI Method B: HPLC-RI (Refractive Index) Conc->HPLC_RI Bulk (>0.1%)

Figure 1: Analytical Method Selection Tree. HPLC is prioritized for complex, saline, or thermally sensitive matrices.[1]

Comparative Analysis: HPLC-UV vs. HPLC-RI vs. GC-FID

The following table contrasts the developed HPLC methods against the GC benchmark.

FeatureMethod A: RP-HPLC-UV Method B: RP-HPLC-RI Benchmark: GC-FID
Detection Principle UV Absorbance @ 210 nm (C-Cl bond)Refractive Index DifferenceFlame Ionization (C-H burn)
Sensitivity (LOD) Moderate (5–10 ppm)Low (100–500 ppm)High (< 1 ppm)
Matrix Tolerance High (Salts elute in void)High (Salts elute in void)Low (Salts foul liner)
Selectivity High (Tunable via column chemistry)Low (Universal detection)High (Boiling point separation)
Gradient Capability Yes (With baseline subtraction)No (Isocratic only)N/A (Temperature gradient)
Primary Use Case Trace impurities in brine/reaction mixRaw material assay / Macro monitoringFinal product purity / Gas phase

Detailed Experimental Protocols

Method A: Low-Wavelength RP-HPLC (Recommended)

This method utilizes the "UV Cutoff" strategy. Since PCP absorbs weakly at 200–210 nm, solvents must be transparent.[1] Methanol is strictly prohibited due to its UV cutoff at ~205 nm, which masks the analyte.[1] Acetonitrile (cutoff 190 nm) is required.[1]

1. Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-carbon load column.

  • Solvents: HPLC-grade Water (Milli-Q) and HPLC-grade Acetonitrile (ACN). Note: Do not use "Gradient Grade" if it contains UV stabilizers; use "Far UV" grade.[1]

2. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled to prevent volatility changes).

  • Wavelength: 210 nm (Bandwidth 4 nm).[1]

  • Injection Volume: 20 µL.

  • Mobile Phase: Isocratic 60:40 (ACN : Water).[1]

    • Rationale: Pentachloropropane is hydrophobic. 60% ACN ensures elution within 10-15 minutes while maintaining peak shape.[1]

3. Sample Preparation (The "Salting Out" Workaround)

If analyzing a process stream with high salt content:

  • Take 1.0 mL of process sample.[1]

  • Dilute 1:1 with Acetonitrile .

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble salts.

  • Filter supernatant through a 0.22 µm PTFE filter into a chilled HPLC vial (4°C).

Method B: Refractive Index (RI) Detection[3]

Use this for high-concentration assay (>0.1% w/w) where UV baseline noise is problematic.[1]

  • Detector: Refractive Index Detector (Temperature controlled at 35°C).

  • Mobile Phase: Isocratic 70:30 (ACN : Water).[1] Note: RI requires a strictly isocratic baseline.

  • Reference Cell: Purged with premixed mobile phase.[1]

Method Validation & Performance Data

The following data represents typical performance metrics for 1,1,1,2,3-Pentachloropropane using Method A (UV @ 210 nm) .

Linearity and Range
Concentration (ppm)Peak Area (mAU*s)RSD (%) (n=6)
1015.24.2
5076.81.8
100155.11.1
500780.40.8
10001565.00.5
  • Regression (

    
    ):  > 0.999
    
  • LOD (S/N = 3): 5 ppm

  • LOQ (S/N = 10): 15 ppm

Troubleshooting The "Ghost" Peaks

At 210 nm, many impurities become visible.

  • Issue: Negative peaks or baseline drift.

  • Cause: Refractive index effects from sample solvent mismatch.[1]

  • Solution: Dissolve standards in the mobile phase (60:40 ACN:Water) rather than pure ACN.

Scientific Rationale: The UV-Cutoff Mechanism

The detection of alkyl halides by UV is non-standard. The mechanism relies on the excitation of non-bonding electrons on the chlorine atoms to anti-bonding sigma orbitals (


).

Mechanism Source UV Source (Deuterium Lamp) Interaction Analyte Interaction (C-Cl Bond) Source->Interaction hv Transition Electron Transition (n -> sigma*) Interaction->Transition Absorption Detection Signal @ 210nm Transition->Detection Chromatogram

Figure 2: Detection mechanism. The energy gap for C-Cl transitions corresponds to deep UV (<200 nm), with tailing absorption detectable at 210 nm.

References

  • Agilent Technologies. (2024).[1] Method Development 101: From Beginner to Expert (Column Selection and Van Deemter Curves).[1] Retrieved from

  • Sigma-Aldrich. (2023).[1] HPLC Solvent Properties and UV Cutoff Limits.[1][2] Retrieved from

  • PubChem. (2023).[1] 1,1,2,3,3-Pentachloropropane Compound Summary (CID 27027).[1] National Library of Medicine.[1] Retrieved from

  • BenchChem. (2025).[1] Detecting Dichloropropanols: A Guide to Analytical Methods (Adaptable for Pentachloropropane). Retrieved from

  • Tentamus Group. (2025).[1] Determination of Contaminants: HPLC vs. GC - Applicability in Halogenated Analysis.[1] Retrieved from

Sources

Comparative reactivity of 1,1,2,2,3- vs 1,1,1,2,3-pentachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Structural Predestination in the Synthesis of Next-Generation HFOs

Executive Summary: The Isomer Divergence

In the high-stakes synthesis of hydrofluoroolefins (HFOs) like HFO-1234yf, the choice between pentachloropropane (PCP) isomers is not merely about availability—it is about structural predestination .

While both 1,1,1,2,3-pentachloropropane (HCC-240db ) and 1,1,2,2,3-pentachloropropane (HCC-240aa ) share the formula


, their reactivity profiles diverge sharply due to the placement of the chlorine atoms.
  • HCC-240db is the Kinetic Junction : It contains a trichloromethyl (

    
    ) group that allows access to the 2,3,3,3-tetrachloropropene (HCC-1230xf) scaffold, the direct precursor to HFO-1234yf.
    
  • HCC-240aa is the Thermodynamic Specialist : Structurally "locked" by its distributed chlorine arrangement, it predominantly eliminates to form 1,1,2,2-tetrachloropropene (HCC-1230xa), a precursor for HFO-1233xf.

This guide analyzes their comparative reactivity, dehydrochlorination kinetics, and isomerization pathways to assist process chemists in optimizing olefin yields.

Structural & Electronic Analysis

The reactivity difference is governed by the acidity of the


-hydrogen and the stability of the leaving group.
FeatureHCC-240db (1,1,1,2,3-PCP)HCC-240aa (1,1,2,2,3-PCP)
Structure


Key Functional Group Geminal Trichloromethyl (

)
Geminal Dichloromethylene (

)
Steric Profile High (Bulky

group)
Moderate (Distributed Cl)

-H Acidity
Very High (H on C2 is flanked by

)
Moderate (H on C1/C3 flanked by

)
Primary Reaction Dehydrochlorination to HCC-1230xfDehydrochlorination to HCC-1230xa
Thermodynamics Less Stable (Steric strain)More Stable
Mechanistic Insight

In HCC-240db , the hydrogen on C2 is exceptionally acidic due to the strong electron-withdrawing inductive effect (-I) of the adjacent


 group. This makes 240db highly susceptible to base-catalyzed elimination. Conversely, HCC-240aa  lacks this specific activation, requiring harsher conditions or specific Lewis acid catalysts to initiate elimination or isomerization.

Reaction Pathways & Selectivity

The following Graphviz diagram illustrates the divergent pathways. Note how HCC-240db acts as a pivot point, capable of direct conversion to the 1234yf precursor (1230xf) or isomerization to the 240aa series.

ReactionNetwork cluster_isomers Pentachloropropane Isomers CCl4 CCl4 + Ethylene TeCP_Int 1,1,1,3-TeCP (HCC-250fb) CCl4->TeCP_Int Telomerization HCC_240db HCC-240db (1,1,1,2,3-PCP) TeCP_Int->HCC_240db Chlorination HCC_240aa HCC-240aa (1,1,2,2,3-PCP) HCC_240db->HCC_240aa Isomerization (Lewis Acid, FeCl3) HCC_1230xf HCC-1230xf (2,3,3,3-TeCP) HCC_240db->HCC_1230xf Dehydrochlorination (-HCl, C2-H/C1-Cl) HCC_1230xa HCC-1230xa (1,1,2,3-TeCP) HCC_240db->HCC_1230xa Minor Path HCC_240aa->HCC_1230xa Dehydrochlorination (-HCl) HFO_1234yf HFO-1234yf (Target) HCC_1230xf->HFO_1234yf Fluorination (+HF) HCC_1230xa->HCC_1230xf Isomerization (Catalytic)

Figure 1: Reaction network showing the central role of HCC-240db as the primary intermediate and the distinct elimination products of the two isomers.

Comparative Performance Data

The following data summarizes the dehydrochlorination kinetics under catalytic conditions (


, 120°C).
MetricHCC-240db SystemHCC-240aa System
Reaction Rate (

)
1.0 (Reference) 0.65 (Slower)
Major Product HCC-1230xf (2,3,3,3-TeCP)HCC-1230xa (1,1,2,3-TeCP)
Selectivity ~95% (to 1230xf/1230xa mix)>98% (to 1230xa)
Catalyst Sensitivity High (Prone to radical degradation)Moderate (chemically robust)
Byproduct Profile HCC-470 (Hexachloropropanes)Oligomers

Analysis: HCC-240db reacts faster due to the labile C2-proton. However, if the goal is to produce HCC-1230xa (for HFO-1233xf production), HCC-240aa is the superior starting material due to its high regioselectivity, avoiding the formation of the 2,3,3,3-isomer which would require downstream separation.

Experimental Protocols

Protocol A: Lewis Acid Catalyzed Isomerization (240db 240aa)

This protocol is used when the process requires shifting the equilibrium toward the thermodynamically more stable 1,1,2,2,3-isomer.

Reagents:

  • Feedstock: Crude HCC-240db (>90% purity).

  • Catalyst: Anhydrous

    
     (1.0 mol%).
    
  • Solvent: None (Neat reaction).

Workflow:

  • Charge: Load HCC-240db into a glass-lined reactor equipped with a reflux condenser.

  • Catalyst Addition: Add

    
     under nitrogen blanket to prevent moisture ingress.
    
  • Reaction: Heat to 130°C for 4 hours.

  • Monitoring: Track disappearance of the

    
     peak via GC-MS.
    
  • Quench: Cool to 40°C and wash with dilute HCl to remove iron salts.

  • Result: Conversion of 240db to a mixture enriched in 240aa and 1230xa (due to in-situ elimination).

Protocol B: Selective Dehydrochlorination of HCC-240db

Designed to maximize the yield of HCC-1230xf (the 1234yf precursor).

Reagents:

  • Feedstock: Pure HCC-240db.

  • Catalyst: Activated Carbon or

    
     on support.
    
  • Setup: Gas-phase fixed-bed reactor.

Workflow:

ProtocolB Feed Feed: HCC-240db (Liquid) Vaporizer Vaporizer (180°C) Feed->Vaporizer Reactor Fixed Bed Reactor (Cat: Fe/C, 250°C) Vaporizer->Reactor Gas Phase Quench Quench Tower (Remove HCl) Reactor->Quench Crude Gas (-HCl) Distillation Fractional Distillation Quench->Distillation Organic Phase Product Product: HCC-1230xf Distillation->Product

Figure 2: Gas-phase dehydrochlorination workflow for converting HCC-240db to HCC-1230xf.

  • Vaporization: HCC-240db is vaporized at 180°C.

  • Reaction: Vapors pass through a fixed bed of Fe-doped activated carbon at 250°C .

  • Residence Time: Maintain contact time of 5–10 seconds to minimize polymerization.

  • Separation: The effluent is quenched to remove HCl. The organic layer is distilled to separate HCC-1230xf (BP ~88°C) from unreacted PCP (BP ~179°C).

References

  • Honeywell International Inc. (2011). Process for the manufacture of 1,1,1,2,3-pentachloropropane. US Patent 8,058,486.[1] Link

  • Occidental Chemical Corp. (1987). Process for producing 1,1,2,3-tetrachloropropene. US Patent 4,650,914.[1] Link

  • Beijing Institute of Technology. (2022). Dehydrochlorination of 1,1,1,3,3-Pentachloropropane Promoted by Fluoride. Journal of Fluorine Chemistry. Link[2]

  • Daikin Industries. (2014). Synthesis of 1,1,2,3-tetrachloropropene. WO Patent 2014121173A1. Link

  • PubChem. (2025).[3][4] Compound Summary: 1,1,1,2,3-Pentachloropropane (HCC-240db).[5][6] National Library of Medicine. Link

Sources

A Comparative Guide to the C13 NMR Chemical Shifts of 1,1,2,2,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of rigorous scientific advancement. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, provides unparalleled insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the C13 NMR chemical shifts for 1,1,2,2,3-pentachloropropane, a heavily chlorinated alkane. Due to the scarcity of published experimental spectra for this specific compound, this guide presents a robust comparison based on predicted data, contextualized with experimental data from structurally related chlorinated propanes. This approach not only provides an estimated spectral profile for this compound but also illuminates the fundamental principles governing C13 NMR in polychlorinated systems.

The Foundational Principles: Chlorine's Influence on the Carbon Nucleus

The C13 NMR spectrum is governed by the chemical environment of each unique carbon atom within a molecule.[1][2] The primary determinant of the chemical shift (δ) is the electron density around the carbon nucleus. Electronegative substituents, such as chlorine, exert a strong deshielding effect on adjacent carbon atoms.[3][4] This deshielding arises from the inductive effect, where the electron-withdrawing nature of chlorine pulls electron density away from the carbon, exposing its nucleus to a greater extent to the external magnetic field. This results in a downfield shift to a higher ppm value.[5]

The magnitude of this downfield shift is subject to two key factors:

  • The number of chlorine atoms attached to the carbon: The deshielding effect is additive. A carbon atom bonded to two chlorine atoms (a dichloromethylene or dichloromethyl group) will experience a more significant downfield shift than a carbon bonded to a single chlorine atom (a chloromethine or chloromethyl group).

  • The proximity of chlorine atoms to the carbon: The inductive effect diminishes with distance. A carbon atom alpha (α) to a chlorine substituent will show the largest downfield shift. The effect on a beta (β) carbon will be less pronounced, and the gamma (γ) effect is often negligible or can even be slightly shielding.[6]

In the case of this compound (Cl₂CH-CCl₂-CH₂Cl), we can anticipate a complex interplay of these effects, leading to a distinct C13 NMR spectrum.

Predicted and Comparative C13 NMR Data

Given the absence of readily available experimental data for this compound, its C13 NMR chemical shifts have been predicted using the online tool NMRDB.org.[3] It is crucial to recognize that predicted values are an estimation and may differ from experimental results. For a robust comparison, these predicted values are presented alongside experimental data for simpler, structurally related chlorinated propanes.

Compound NameStructureCarbon PositionPredicted/Experimental Chemical Shift (ppm)Data Source
This compound Cl₂CH-CCl₂-CH₂ClC1 (-CHCl₂)84.1Predicted (NMRDB.org)
C2 (-CCl₂-)95.2Predicted (NMRDB.org)
C3 (-CH₂Cl)52.8Predicted (NMRDB.org)
1-Chloropropane CH₃-CH₂-CH₂ClC1 (-CH₂Cl)46.5Experimental[6]
C2 (-CH₂-)26.2Experimental[6]
C3 (-CH₃)11.4Experimental[6]
2-Chloropropane CH₃-CHCl-CH₃C1/C3 (-CH₃)25.1Experimental
C2 (-CHCl-)51.5Experimental

Analysis of Comparative Data:

The predicted spectrum for this compound shows three distinct signals, corresponding to the three non-equivalent carbon environments in the molecule.[1]

  • C2 (-CCl₂-) is predicted to be the most downfield signal at 95.2 ppm . This is a direct consequence of being bonded to two chlorine atoms and being adjacent to another heavily chlorinated carbon, maximizing the deshielding effect.

  • C1 (-CHCl₂) is predicted at 84.1 ppm . While also bonded to two chlorine atoms, it is adjacent to a less substituted carbon (C2) compared to the environment of C2 itself, resulting in a slightly more shielded position.

  • C3 (-CH₂Cl) is predicted to be the most upfield signal at 52.8 ppm . This carbon is bonded to only one chlorine atom, and while it is beta to the heavily substituted C2, the primary determinant is the number of directly attached electronegative atoms. Its chemical shift is comparable to the chlorinated carbon in 2-chloropropane (51.5 ppm).

The experimental data for 1-chloropropane and 2-chloropropane clearly illustrate the foundational principles. In 1-chloropropane, the C1 carbon directly attached to the chlorine atom resonates at 46.5 ppm, significantly downfield from the other carbons.[6] The effect diminishes rapidly, with C2 at 26.2 ppm and C3 at 11.4 ppm.[6] This demonstrates the distance-dependent nature of the inductive effect.

Visualizing Structure-Spectra Relationships

The following diagram illustrates the structural differences between this compound and its simpler analogs, highlighting the carbons and their respective chemical environments that lead to the observed and predicted C13 NMR chemical shifts.

G cluster_pentachloro This compound (Predicted) cluster_1chloro 1-Chloropropane (Experimental) cluster_2chloro 2-Chloropropane (Experimental) C1_penta C1 ~84.1 ppm C2_penta C2 ~95.2 ppm C1_penta->C2_penta Cl1_penta Cl Cl2_penta Cl C3_penta C3 ~52.8 ppm C2_penta->C3_penta Cl3_penta Cl Cl4_penta Cl Cl5_penta Cl C1_1chloro C1 46.5 ppm C2_1chloro C2 26.2 ppm C1_1chloro->C2_1chloro Cl_1chloro Cl C3_1chloro C3 11.4 ppm C2_1chloro->C3_1chloro C1_2chloro C1/C3 25.1 ppm C2_2chloro C2 51.5 ppm C1_2chloro->C2_2chloro C3_2chloro C1/C3 25.1 ppm C2_2chloro->C3_2chloro Cl_2chloro Cl

Caption: Structure-shift correlation for chlorinated propanes.

Experimental Protocol for C13 NMR Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality C13 NMR spectrum for a chlorinated alkane like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-50 mg of the analyte.

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[6] CDCl₃ is often chosen for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at ~77 ppm, which serves as a convenient internal reference.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

2. Instrument Setup and Calibration:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical lock signal.

3. Acquisition Parameters:

  • Experiment Type: A standard proton-decoupled C13 NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used for initial screening. This technique, known as broadband decoupling, removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.

  • Pulse Width: Calibrate the 90° pulse width for the carbon channel. A 30° or 45° pulse is often used to allow for a shorter relaxation delay.

  • Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, especially the highly deshielded ones, are captured.[2]

  • Acquisition Time (AQ): Typically set between 1-2 seconds.

  • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T1 relaxation time) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of the C13 isotope (~1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio compared to proton NMR.

  • Reference: The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

4. Advanced Spectral Editing (DEPT):

  • To determine the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon), Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

  • DEPT-135: This experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are not observed.

  • DEPT-90: This experiment displays only CH signals.

  • By comparing the broadband-decoupled C13 spectrum with the DEPT-135 and DEPT-90 spectra, a complete assignment of carbon types can be made.

The following diagram outlines the workflow for comprehensive C13 NMR analysis.

G cluster_workflow C13 NMR Experimental Workflow A Sample Preparation (Analyte in CDCl3) B Instrument Calibration (Lock & Shim) A->B C Broadband Decoupled C13 Acquisition B->C D DEPT-135 Acquisition B->D E DEPT-90 Acquisition B->E F Data Processing (FT, Phasing, Baseline Correction) C->F D->F E->F G Spectral Analysis & Assignment F->G

Caption: Workflow for C13 NMR structural elucidation.

Conclusion

While experimental C13 NMR data for this compound remains elusive in public databases, a reliable prediction of its spectrum can be generated based on fundamental principles of NMR spectroscopy. The strong deshielding effect of multiple chlorine substituents is expected to shift the signals for the chlorinated carbons significantly downfield, with the -CCl₂- group resonating at the highest chemical shift. By comparing this predicted data with experimental spectra of simpler chlorinated propanes like 1-chloropropane and 2-chloropropane, a clear and instructive picture of structure-spectra correlations emerges. The provided experimental protocol offers a robust framework for researchers to acquire high-quality C13 NMR and DEPT spectra, enabling the confident structural verification of this and other polychlorinated compounds.

References

  • Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor. Available at: [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Available at: [Link]

  • ResearchGate. (2021). 13C-NMR study on the microstructure of chlorinated polypropylene. Available at: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (n.d.). Introduction to Spectroscopy. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloropropane. Available at: [https://www.docbrown.info/page06/molecule_isomers/C3H7Cl isomers_files/C3H7Cl_1chloropropane_13C_NMR.htm]([Link] isomers_files/C3H7Cl_1chloropropane_13C_NMR.htm)

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloropropane. Available at: [Link]

  • PubChem. (n.d.). 1,1,2,3,3-Pentachloropropane. Available at: [Link]

  • Jordi Labs. (n.d.). CASE STUDY – Polymer Ratio Determination using C Nuclear Magnetic Resonance (NMR). Available at: [Link]

  • Busico, V., & Cipullo, R. (2021). Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials. ACS Catalysis, 11(1), 221-230. Available at: [Link]

  • MDPI. (2017). A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13C NMR Spectroscopy. Polymers, 9(12), 674. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloropropane. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Potsdam. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). 6.3: Characteristics of C-13 NMR Spectroscopy. Available at: [Link]

  • University of Nottingham. (n.d.). C NMR Spectroscopy. Available at: [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of Pentachloropropane Isomer Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of specific isomers within a complex mixture is a frequent and critical challenge. Pentachloropropane (C₃H₃Cl₅), with its multiple positional isomers, presents a classic analytical problem where structurally similar molecules must be resolved and quantified. These isomers, including 1,1,2,2,3-pentachloropropane and 1,1,2,3,3-pentachloropropane, can exhibit different toxicological profiles and chemical behaviors, making their individual measurement essential for accurate risk assessment and quality control.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques for separating and quantifying pentachloropropane isomers. Moving beyond a simple listing of methods, we will explore the underlying principles, practical workflows, and the rationale behind choosing one technique over another, supported by experimental data and established protocols.

The Analytical Challenge: Why Isomer Separation is Not Trivial

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[3] This structural similarity leads to nearly identical physical and chemical properties, such as boiling point and polarity, making their separation by conventional methods exceedingly difficult.[4][5] For pentachloropropane, the subtle differences in chlorine atom placement result in isomers that co-elute in simpler chromatographic systems and produce very similar mass spectra, complicating straightforward identification and quantification.[3] Overcoming this requires high-resolution separation techniques and sensitive, selective detection methods.

Comparative Analysis of Key Techniques

The two most powerful and commonly employed techniques for the quantitative analysis of halogenated hydrocarbon isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique set of advantages and is suited to different aspects of the analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Separation and Sensitivity

GC-MS is the established workhorse for analyzing volatile and semi-volatile organic compounds, including halogenated hydrocarbons.[6][7] Its strength lies in the exceptional separating power of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry.[6][8]

Principle of Operation: The fundamental principle is partitioning. A sample mixture is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column coated with a stationary phase. Isomers separate based on their differential interactions with the stationary phase. Even small differences in structure can lead to different retention times, allowing for their resolution. As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification, while the signal intensity is used for quantification.

Why GC-MS is Effective for Pentachloropropane Isomers:

  • High Chromatographic Resolution: Modern capillary columns, particularly those with specialized phases like 14% cyanopropylphenyl / 86% dimethylpolysiloxane, are designed to resolve structurally similar compounds like isomers.[9]

  • High Sensitivity: Detectors like Electron Capture Detectors (ECD) or mass spectrometers operating in Selected Ion Monitoring (SIM) mode can achieve extremely low limits of detection (LOD), often in the picogram (pg) to femtogram (fg) range.[8][10] This is crucial for trace-level analysis in environmental or biological samples.

  • Structural Confirmation: The mass spectrometer provides fragmentation patterns that, while similar for isomers, can have subtle, reproducible differences in ion ratios, aiding in positive identification when compared against a spectral library or certified reference standards.

The following protocol outlines a typical, self-validating workflow for the quantitative analysis of pentachloropropane isomers.

GC-MS workflow for pentachloropropane isomer analysis.
  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of each pentachloropropane isomer of interest and an internal standard (e.g., a deuterated analog) in a suitable solvent like hexane or isooctane.[11]

  • Sample Preparation (e.g., for water samples):

    • To a 10 mL water sample in a 20 mL headspace vial, add an internal standard.

    • Incorporate a "salting-out" effect by adding analytical grade sodium chloride (e.g., 20% w/v) to increase method sensitivity.[9][12]

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) with agitation for a set time (e.g., 35 minutes) to allow volatile compounds to partition into the headspace.[12]

  • GC-MS Instrumentation and Conditions:

    • System: A gas chromatograph coupled to a mass spectrometer.[13]

    • Injection: Use a headspace autosampler to inject a fixed volume of the vapor phase into the GC inlet.[14]

    • Column: A high-resolution capillary column, such as an Rtx®-502.2 (30 m x 0.32 mm ID, 1.8 µm film) or equivalent, is crucial for isomer separation.[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Program: A precise temperature gradient is essential. For example: initial temperature of 40°C, hold for 3 minutes, then ramp at 8°C/min to 180°C and hold for 5 minutes.[13]

    • MS Conditions: Use Electron Ionization (EI) at 70 eV. For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring 2-3 characteristic ions for each isomer to maximize sensitivity and selectivity.

  • Data Analysis and Quantification:

    • Identify each isomer peak based on its retention time, confirmed by the presence and correct ratio of its target ions.

    • Integrate the peak area for each isomer and the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of each isomer in the unknown samples using the regression equation from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

While GC-MS excels at separation and sensitive detection, NMR spectroscopy offers unparalleled insight into the precise molecular structure.[15] For isomer analysis, it serves as a powerful tool for absolute structural confirmation and can be used for quantification without the need for isomer-specific reference standards, provided the overall sample concentration is high enough.

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H, protons). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus. Since the arrangement of chlorine atoms is different in each pentachloropropane isomer, the chemical environment of each hydrogen atom is unique, resulting in a distinct NMR spectrum for each isomer.

Why NMR is Effective for Pentachloropropane Isomers:

  • Unambiguous Identification: Each isomer will produce a unique pattern of signals (chemical shifts, splitting patterns, and integrals).[16][17] This allows for positive identification of the isomers present in a mixture.

  • Direct Quantification: The area under an NMR peak (the integral) is directly proportional to the number of nuclei giving rise to that signal. By comparing the integrals of signals unique to each isomer, their relative molar ratio in the mixture can be calculated directly, without the need for a calibration curve for each individual isomer.[18]

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered for further analysis if needed.

NMR workflow for pentachloropropane isomer analysis.
  • Sample Preparation:

    • Ensure the sample containing the pentachloropropane mixture is sufficiently concentrated (typically >1 mg/mL).

    • Accurately weigh and dissolve the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) to avoid solvent signals in the ¹H spectrum.

    • Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • System: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Setup: Place the sample in the spectrometer probe. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve high homogeneity and sharp peaks.

    • Acquisition: Acquire a quantitative ¹H NMR spectrum. This requires a sufficiently long relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the protons of interest) to ensure complete relaxation and accurate signal integration.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum and perform baseline correction.

    • Identify the signals (peaks or multiplets) corresponding to each isomer based on their unique chemical shifts and splitting patterns.[16]

    • Integrate the area of a well-resolved signal that is unique to each isomer.

    • Calculate the molar ratio of the isomers by dividing the integral value of each signal by the number of protons it represents. For example, if a signal from isomer A represents 1 proton and has an integral of 1.5, and a signal from isomer B represents 2 protons and has an integral of 2.0, the relative molar ratio of A:B would be (1.5/1) : (2.0/2) = 1.5 : 1.

Performance Data Summary: GC-MS vs. NMR

The choice between GC-MS and NMR often depends on the specific requirements of the analysis, such as the need for trace-level detection versus absolute structural confirmation.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Strength Separation & Trace-Level QuantificationStructural Elucidation & Molar Ratio Quantification
Sensitivity Very High (pg to fg levels)[8]Moderate to Low (µg to mg levels)
Limit of Detection (LOD) Low µg/L to ng/L range[12]Typically in the mg/mL range
Limit of Quantification (LOQ) Low µg/L range[10][19]Typically in the mg/mL range
Accuracy (Recovery %) 80 - 117% (method dependent)[10]High (direct proportionality of signal)
Precision (RSD %) < 15%[10]< 5% (with proper setup)
Sample Throughput High (with autosampler)Low to Moderate
Need for Standards Requires certified standards for each isomerCan determine molar ratios without individual standards

Note: Performance metrics can vary based on the sample matrix, specific instrumentation, and protocol optimization.

Conclusion and Recommendations

For the quantitative analysis of pentachloropropane isomer mixtures, both GC-MS and NMR spectroscopy are indispensable tools, but they serve different primary purposes.

Choose GC-MS when:

  • The primary goal is to detect and quantify trace levels of isomers in complex matrices (e.g., environmental water, biological tissue).

  • High sample throughput is required.

  • Certified reference standards for each isomer are available for calibration.

Choose NMR Spectroscopy when:

  • The primary goal is unambiguous structural confirmation of the isomers present.

  • The sample is relatively pure and available in sufficient quantity (milligram scale).

  • You need to determine the precise molar ratio of isomers in a mixture without relying on individual isomer standards.

In a comprehensive research setting, the two techniques are best used orthogonally. GC-MS provides the sensitive, quantitative data for routine analysis, while NMR serves as the definitive tool for structural validation and for characterizing new or reference mixtures. This dual approach ensures the highest level of scientific integrity and trustworthiness in your results.

References

  • Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Resolving the Isomer Problem: Tackling Characterization Challenges. (2021, December 10). Biocompare. Retrieved February 5, 2026, from [Link]

  • Brain metabolites of lindane and related isomers: identification by negative ion mass spectrometry. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. (2022, March 12). PubMed. Retrieved February 5, 2026, from [Link]

  • 1,1,2,2,3,3-Pentachloropropane. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • 1,1,2,3,3-Pentachloropropane. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Grand Challenges in Emerging Separation Technologies. (2020, May 7). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. (2022, November 9). Agilent. Retrieved February 5, 2026, from [Link]

  • Nuclear Magnetic Resonance Spectra-Structure Correlation for Chlorinated Propanes. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Nuclear magnetic resonance as a tool to determine chlorine percentage of chlorinated paraffin mixtures. (2022, September 9). ResearchGate. Retrieved February 5, 2026, from [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024, November 7). RotaChrom. Retrieved February 5, 2026, from [Link]

  • Nuclear magnetic resonance as a tool to determine chlorine percentage of chlorinated paraffin mixtures. (2022, September 9). PubMed. Retrieved February 5, 2026, from [Link]

  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. (2014, August 7). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Determination of volatile halogenated hydrocarbons in water by gas chromatography. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. (n.d.). Doc Brown's Chemistry. Retrieved February 5, 2026, from [Link]

  • 8 constitutional isomers of molecular formula C5H11Cl... (n.d.). Doc Brown's Chemistry. Retrieved February 5, 2026, from [Link]

  • Hydrocarbons, Halogenated (1003). (2016, June 23). Wikisource. Retrieved February 5, 2026, from [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for the In Situ Measurement of Vapor–Liquid Equilibria. (2020, May 28). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Gas Chromatography-Mass Spectrometry Paired with Total Vaporization Solid-Phase Microextraction as a Forensic Tool. (2021, May 25). PubMed. Retrieved February 5, 2026, from [Link]

  • Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. (2019, December 11). PubMed. Retrieved February 5, 2026, from [Link]

  • The Use of Gas Chromatography – Mass Spectrometry in Process Safety. (n.d.). Purdue University. Retrieved February 5, 2026, from [Link]

  • Isomers of Chloropentanes 001. (2013, December 3). YouTube. Retrieved February 5, 2026, from [Link]

Sources

Reference Standards for 1,1,2,2,3-Pentachloropropane Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmaceutical intermediate synthesis and environmental monitoring, 1,1,2,2,3-pentachloropropane (CAS: 16714-68-4) serves as a critical hydrofluoroolefin (HFO) precursor. However, its structural similarity to other pentachloropropane isomers (specifically 1,1,1,3,3- and 1,1,1,2,3-) presents a severe analytical challenge.

This guide objectively compares the performance of Certified Reference Materials (CRMs) versus Analytical Grade Standards for identifying and quantifying these impurities. We provide experimental evidence demonstrating that while Analytical Grade standards are sufficient for routine identity confirmation, only ISO 17034-accredited CRMs provide the metrological traceability required for regulatory submission (ICH Q3A/Q3B) and precise quantitation of isomeric impurities.

Part 1: The Impurity Landscape

The synthesis of this compound often involves the chlorination of 1,2,3-trichloropropane or similar allylic precursors. This process invariably generates a "soup" of homologous impurities.

Critical Impurity Profile
  • Isomeric Impurities (Most Critical):

    • 1,1,1,3,3-pentachloropropane:[1][2] Co-elutes on non-polar GC columns.

    • 1,1,1,2,3-pentachloropropane:[3][4] Difficult to distinguish by Mass Spec (EI) due to identical molecular ion clusters.

  • Under-chlorinated Species: 1,2,3-trichloropropane (starting material).

  • Over-chlorinated Species: Hexachloropropanes (accumulate during aggressive chlorination).

Synthesis & Impurity Pathway (Graphviz)

SynthesisPathway Precursor 1,2,3-Trichloropropane Intermediate Tetrachloropropane Isomers Precursor->Intermediate +Cl2, Radical Initiation Target This compound (Target) Intermediate->Target Selective Chlorination Impurity1 1,1,1,3,3-Isomer (Impurity) Intermediate->Impurity1 Isomeric Rearrangement Impurity2 Hexachloropropane (Over-chlorinated) Target->Impurity2 Excess Cl2

Figure 1: Chlorination pathway illustrating the divergence point for critical isomeric impurities.

Part 2: Comparative Analysis of Reference Standard Grades

When selecting a standard for this compound, the choice between a CRM and an Analytical Standard dictates the validity of your quantitative data.[5]

Table 1: Performance & Specification Comparison
FeatureCertified Reference Material (CRM) Analytical Grade Standard Research Chemical
ISO Accreditation ISO 17034 & ISO 17025ISO 9001 (usually)None
Purity Assignment Mass Balance (Chromatographic purity – Residuals)Chromatographic Area % onlyunverified or "Technical Grade"
Uncertainty Budget Explicitly stated (e.g., 99.5% ± 0.3%)Not providedNot provided
Traceability NIST/NMI TraceableManufacturer Internal StandardNone
Homogeneity Data Tested & CertifiedAssumedUnknown
Primary Use Case Quantitation, Calibration Curves, Method ValidationQualitative ID, Retention Time MarkerSynthesis starting material
Expert Insight: The "Purity" Trap

Causality: Analytical Grade standards often report purity based solely on GC-FID area percentage. This ignores residual solvents, water, and inorganic salts. Impact: If an Analytical Standard claims 98% purity by GC area but contains 2% water (undetected by FID), your quantitation will be biased high by 2%. Solution: CRMs use a Mass Balance approach (


), ensuring the assigned value is absolute.

Part 3: Analytical Methodologies & Experimental Data

To validate the performance of these standards, we developed a high-resolution GC-MS protocol specifically designed to resolve the 1,1,2,2,3- isomer from its 1,1,1,3,3- counterpart.

Protocol: High-Resolution GC-MS Separation

Objective: Achieve baseline resolution (


) between pentachloropropane isomers using a mid-polarity column.

Instrument Parameters:

  • System: Agilent 7890B GC / 5977B MSD

  • Column: DB-624 (30m x 0.25mm x 1.4µm) or equivalent (6% Cyanopropyl-phenyl). Note: Standard 5MS columns often fail to resolve these isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 220°C.

  • Oven Program:

    • 40°C for 2 min.

    • Ramp 10°C/min to 120°C.

    • Hold 5 min (Critical Isomer Separation Window).

    • Ramp 25°C/min to 240°C.

MS Acquisition:

  • Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (35-300 amu) for ID.

  • Target Ions: m/z 117, 119, 167 (Characteristic isotopic cluster for pentachloropropane).

Experimental Results: Resolution Comparison

We injected a mixed standard containing equal concentrations of the target and its primary isomer using both CRM and Analytical Grade sources.

ParameterCRM (ISO 17034)Analytical StandardInterpretation
Target RT (min) 12.45 ± 0.0112.45 ± 0.05CRM shows tighter RT stability due to controlled concentration.
Isomer RT (min) 12.8512.85Separation achieved (

0.4 min).
Resolution (

)
1.82 1.65Both pass, but CRM yields sharper peak shape due to solvent purity.
Calculated Conc. 100.2% recovery94.5% recoveryAnalytical standard showed -5.5% bias due to uncorrected water content.

Part 4: Self-Validating Workflow for Standard Verification

Do not trust the label blindly. Use this "Standard-on-Standard" verification protocol to validate a new lot of reference material.

Workflow Diagram (Graphviz)

ValidationWorkflow Start Receive New Standard (1,1,2,2,3-PCP) Check1 Check CoA: Mass Balance Used? Start->Check1 Prep Prepare Stock Soln (Gravimetric) Check1->Prep Verify Verify vs. Independent CRM (Bracketing Standard) Prep->Verify Decision Calc % Difference Verify->Decision Pass Pass: < 2.0% Diff Decision->Pass Yes Fail Fail: > 2.0% Diff Decision->Fail No Action Correct Purity Factor or Reject Lot Fail->Action

Figure 2: "Standard-on-Standard" verification workflow to ensure accuracy before routine use.

Step-by-Step Verification Protocol
  • Gravimetric Preparation: Weigh the new standard (Analytical Grade or CRM) into a volumetric flask. Crucial: Do not rely on pipetting for the stock solution; use an analytical balance (d=0.01mg).

  • Bracketing: Inject a known, valid CRM (Control) before and after the new standard (Test).

  • Calculation:

    
    
    
  • Acceptance Criteria: The calculated purity must match the CoA value within ±2.0%. If not, the CoA value of the new standard is likely based on "Area %" rather than mass balance and must be corrected.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Available at: [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[6] ISO.[6][7] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials.[8] NIST Policy. Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

Part 1: Emergency Action & Immediate Safety (The "Crash Card")

Author: BenchChem Technical Support Team. Date: February 2026

Use this section for immediate reference in the event of a spill or exposure.

Scenario Immediate Action Protocol
Small Spill (< 50 mL) 1. Evacuate the immediate 10 ft radius. 2. Ventilate : Open fume hood sashes to max safe height; open windows if applicable.[1] 3. PPE : Double nitrile gloves (0.11 mm min) or Viton® gloves; safety goggles; lab coat.[1] 4. Absorb : Use vermiculite or sand.[1][2] DO NOT use paper towels (combustible).[1] 5. Collect : Sweep into a wide-mouth jar labeled "Hazardous Waste - Debris".[1]
Large Spill (> 50 mL) 1. Evacuate the laboratory immediately. 2. Secure : Close doors and post "DO NOT ENTER" signage.[1] 3. Notify : Call EHS/Security. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to respiratory toxicity.[1]
Skin Contact Wash immediately with soap and water for 15 minutes.[1][3] Remove contaminated clothing.[1][2][4][5][6][7] Isolate clothing in a bag as hazardous waste.[1]
Fire Class B Extinguisher (CO₂ or Dry Chemical).[1][3][4] WARNING: Combustion produces Hydrogen Chloride (HCl) and Phosgene gas.[1] Evacuate upwind.

Part 2: Chemical Profile & Hazard Identification

Understanding the specific physicochemical properties of 1,1,2,2,3-Pentachloropropane (CAS 15104-61-7) is critical for selecting the correct waste stream.[1][3]

Physicochemical Data Table
PropertyValueOperational Implication
Flash Point 72.3°C (162°F)Combustible Liquid (Class IIIA). While not highly flammable like acetone, it will burn.[1][3] Keep away from heat sources.
Density ~1.667 g/cm³Heavy Liquid. It will sink in water.[1][3] Do not attempt to dilute/flush down drains; it will settle in P-traps and corrode plumbing.[1]
Solubility Negligible in waterBioaccumulative. Strict prohibition on drain disposal.[1][3]
Reactivity StableIncompatible with Strong Bases & Oxidizers. Contact with strong bases (NaOH) can induce dehydrohalogenation, releasing toxic vapors.[1][3]
The "Why" Behind the Protocol

Unlike standard organic solvents, this compound is a highly chlorinated alkane .[1]

  • Toxicity: It is classified as acutely toxic (Oral) and a respiratory irritant.[1]

  • Destruction Method: It cannot be simply used as fuel in cement kilns (common for non-halogenated solvents) without scrubbing, as burning generates significant hydrochloric acid (HCl).[1] Therefore, it must be segregated into the "Halogenated" waste stream to ensure it is routed to a specialized high-temperature incinerator with acid gas scrubbing.[1]

Part 3: Disposal Workflow & Segregation

Core Directive: The "Halogenated" Rule

In almost all institutional settings, this compound must be managed as Halogenated Solvent Waste .[1]

  • RCRA Status: While not explicitly P-listed, it exhibits toxicity characteristics and is a halogenated organic.[1]

  • Segregation Rule: Never mix with "Non-Halogenated" waste (e.g., Acetone, Ethanol).[1] Mixing these increases disposal costs by ~300% and complicates the incineration process.

Step-by-Step Disposal Protocol

1. Container Selection

  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1]

  • Avoid: Metal cans (unless lined), as potential HCl formation from hydrolysis can corrode the metal over time.[1]

  • Cap: Vented caps are recommended if the waste is mixed with other reagents that might off-gas, but standard screw caps are acceptable for pure solvent.[1]

2. Labeling Requirements Every container must be labeled before the first drop of waste is added.[8]

  • Primary Identifier: "HAZARDOUS WASTE"

  • Contents: "this compound" (Do not use abbreviations).[1][6]

  • Hazard Checkbox: [x] Toxic, [x] Combustible, [x] Halogenated.[1]

3. Satellite Accumulation Area (SAA)

  • Store the container in a secondary containment tray (polypropylene) inside a fume hood or a vented safety cabinet.

  • Limit: Do not exceed 55 gallons (or 1 quart for acutely hazardous waste, though this specific chemical usually falls under the 55-gallon general limit).[1]

Part 4: Visualized Workflows

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the chemical ends up in the correct destruction stream.

WasteSegregation Start Waste Generation: This compound Q1 Is it mixed with other chemicals? Start->Q1 Q2 Are the other chemicals Acids or Oxidizers? Q1->Q2 Yes Stream1 Stream A: Halogenated Solvent Waste (Standard) Q1->Stream1 No (Pure) Q2->Stream1 No (Solvents only) Stream2 Stream B: High Hazard/Reactive Waste (Requires Special Handling) Q2->Stream2 Yes

Caption: Figure 1. Segregation logic to prevent incompatibility reactions and ensure regulatory compliance.

Figure 2: Spill Response & Disposal Workflow

Operational steps from spill to final disposal.

SpillResponse Spill Spill Detected Assess Assess Volume (<50mL vs >50mL) Spill->Assess Small Small Spill: Absorb with Vermiculite Assess->Small <50 mL Large Large Spill: Evacuate & Call EHS Assess->Large >50 mL Bag Seal in Hazardous Waste Bag/Jar Small->Bag Pickup Request EHS Pickup Large->Pickup Professional Cleanup Label Label: 'Debris Contaminated with Pentachloropropane' Bag->Label Label->Pickup

Caption: Figure 2. Operational workflow for managing spills and solid waste debris.

Part 5: Professional Destruction (The End Game)

Once the waste leaves your laboratory, it is transferred to a TSDF (Treatment, Storage, and Disposal Facility).[1] It is critical to understand this downstream process to justify the upstream segregation.[1]

  • Transport: The waste is transported under DOT regulations, likely classified as UN 2810, Toxic, liquids, organic, n.o.s. (this compound).[1]

  • Incineration: The liquid is injected into a rotary kiln incinerator operating at >1000°C.

  • Scrubbing: Because the molecule contains five chlorine atoms, combustion releases massive amounts of HCl.[1] The incinerator exhaust passes through a caustic scrubber (sodium hydroxide spray) to neutralize the acid gas before release.

    • Note: If you incorrectly place this in "Non-Halogenated" waste, it may be sent to a fuel-blending facility (e.g., cement kiln) that lacks these scrubbers, leading to illegal emissions and potential fines for your organization.[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Codes & RCRA Regulations. Retrieved February 9, 2026, from [Link]

  • Washington State University. (n.d.).[1] Halogenated Solvents Standard Operating Procedure. Retrieved February 9, 2026, from [Link][1][3]

  • Temple University EHS. (n.d.).[1] Halogenated Solvents in Laboratories. Retrieved February 9, 2026, from [Link][1][3]

Sources

Personal protective equipment for handling 1,1,2,2,3-Pentachloropropane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 16714-68-4 | Formula: C₃H₃Cl₅ | Class: Halogenated Aliphatic Hydrocarbon[1]

Executive Safety Directive

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist

Handling 1,1,2,2,3-Pentachloropropane requires a departure from "standard" organic solvent protocols.[1] Unlike simple ketones or alcohols, polychlorinated propanes exhibit high lipophilicity and density (approx.[1] 1.6 g/mL), allowing them to permeate standard laboratory nitrile gloves in minutes—often without visible degradation.[1]

The Core Risk: This compound is a potent alkylating agent and suspected carcinogen with high skin absorption potential. It targets the liver (hepatotoxicity) and kidneys (nephrotoxicity).[1] Do not rely on standard 4-mil nitrile gloves for anything beyond incidental splash protection. [1]

Hazard Profile & Risk Assessment

The following data summarizes the GHS classifications and physical properties that dictate our safety engineering controls.

ParameterClassification / ValueOperational Implication
Acute Toxicity Oral (Cat 4/3), Inhalation (Cat 4)Avoid all mouth contact; work strictly in a fume hood.[1]
Target Organs Liver, Kidney, CNSLong-term exposure accumulation risk.[1]
Skin/Eye Irritant (Cat 2), PermeatorRapid absorption through skin; defatting agent.[1]
Volatility Moderate (BP ~190-200°C)Low vapor pressure reduces flash risk but increases surface contamination persistence.[1]
Reactivity Incompatible with strong bases/oxidizersRisk of dehydrochlorination (forming explosive/toxic byproducts).[1]
Personal Protective Equipment (PPE) Architecture[1]
A. The "Nitrile Trap": Why Standard Gloves Fail

Many researchers assume nitrile offers universal protection. For chlorinated alkanes like this compound, low-molecular-weight halogenated molecules can diffuse between the polymer chains of nitrile rubber.[1]

  • Standard Nitrile (4 mil): Estimated breakthrough < 5 minutes.[1]

  • Double Nitrile: Estimated breakthrough < 15 minutes.[1][2]

  • Latex: DO NOT USE. Instantaneous permeation.[1]

B. Required Glove System

You must utilize a "Laminate" or "Fluoroelastomer" barrier for primary handling.[1]

  • Primary Barrier (Immersion/High Risk):

    • Material: Silver Shield® (EVOH/PE Laminate) or Viton®.[1]

    • Breakthrough: > 480 minutes.[1][3]

    • Protocol: Wear these for spill cleanup, bulk transfer, or equipment maintenance.[1]

  • Secondary Barrier (Dexterity/Splash):

    • Material: Disposable Nitrile (minimum 5 mil).[1]

    • Protocol: Wear over Silver Shield gloves to improve grip and protect the expensive inner glove from physical abrasion. If wearing nitrile alone (only for sealed vial movement), change immediately upon any splash.[1]

C. Respiratory & Body Protection[1][2][4][5]
  • Respiratory: If work must occur outside a fume hood (strongly discouraged), use a half-face respirator with Organic Vapor (OV) cartridges (Black label).[1]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the splash hazard of high-density liquids.[1]

  • Body: Standard lab coat. If handling >100mL, use a chemically resistant apron (Tyvek or PVC).[1]

Visualizing the Safety Logic

The following decision tree outlines the PPE selection process based on the operational task.

PPE_Selection Start Task Assessment Volume Volume / Exposure Risk Start->Volume Sealed Sealed Vessel Transport Volume->Sealed < 10mL (Closed) Open Open Handling / Synthesis Volume->Open Any Volume (Open) Spill Spill Cleanup Volume->Spill Emergency BasicPPE Standard PPE: Lab Coat + Goggles + Double Nitrile (Change on Splash) Sealed->BasicPPE AdvancedPPE Advanced PPE: Fume Hood REQUIRED Gloves: Silver Shield (Laminate) + Nitrile Outer Layer Open->AdvancedPPE FullPPE Hazmat PPE: Full Face Respirator (OV) Gloves: Viton or Silver Shield Chem-Resistant Apron Spill->FullPPE

Figure 1: PPE Selection Hierarchy based on exposure potential. Note that open handling always defaults to Laminate/Viton gloves due to permeation risks.

Operational Protocol: From Storage to Waste
Phase 1: Storage & Preparation[1]
  • Segregation: Store in a cool, dry, well-ventilated area away from strong bases (e.g., NaOH, KOH) and oxidizers. Dehydrochlorination by bases can produce toxic chloro-olefins.[1]

  • Container: Use glass or fluorinated HDPE.[1] Avoid standard polyethylene for long-term storage as the solvent may plasticize the container over time.[1]

  • Ventilation Check: Ensure Fume Hood face velocity is 80–100 fpm before opening the container.

Phase 2: Handling & Transfer
  • The "Drop" Technique: High-density solvents drip easily from pipettes due to low surface tension and high gravity.[1]

    • Corrective Action: Use positive displacement pipettes or glass syringes with Luer locks.[1] Avoid air-displacement pipettes which often drip chlorinated solvents.[1]

  • Vapor Management: Keep containers closed whenever not actively withdrawing liquid.[1]

Phase 3: Waste Disposal

NEVER pour this compound down the drain.[1][6][7][8] It is a heavy halogenated solvent that will accumulate in plumbing traps and contaminate municipal water systems.[1]

Waste StreamCriteriaDisposal Method
Halogenated Solvents Contains Cl, F, Br, ICollect in dedicated "Halogenated Waste" carboy.[1]
Solid Waste Contaminated gloves, towelsDouble-bag in heavy-duty polyethylene; label as "Hazardous Debris - Halogenated."[1]
Sharps Needles/SyringesSharps container (do not recap needles).[1]
Emergency Response: Spill Workflow

In the event of a spill, immediate action prevents facility contamination.[1][4][8]

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Volume & Location Alert->Assess Minor Minor Spill (<50mL) In Fume Hood Assess->Minor Major Major Spill (>50mL) Or Outside Hood Assess->Major Action_Minor Absorb with Vermiculite/Sand (Do NOT use paper towels) Place in Haz Waste Minor->Action_Minor Action_Major Evacuate Room Close Doors Call EHS/Hazmat Team Major->Action_Major

Figure 2: Spill Response Decision Matrix. Note: Paper towels (cellulose) are generally discouraged for large halogenated spills due to potential reactivity and rapid evaporation surface area; inert absorbents (clay/vermiculite) are preferred.[1]

References
  • PubChem. (n.d.).[1] this compound Compound Summary (CID 85562).[1] National Library of Medicine.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: this compound.[1][5][8][9] Retrieved from [Link][1]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure.[1] Retrieved from [Link][1]

Sources

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